cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMUNONTQIPQO-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52321-07-0 | |
| Record name | rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Abstract
The unambiguous determination of molecular structure, particularly stereochemistry, is a cornerstone of modern drug discovery and chemical research. cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a conformationally constrained scaffold with significant potential as a building block in medicinal chemistry, particularly for targeting neurological pathways.[1][2] Its utility is fundamentally dependent on the precise spatial orientation of its two carboxylic acid moieties. This guide provides a comprehensive, multi-technique approach to the complete structure elucidation and stereochemical confirmation of this target compound. We will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, moving from structural hypothesis in solution to definitive confirmation in the solid state. This document is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development, offering not just protocols, but the strategic rationale behind each analytical step.
Introduction: The Imperative of Stereochemical Integrity
The biological activity of a chiral molecule is inextricably linked to its three-dimensional structure. For derivatives of the pyrrolidine ring, a common motif in pharmaceuticals, the cis or trans orientation of substituents can dramatically alter binding affinity, efficacy, and metabolic stability. This compound presents a meso compound, where the two stereocenters (C2 and C5) have opposite configurations (2R, 5S or 2S, 5R), resulting in the substituents residing on the same face of the pyrrolidine ring. Confirming this cis relationship is paramount before its inclusion in any synthetic or screening campaign.
Our elucidation strategy is built on a foundation of convergent evidence. We will first employ a suite of NMR techniques to probe the molecule's structure and through-space proton proximities in solution. We will then present data from single-crystal X-ray crystallography, the gold-standard for absolute structural assignment in the solid state, to provide unequivocal proof of the cis stereochemistry.
Synthetic Origin and Initial Hypothesis
While numerous synthetic routes exist for pyrrolidine derivatives, a common and effective method involves a Robinson-Schopf type condensation. This reaction, using precursors like 2,5-dimethoxytetrahydrofuran, benzylamine, and a cyanide source, yields a mixture of cis- and trans-1-benzylpyrrolidine-2,5-dicarbonitrile.[1][3] The cis and trans diastereomers can be separated chromatographically. The target dicarboxylic acid is then obtained via the hydrolysis of the purified cis-dinitrile precursor.
This synthetic pathway establishes the initial structural hypothesis. The core challenge, which this guide addresses, is to rigorously prove that the isolated isomer indeed possesses the desired cis configuration.
Elucidation Workflow: A Multi-Pronged Analytical Approach
A robust structural determination relies on multiple, independent lines of evidence. Our workflow integrates spectroscopic and crystallographic methods to build a complete and validated structural picture.
NMR Spectroscopy: Probing the Structure in Solution
NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. For differentiating diastereomers like the cis and trans isomers of 1-benzylpyrrolidine-2,5-dicarboxylic acid, specific features in ¹H and 2D NMR spectra are particularly diagnostic.
¹H NMR Spectroscopy: A Key Diagnostic Signal
The ¹H NMR spectrum provides the first and most direct spectroscopic evidence for the cis configuration. The key lies in the signals of the benzylic methylene protons (Bn-CH₂ -N).
-
Causality & Expertise: In the cis isomer, the molecule possesses a Cₛ plane of symmetry that bisects the N-benzyl group. As a result, the two benzylic protons are chemically and magnetically equivalent. This leads to their appearance as a sharp singlet in the ¹H NMR spectrum.
-
Contrasting Evidence: Conversely, in the trans isomer, this plane of symmetry is absent. The benzylic protons are diastereotopic, meaning they reside in different chemical environments. They are coupled to each other and will appear as a pair of doublets, known as an AB quartet .
A study on the dinitrile precursor, cis-N-benzylpyrrolidine-2,5-dicarbonitrile, confirmed that the benzylic protons appear as a clean singlet, a characteristic that is preserved in the dicarboxylic acid derivative.[3] The protons on the pyrrolidine ring (H2/H5 and H3/H4) are also equivalent by symmetry in the cis isomer and typically appear as multiplets.[3]
¹³C NMR Spectroscopy: Confirming Molecular Symmetry
The proton-decoupled ¹³C NMR spectrum corroborates the symmetry observed in the ¹H NMR. Due to the Cₛ symmetry of the cis isomer, pairs of carbons are equivalent. We expect to see:
-
One signal for the equivalent C2 and C5 carbons.
-
One signal for the equivalent C3 and C4 carbons.
-
One signal for the benzylic methylene carbon.
-
Signals for the two equivalent carboxylic acid carbons.
-
Four signals for the benzyl group carbons (ipso, ortho, meta, para).
This reduced number of signals, compared to what would be expected for the asymmetric trans isomer (which would show distinct signals for C2/C5, C3/C4, and all benzyl carbons), provides strong evidence for the cis configuration.
2D NOESY: Unambiguous Proof of Spatial Proximity
While ¹H and ¹³C NMR provide strong evidence based on symmetry, Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive proof of the relative stereochemistry by identifying atoms that are close in space (< 5 Å), regardless of their through-bond connectivity.[4][5][6]
-
The Core Principle: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. A cross-peak in a NOESY spectrum indicates that the two corresponding protons are spatially proximate.[7]
-
The Decisive Correlation: For this compound, the protons attached to C2 and C5 (H2 and H5) are on the same face of the ring. A NOESY experiment will therefore show a cross-peak between the H2 and H5 signals. This observation is only possible in the cis isomer. In the trans isomer, H2 and H5 are on opposite faces of the ring, too far apart to generate a NOE correlation.[8]
The presence of this single, critical cross-peak in the NOESY spectrum serves as irrefutable evidence for the cis stereochemical assignment in solution.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides the most unambiguous and accurate determination of a molecule's three-dimensional structure, including its absolute configuration.[9] While obtaining a suitable single crystal can be a rate-limiting step, the resulting data is considered definitive proof.[9]
A detailed crystallographic study has been performed on the synthetic precursor, cis-1-benzylpyrrolidine-2,5-dicarbonitrile.[1][3] Since the hydrolysis of the nitrile groups to carboxylic acids does not affect the stereocenters at C2 and C5, this data provides a direct and authoritative confirmation of the stereochemistry of the target dicarboxylic acid.
The key findings from the crystallographic analysis of the precursor were:
-
Confirmation of Connectivity: The analysis confirmed the atomic connectivity of the 1-benzylpyrrolidine-2,5-dicarbonitrile skeleton.
-
Unambiguous Stereochemistry: The data revealed that the two cyano groups at the C2 and C5 positions are on the same side of the pyrrolidine ring, confirming the cis configuration.[1][3] The study describes the geometry of the cyano groups as being equatorial.[1][3]
-
Conformational Details: The pyrrolidine ring was found to adopt a non-planar conformation, which is typical for five-membered rings.[1][3]
| Parameter | Value (for cis-dinitrile precursor) [1][3] | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.9898 (3) | Unit cell dimension. |
| b (Å) | 9.4494 (2) | Unit cell dimension. |
| c (Å) | 11.4768 (3) | Unit cell dimension. |
| β (°) | 103.0735 (11) | Unit cell angle. |
| V (ų) | 1160.94 (5) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Data Synthesis and Final Confirmation
The structure elucidation of this compound is a textbook example of the power of a multi-technique analytical approach.
-
Symmetry-Based Evidence (NMR): The observation of a singlet for the benzylic protons in the ¹H NMR and the reduced number of signals in the ¹³C NMR strongly indicate the presence of a Cₛ plane of symmetry, which is characteristic of the cis isomer.
-
Proximity-Based Evidence (NOESY): The definitive observation of a NOE cross-peak between protons H2 and H5 provides direct proof that these protons are on the same face of the pyrrolidine ring.
-
Absolute Structure (X-ray): The single-crystal X-ray diffraction data of a direct synthetic precursor provides unambiguous, atomic-resolution evidence of the cis arrangement of the substituents in the solid state.
The complete agreement between these independent analytical methods provides the highest possible confidence in the structural and stereochemical assignment of This compound .
Experimental Protocols
The following protocols are provided as a trusted, self-validating framework for researchers seeking to replicate this structural analysis.
Protocol 1: NMR Data Acquisition (¹H, ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in a standard 5 mm NMR tube.[10]
-
Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum at room temperature.
-
Use a sufficient number of scans (typically 8 to 16) to achieve a signal-to-noise ratio >100:1 for key signals.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift axis using the residual solvent peak as a reference.[10]
Protocol 2: 2D NOESY Experiment
-
Sample and Setup: Use the same sample and spectrometer setup as in Protocol 1.
-
Experiment Selection: Select a standard 2D NOESY pulse sequence (e.g., noesygpph).
-
Parameter Optimization:
-
Set the spectral widths in both dimensions to encompass all proton signals of interest.
-
Crucially, set an appropriate mixing time (d8) . For a small molecule of this size, a mixing time between 500 ms and 1000 ms is typically effective. This parameter may require optimization to maximize the NOE signal while minimizing spin diffusion artifacts.[5]
-
-
Acquisition: Acquire the 2D data set. This is a longer experiment than 1D NMR and may take several hours to achieve the desired resolution and signal-to-noise ratio.
-
Processing and Analysis: Process the 2D data using appropriate window functions, Fourier transform, and phasing. Analyze the resulting spectrum for off-diagonal cross-peaks, paying special attention to the correlation between the signals assigned to H2 and H5.
Protocol 3: Single-Crystal X-ray Diffraction
This protocol is based on the successful crystallization of the dinitrile precursor and serves as a starting point.[1][3]
-
Crystallization:
-
Dissolve the purified compound in a minimum amount of a suitable solvent or solvent system (e.g., for the precursor, a mixture of diethyl ether and hexane was used).[3]
-
Employ a slow evaporation or vapor diffusion technique at a constant temperature to promote the growth of single crystals. The goal is to bring the solution to a state of supersaturation slowly.[9]
-
-
Crystal Selection and Mounting: Identify a well-formed, single crystal without visible defects under a microscope. Mount the crystal on a suitable goniometer head.
-
Data Collection:
-
Place the mounted crystal on the diffractometer (e.g., a Nonius KappaCCD diffractometer was used for the precursor).[3]
-
Cool the crystal to a low temperature (e.g., 150 K) to minimize thermal motion and improve data quality.[1]
-
Collect a full sphere of diffraction data using an appropriate radiation source (e.g., Mo Kα).[1]
-
-
Structure Solution and Refinement:
-
Validation: Validate the final structure using standard crystallographic checks (e.g., checkCIF) to ensure the model is chemically reasonable and accurately fits the data.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid (CAS No. 52321-07-0), a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide details its synthesis, starting from readily available precursors, and elucidates the stereochemical considerations crucial for its preparation. Furthermore, it explores the pivotal role of this compound as a synthetic intermediate, particularly in the development of potent and selective inhibitors of the vesicular monoamine transporter 2 (VMAT2). The document includes detailed experimental protocols, physicochemical data, and a discussion of the structure-activity relationships of its derivatives, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction and Physicochemical Properties
This compound is a disubstituted pyrrolidine derivative characterized by a benzyl group on the nitrogen atom and two carboxylic acid moieties in a cis configuration at the 2 and 5 positions of the pyrrolidine ring.[1][2] This specific stereochemistry imparts a defined three-dimensional structure, making it a valuable scaffold in asymmetric synthesis and as a core component of biologically active molecules.
The fundamental physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 52321-07-0 | [1] |
| Molecular Formula | C₁₃H₁₅NO₄ | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| IUPAC Name | (2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | [1] |
| Physical Form | White to yellow solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound
The synthesis of the title compound is a multi-step process that begins with the formation of its dinitrile precursor, cis-1-benzylpyrrolidine-2,5-dicarbonitrile, followed by hydrolysis to the dicarboxylic acid. This synthetic route allows for good stereocontrol, which is essential for its application in drug design.
Synthesis of the Dinitrile Precursor
The key intermediate, cis-1-benzylpyrrolidine-2,5-dicarbonitrile, is synthesized via a well-established procedure involving a multi-component reaction.[3][4] This reaction efficiently constructs the pyrrolidine ring with the desired cis stereochemistry.
-
Reaction Setup: In a suitable reaction vessel, a mixture of aqueous citric acid (0.1 M, 90 ml), 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (6.15 mmol) is prepared.
-
Reaction Execution: The mixture is stirred at ambient temperature for 48–72 hours.
-
Work-up: The reaction mixture is treated with an excess of solid sodium bicarbonate. The product is then extracted with dichloromethane (2 x 200 ml).
-
Purification: The combined dichloromethane extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9) as the eluent to yield cis-1-benzylpyrrolidine-2,5-dicarbonitrile.
Hydrolysis to the Dicarboxylic Acid
The final step in the synthesis is the hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This transformation is typically achieved under acidic conditions, which effectively converts the nitrile functional groups into carboxylic acids.
-
Reaction Setup: cis-1-Benzylpyrrolidine-2,5-dicarbonitrile is dissolved in a mixture of a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid, and water.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, which will precipitate the dicarboxylic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization to afford pure this compound.
Caption: Synthetic workflow for this compound.
Application in Drug Development: A Scaffold for VMAT2 Inhibitors
The primary application of this compound in drug development lies in its use as a chiral building block for the synthesis of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors.[3][4] VMAT2 is a crucial protein responsible for the transport of monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles, a critical step in neurotransmission.[5] Inhibition of VMAT2 is a therapeutic strategy for various neurological and psychiatric disorders, including tardive dyskinesia and Huntington's disease.[5][6]
Rationale for the Pyrrolidine Scaffold
The pyrrolidine ring of the title compound serves as a conformationally restricted scaffold that can be elaborated to mimic the structure of known VMAT2 inhibitors, such as lobelane and tetrabenazine.[5][7] The cis stereochemistry of the substituents at the 2 and 5 positions is critical for orienting the pharmacophoric groups in a manner that allows for optimal interaction with the binding sites on the VMAT2 protein.
From Dicarboxylic Acid to Potent Inhibitors
The carboxylic acid functional groups of this compound provide versatile handles for further chemical modifications. These groups can be converted into amides, esters, or reduced to alcohols, allowing for the introduction of various side chains that can enhance binding affinity and selectivity for VMAT2. For instance, derivatives of the pyrrolidine core have shown high potency in inhibiting VMAT2 function, with some analogs exhibiting Kᵢ values in the nanomolar range for the inhibition of dopamine uptake.[7]
| Compound/Analog | Target | Kᵢ (nM) | Reference |
| Pyrrolidine Analog 11f | [³H]-DTBZ binding on VMAT2 | 560 | [7] |
| Pyrrolidine Analog 11f | [³H]-DA uptake inhibition | 45 | [7] |
| GZ-793A (Piperidine analog) | [³H]-DTBZ binding on VMAT2 | 8290 | [7] |
| GZ-793A (Piperidine analog) | [³H]-DA uptake inhibition | 29 | [7] |
This data highlights that modifications of the pyrrolidine scaffold can lead to highly potent VMAT2 inhibitors.
Caption: Inhibition of VMAT2 by pyrrolidine-based compounds.
Conclusion and Future Perspectives
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its well-defined stereochemistry and the presence of reactive functional groups make it an ideal starting material for the synthesis of complex molecular architectures with specific biological activities. The demonstrated utility of its derivatives as potent VMAT2 inhibitors underscores the importance of the pyrrolidine scaffold in the development of novel therapeutics for neurological disorders. Future research in this area will likely focus on the synthesis of new libraries of derivatives with improved pharmacokinetic and pharmacodynamic properties, further solidifying the role of this compound as a key intermediate in modern drug discovery.
References
- 1. This compound | 52321-07-0 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic Acid: Nomenclature, Stereoselective Synthesis, and Applications
This technical guide provides a comprehensive overview of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document will delve into the precise IUPAC nomenclature, explore the intricacies of its stereoselective synthesis, and discuss its current and potential applications for researchers, scientists, and drug development professionals.
Deciphering the Identity: IUPAC Nomenclature and Stereochemistry
The unambiguous identification of a chiral molecule is paramount for scientific communication and reproducibility. The compound is commonly referred to as this compound. While the "cis" descriptor provides relative stereochemistry, a more rigorous and absolute designation is required under IUPAC nomenclature guidelines.
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is the core of this molecule.[1][2] The ring is substituted at the 1-position with a benzyl group and at the 2- and 5-positions with carboxylic acid groups. The "cis" configuration indicates that the two carboxylic acid groups are on the same side of the ring's plane.[3][4]
For absolute configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the stereocenters at positions 2 and 5. This leads to the preferred IUPAC name: (2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid .[5] This name precisely describes one of the two enantiomers that constitute the racemic cis isomer. The other enantiomer would be (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid. It is crucial for researchers to specify the stereochemistry, as different stereoisomers can exhibit vastly different biological activities.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52321-07-0 | [5] |
| Molecular Formula | C₁₃H₁₅NO₄ | [5] |
| Molecular Weight | 249.26 g/mol | [7] |
| Appearance | White to Yellow Solid | [5] |
| Purity | Typically ≥95% | [5] |
The Art of Synthesis: Achieving Stereochemical Control
The synthesis of 2,5-disubstituted pyrrolidines with defined stereochemistry is a significant area of research in organic chemistry.[1][8] The cis or trans relationship between the substituents at the 2 and 5 positions can be controlled through various synthetic strategies. These methods often involve either starting from the chiral pool or employing asymmetric catalysis.[1][8]
Synthetic Pathways to cis-2,5-Disubstituted Pyrrolidines
Several methodologies have been developed for the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines. A common approach involves the cyclization of a linear precursor where the stereocenters have been pre-established.
One notable method is the Robinson-Schopf-type condensation. For instance, the synthesis of the related cis-1-benzylpyrrolidine-2,5-dicarbonitrile involves the reaction of 2,5-dimethoxytetrahydrofuran with benzylamine and potassium cyanide in an acidic medium.[9] The dinitrile can then be hydrolyzed to the corresponding dicarboxylic acid. This reaction proceeds through a dialdehyde equivalent that undergoes a double Mannich reaction.
Caption: Synthetic route to this compound.
Another powerful strategy involves the stereoselective reduction of a cyclic precursor. For example, hydrogenation of certain pyrrolidine allylic alcohols can lead to cis-2,5-disubstituted pyrrolidines.[10] The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome.
Experimental Protocol: Synthesis of a cis-1-Benzylpyrrolidine-2,5-dicarbonitrile Precursor
The following protocol is adapted from the literature for the synthesis of a key intermediate, which can then be converted to the target dicarboxylic acid.[9]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Benzylamine
-
Potassium cyanide
-
Citric acid
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of aqueous citric acid (0.1 M), 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide is stirred at ambient temperature for 48-72 hours.
-
The reaction mixture is then neutralized with excess solid sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography using an ethyl acetate/hexane eluent to yield cis-1-benzylpyrrolidine-2,5-dicarbonitrile.
Characterization: The resulting cis-dinitrile can be characterized by various spectroscopic methods. For instance, in the ¹H NMR spectrum, the benzylic protons of the cis isomer typically appear as a sharp singlet, whereas in the trans isomer, they often present as an AB quartet.[9] Subsequent hydrolysis of the dinitrile under acidic or basic conditions would yield the target this compound.
Significance and Applications in Research and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[6][11][12] The rigid, five-membered ring system allows for the precise spatial arrangement of functional groups, which is crucial for molecular recognition and biological activity.
Role in Drug Discovery
This compound and its derivatives are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The two carboxylic acid groups provide handles for further chemical modifications, allowing for the creation of diverse chemical libraries for screening.
Derivatives of pyrrolidine-2,5-diones and related structures have shown a wide range of biological activities, including anticonvulsant, antimicrobial, and antitumor properties.[6][13] The stereochemistry of the substituents on the pyrrolidine ring is often a critical determinant of their pharmacological profile.
Caption: Applications of this compound.
Asymmetric Catalysis and Materials Science
Beyond pharmaceuticals, chiral 2,5-disubstituted pyrrolidines are employed as ligands in asymmetric catalysis.[1][14] The C₂-symmetrical nature of some of these compounds makes them particularly effective in controlling the stereochemical outcome of various chemical transformations. The dicarboxylic acid functionality of the title compound allows for its incorporation into metal-organic frameworks (MOFs) or polymers, opening avenues for its use in materials science.
Conclusion
(2R,5S)-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a stereochemically rich and synthetically valuable molecule. A thorough understanding of its IUPAC nomenclature is essential for clear scientific communication. The stereoselective synthesis of this compound and its analogs remains an active area of research, with numerous strategies available to control the relative and absolute stereochemistry of the pyrrolidine core. Its utility as a versatile scaffold in drug discovery and as a building block in asymmetric catalysis and materials science underscores its importance for a wide range of scientific disciplines. This guide provides a foundational understanding for researchers and developers looking to harness the potential of this intriguing heterocyclic compound.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 52321-07-0 [sigmaaldrich.com]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jwpharmlab.com [jwpharmlab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid: A Key Scaffold for Neurological Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, outline its stereoselective synthesis, and explore its primary application as a crucial building block for novel therapeutics targeting the Vesicular Monoamine Transporter 2 (VMAT2). This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to leverage this scaffold for the development of next-generation neurological agents.
Introduction: The Power of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in modern drug discovery.[1][2] Its prevalence in FDA-approved drugs stems from its unique three-dimensional structure, which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1] This non-planar, sp³-rich scaffold can introduce conformational rigidity and specific stereochemical arrangements into a molecule, enhancing binding affinity and selectivity for biological targets.[2] this compound exemplifies this principle, offering a structurally defined and versatile platform for synthesizing complex molecules with therapeutic potential.
Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of any reproducible scientific endeavor, and these values serve as the primary reference for experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 249.26 g/mol | [3][4] |
| Molecular Formula | C₁₃H₁₅NO₄ | [3][4] |
| CAS Number | 52321-07-0 | [3] |
| IUPAC Name | (2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
| Physical Form | White to Yellow Solid | |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | |
| InChI Key | QREMUNONTQIPQO-PHIMTYICSA-N |
Synthesis and Stereochemical Confirmation
The synthesis of this compound is achieved through a multi-step process where the stereochemistry of the pyrrolidine ring is established early and then carried through to the final product. The key intermediate is cis-1-Benzylpyrrolidine-2,5-dicarbonitrile.
The formation of the cis-pyrrolidine ring is accomplished via a Robinson-Schopf type condensation.[3] This reaction efficiently constructs the heterocyclic core from simple acyclic precursors. The key advantage of this method is its ability to stereoselectively yield the cis diastereomer, which is crucial for the subsequent development of targeted therapeutics.
Caption: Synthetic pathway from starting materials to the final dicarboxylic acid.
A detailed experimental protocol for the synthesis of the dinitrile intermediate is provided in Section 5. The critical stereochemistry of this intermediate has been unequivocally confirmed by X-ray crystallography and NMR spectroscopy. The 1H NMR spectrum of the cis isomer distinctively shows the benzylic protons as a sharp singlet, whereas the trans isomer exhibits an AB quartet, providing a straightforward method for stereochemical assignment.[3]
The final step in the synthesis is the hydrolysis of the two nitrile groups of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. This transformation is a standard procedure in organic chemistry and can be achieved under either acidic or basic conditions, typically by heating with aqueous hydrochloric acid or sodium hydroxide, followed by neutralization to yield the target dicarboxylic acid.
Application in Drug Discovery: Targeting VMAT2
The primary pharmacological interest in this compound lies in its role as a precursor for synthesizing potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2).[3]
VMAT2 is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons.[5][6] Its function is to transport monoamine neurotransmitters (such as dopamine, serotonin, and norepinephrine) from the cytoplasm into the vesicles, a process driven by a proton gradient.[5] This vesicular loading is essential for the subsequent release of neurotransmitters into the synapse, which is fundamental for neuronal communication.
Dysregulation of VMAT2 and aberrant dopamine handling are key pathological features in several hyperkinetic movement disorders, including the chorea associated with Huntington's disease and tardive dyskinesia.[7][8][9] By inhibiting VMAT2, the amount of dopamine loaded into vesicles is reduced, leading to a depletion of available dopamine for release. This ultimately dampens the excessive dopaminergic signaling that causes involuntary movements.[6][7]
Derivatives synthesized from the cis-1-benzylpyrrolidine scaffold are designed to act as antagonists at the VMAT2 binding site.[3] They function as high-affinity inhibitors that prevent neurotransmitter binding and lock the transporter in a conformation that prevents it from cycling, thereby blocking the uptake of monoamines into vesicles.[5]
Caption: VMAT2 transports dopamine into vesicles; pyrrolidine-based inhibitors block this action.
Experimental Protocol: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
This protocol is adapted from the literature procedure for synthesizing the key dinitrile intermediate.[3]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Benzylamine
-
Potassium cyanide (KCN) - EXTREME CAUTION ADVISED
-
Citric acid
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
Prepare a 0.1 M aqueous solution of citric acid.
-
In a suitable reaction vessel, combine 90 mL of the 0.1 M citric acid solution, 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (6.15 mmol). (Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood).
-
Stir the mixture vigorously at ambient temperature for 48-72 hours.
-
After the reaction period, carefully add solid sodium bicarbonate in excess to neutralize the citric acid and quench the reaction.
-
Extract the aqueous mixture with dichloromethane (2 x 200 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) to isolate the cis and trans diastereomers. The cis isomer is typically the major product.
-
Further purification of the cis isomer can be achieved by recrystallization from a diethyl ether/hexane mixture.[3]
Conclusion
This compound represents a high-value chemical scaffold for the development of sophisticated neurological drugs. Its well-defined stereochemistry, established through a reliable synthetic route, makes it an ideal starting point for creating potent and selective VMAT2 inhibitors. As research into treatments for hyperkinetic movement disorders continues, the strategic use of such conformationally restricted building blocks will be indispensable in designing the next generation of therapeutics.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. A Brief Review on the Role of Vesicular Monoamine Transporter2 Inhibitors in Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. What are the therapeutic candidates targeting VMAT2? [synapse.patsnap.com]
- 9. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Substituted Pyrrolidine Dicarboxylic Acids
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1][2] Its rigid, non-planar structure provides a three-dimensional framework that allows for precise spatial orientation of functional groups, making it an ideal building block for designing molecules that interact with complex biological targets like enzymes and receptors.[3] When substituted with two carboxylic acid moieties, these structures often serve as potent and selective mimics of endogenous amino acids, particularly glutamate. This has led to their extensive investigation as neurological agents, enzyme inhibitors, and antiviral compounds.[4][5][6] For instance, kainic acid, a natural product containing a pyrrolidine-2,4-dicarboxylic acid core, is a powerful neuroexcitatory agent that has been instrumental in neuroscience research.[4][7]
This guide provides an in-depth exploration of the core synthetic pathways for accessing stereochemically defined substituted pyrrolidine dicarboxylic acids. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the underlying principles and causality that guide modern synthetic strategies. We will delve into the mechanisms, stereochemical control, and practical application of the most powerful techniques in the synthetic chemist's arsenal.
Part 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is arguably the most powerful and convergent method for constructing the pyrrolidine ring.[4][8][9] This reaction allows for the rapid assembly of the five-membered ring and can generate up to four contiguous stereocenters in a single, atom-economical step.[10]
The Mechanism and Rationale for Catalysis
Azomethine ylides are transient 1,3-dipoles that are typically generated in situ. A common and effective method involves the condensation of an α-amino ester with an aldehyde, followed by deprotonation.[4] The resulting ylide can then react with an electron-deficient alkene (the dipolarophile).
The primary challenge and area of innovation in this field is controlling the stereochemical outcome. This is achieved through the use of chiral metal catalysts, most commonly complexes of Silver(I) and Copper(I).[11][12][13]
Causality of Catalytic Control: The metal center plays a dual role. It acts as a Lewis acid, coordinating to the nitrogen and oxygen of the α-imino ester precursor. This coordination template serves two purposes:
-
Facilitates Ylide Formation: It increases the acidity of the α-proton, allowing for ylide generation with a mild base.
-
Creates a Chiral Environment: A chiral ligand bound to the metal center creates a sterically defined space. This chiral pocket dictates the facial selectivity of the dipolarophile's approach to the ylide, thereby controlling the absolute stereochemistry of the newly formed stereocenters.[10]
The reaction typically proceeds through a concerted, but asynchronous, transition state. Computational studies, including Frontier Molecular Orbital (FMO) theory, have been used to rationalize the high regioselectivity and stereoselectivity observed, confirming that the reaction is often a normal-electron demand cycloaddition where the interaction between the HOMO of the dipole and the LUMO of the dipolarophile is dominant.[7]
Representative Experimental Protocol: Cu(I)-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is adapted from methodologies described for the synthesis of highly functionalized pyrrolidines.[11][12]
Objective: To synthesize an enantioenriched polysubstituted pyrrolidine dicarboxylate.
Materials:
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (5 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-TF-BiphamPhos) (5.5 mol%)
-
Dimethyl maleate (1.0 mmol, 1.0 equiv)
-
Glycine methyl ester imine of benzaldehyde (1.2 mmol, 1.2 equiv)
-
Triethylamine (TEA) (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add CuOTf·0.5C₇H₈ and the chiral phosphine ligand. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Assembly: To the catalyst solution, add dimethyl maleate followed by the glycine methyl ester imine.
-
Initiation: Cool the reaction mixture to 0 °C. Add triethylamine dropwise via syringe over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrrolidine product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC.
Self-Validation and Causality:
-
Inert Atmosphere: The Cu(I) catalyst is oxygen-sensitive and must be handled under inert conditions to prevent oxidation to inactive Cu(II).
-
Chiral Ligand: The choice of ligand is critical. TF-BiphamPhos and similar ligands create a well-defined chiral pocket that effectively induces asymmetry. An excess of the ligand (e.g., 5.5 mol% vs 5 mol% metal) ensures that the metal center is fully coordinated.
-
Base: Triethylamine is a non-nucleophilic base strong enough to deprotonate the α-carbon of the metal-complexed imino ester but mild enough to avoid side reactions.
-
Solvent: Toluene is a common non-coordinating solvent for these reactions, preventing interference with the catalyst.
Part 2: Chiral Pool Synthesis: Building from Nature's Templates
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials for complex synthesis. For pyrrolidines, L-proline, L-hydroxyproline, and L-pyroglutamic acid are exceptionally valuable starting points.[1][14] This strategy leverages the pre-existing stereocenters of the starting material to control the stereochemistry of the final product.
L-Pyroglutamic Acid as a Versatile Precursor
L-pyroglutamic acid, a cyclic lactam of glutamic acid, is a particularly useful starting material.[3] Its rigid structure contains a stereocenter at C2 and a lactam functionality that can be selectively reduced or manipulated to install substituents at various positions.[15][16]
The general workflow involves the selective functionalization at C4 or C5, followed by the reduction of the lactam to generate the pyrrolidine ring. The C5 carboxyl group can be reduced to an alcohol, which can then be used to introduce further diversity.
Representative Experimental Protocol: Synthesis of (2S,4R)-4-Substituted-Pyrrolidine-2-Carboxylic Acid
This protocol is a composite of established procedures for the functionalization of proline and pyroglutamic acid derivatives.[1][15]
Objective: To synthesize a trans-4-substituted proline derivative from (2S,4R)-4-hydroxyproline.
Materials:
-
(2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 mmol, 1.0 equiv)
-
Dess-Martin periodinane (DMP) (1.2 mmol, 1.2 equiv)
-
Organocuprate reagent (e.g., Me₂CuLi, prepared from 2.2 equiv MeLi and 1.1 equiv CuI) (1.5 mmol, 1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Oxidation (C4-Activation): Dissolve N-Boc-4-hydroxyproline methyl ester in anhydrous DCM. Cool the solution to 0 °C and add Dess-Martin periodinane portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC indicates complete consumption of the starting material.
-
Workup 1: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude N-Boc-4-oxoproline methyl ester.
-
Conjugate Addition (C4-Functionalization): Dissolve the crude ketone in anhydrous THF and cool to -78 °C under an inert atmosphere. In a separate flask, prepare the organocuprate reagent. Add the organocuprate solution to the ketone solution dropwise via cannula. Stir at -78 °C for 1-2 hours.
-
Workup 2: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the desired (2S,4R)-4-alkyl-pyrrolidine-2-carboxylic acid derivative. The stereochemistry is typically controlled by the approach of the nucleophile from the face opposite to the bulky C2 ester group.
-
Deprotection (Optional): The Boc and ester protecting groups can be removed under standard acidic (e.g., TFA in DCM) and basic (e.g., LiOH in THF/H₂O) conditions, respectively, to yield the final dicarboxylic acid.
Self-Validation and Causality:
-
Oxidation: DMP is a mild oxidant suitable for converting the secondary alcohol to a ketone without epimerization at the adjacent C2 stereocenter.
-
Conjugate Addition: The use of an organocuprate (a soft nucleophile) favors 1,4-conjugate addition to the α,β-unsaturated system formed by the enone tautomer of the β-ketoester. The stereochemical outcome is directed by the existing C2 stereocenter, which sterically blocks one face of the molecule. The trans product is typically favored.
Part 3: Modern Cyclization Strategies
Beyond the classical cycloaddition and chiral pool approaches, several other powerful cyclization strategies have been developed, including Ring-Closing Metathesis and intramolecular Michael additions.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds.[5] The reaction uses well-defined ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) to form a new double bond between two existing terminal alkenes within a single molecule, releasing ethylene as the only byproduct.[3][16]
The Strategy: To form a pyrrolidine precursor (a 3-pyrroline), a diallylamine derivative is synthesized. The two allyl groups serve as the handles for the RCM reaction. The resulting 3-pyrroline can then be hydrogenated to the pyrrolidine, and the double bond can also serve as a handle for further functionalization (e.g., dihydroxylation, epoxidation).
Causality of Experimental Choices: The choice of catalyst is critical. Second and third-generation Grubbs and Hoveyda-Grubbs catalysts offer high functional group tolerance and activity.[5] The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene at dilute concentrations (e.g., 0.01-0.1 M) to favor the intramolecular RCM pathway over intermolecular oligomerization.[2][17]
Intramolecular Michael Addition
The intramolecular aza-Michael addition is another robust method for forming the pyrrolidine ring.[18][19] This strategy involves an acyclic precursor containing a nitrogen nucleophile and an α,β-unsaturated carbonyl moiety (the Michael acceptor). Base- or acid-catalyzed cyclization then forms the five-membered ring.[20]
This approach is particularly powerful for creating highly substituted pyrrolidines, and stereocontrol can be achieved by using chiral auxiliaries or chiral catalysts to govern the 5-endo-trig cyclization.[18][19]
Part 4: Biocatalysis and Enzymatic Synthesis
Harnessing the power of enzymes offers a green, efficient, and highly stereoselective alternative to traditional chemical synthesis.[8][21] The synthesis of kainic acid provides a compelling case study.
While over 70 total syntheses of kainic acid have been reported, many involve numerous steps and low overall yields.[21] Recently, the two-enzyme biosynthetic pathway was elucidated, and the key enzyme, an α-ketoglutarate-dependent dioxygenase (KabC), was harnessed for a highly efficient chemoenzymatic synthesis.[21][22]
The Strategy:
-
A simple chemical step (reductive amination) is used to create the precursor, prekainic acid.
-
The KabC enzyme, expressed in E. coli, then catalyzes the stereospecific cyclization of prekainic acid to form the trisubstituted pyrrolidine ring of kainic acid with perfect stereocontrol.[21]
This biotransformation approach is scalable, economical, and avoids the use of toxic reagents and heavy metals common in many traditional syntheses.[8][21]
Part 5: Comparative Analysis of Synthetic Methods
The choice of synthetic pathway depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and available starting materials. The following table summarizes the key features of the discussed methodologies.
| Method | Key Strengths | Common Limitations | Typical Yields | Stereocontrol (ee/dr) |
| [3+2] Cycloaddition | Convergent; rapid complexity generation; excellent stereocontrol.[8][9] | Requires activated dipolarophiles; catalyst sensitivity.[11][12] | 70-95% | >95% ee, >20:1 dr |
| Chiral Pool | Stereochemistry derived from starting material; well-established routes.[1][14] | Limited to the diversity of the chiral pool; can be linear/step-intensive.[15] | 60-85% (multi-step) | >99% ee (from chiral SM) |
| Ring-Closing Metathesis | High functional group tolerance; forms versatile pyrroline intermediate.[5] | Requires synthesis of diene precursor; expensive Ru catalysts.[2][17] | 80-95% (RCM step) | N/A for ring-closing |
| Intramolecular Michael Add. | Good for highly substituted pyrrolidines; robust reaction.[18][19] | Stereocontrol can be challenging; potential for competing pathways. | 75-90% | Variable, catalyst dependent |
| Biocatalysis | Exceptional stereospecificity; green and sustainable; scalable.[8][21] | Substrate scope is enzyme-dependent; requires protein expression/handling. | 30-50% (overall) | >99% ee, >99:1 dr |
Conclusion and Future Outlook
The synthesis of substituted pyrrolidine dicarboxylic acids is a mature field that continues to evolve. While catalytic asymmetric [3+2] cycloadditions remain a benchmark for efficiency and stereocontrol, emerging strategies are pushing the boundaries of what is possible. The integration of biocatalysis into mainstream synthesis, as demonstrated by the elegant synthesis of kainic acid, represents a paradigm shift towards more sustainable and efficient chemical manufacturing. Future innovations will likely focus on the development of novel catalytic systems with broader substrate scope, the use of C-H activation to directly functionalize the pyrrolidine ring, and the expansion of the biocatalytic toolbox to access an even greater diversity of complex structures. These advancements will undoubtedly accelerate the discovery of new therapeutics and chemical probes built upon this privileged heterocyclic scaffold.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis of Pyrrolidone Containing Polyanhydrides for Controlled Drug" by Keith Anthony Mattern [digitalcommons.bucknell.edu]
- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 13. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Item - Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular CâH Amination - American Chemical Society - Figshare [acs.figshare.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
Key intermediates in cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid synthesis
An In-depth Technical Guide on the Core Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid: Focusing on Key Intermediates
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable scaffold in medicinal chemistry and drug development. The primary focus is on the most direct and well-documented route, which proceeds through the key intermediate, cis-1-benzylpyrrolidine-2,5-dicarbonitrile. We will delve into the mechanistic underpinnings of each synthetic step, from the in-situ generation of the cyclic iminium ion precursor to the stereoselective formation of the dinitrile and its subsequent hydrolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its non-planar, five-membered ring structure allows for a three-dimensional exploration of chemical space, which is highly advantageous in the design of bioactive molecules.[2] Specifically, 2,5-disubstituted pyrrolidines are of significant interest as they can serve as chiral auxiliaries and are key components of several approved drugs.[3][4]
This compound, in particular, is a versatile building block. The cis stereochemistry of the carboxylic acid groups provides a rigid scaffold that can be further functionalized to create constrained analogues of natural substrates, making it a valuable starting material for the synthesis of enzyme inhibitors, receptor ligands, and other therapeutic agents. The benzyl group serves as a useful protecting group for the nitrogen atom, which can be readily removed under various conditions to allow for further diversification of the molecule.
The primary challenge in the synthesis of this molecule lies in controlling the stereochemistry at the C2 and C5 positions to selectively obtain the cis isomer. This guide will focus on a practical and efficient method that addresses this challenge through the formation and separation of a key dinitrile intermediate.
The Dinitrile Pathway: A Strategic Approach to Stereocontrol
The most direct and frequently cited method for the synthesis of this compound involves a multi-component reaction to form a dinitrile precursor, followed by hydrolysis. This strategy is advantageous as it assembles the core pyrrolidine ring in a single step from simple starting materials.
Overall Synthetic Strategy
The overall synthetic transformation can be visualized as a one-pot reaction to form the dinitrile, followed by a hydrolysis step.
Figure 1: Overall synthetic strategy for this compound.
Key Intermediate 1: The Cyclic Iminium Ion
The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran. This generates a highly reactive cyclic oxonium ion, which is in equilibrium with its open-chain form, succinaldehyde. In the presence of a primary amine, such as benzylamine, a double condensation reaction occurs to form a cyclic iminium ion. This electrophilic species is the key intermediate that will be trapped by the nucleophilic cyanide ions.
Key Intermediate 2: cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
The formation of the dinitrile occurs via a double Strecker-type reaction. Two equivalents of cyanide attack the electrophilic carbon atoms of the cyclic iminium ion. This reaction typically produces a mixture of cis and trans diastereomers.[5][6] The stereochemical outcome is influenced by the reaction conditions, but a separation of the desired cis isomer is generally required. The cis and trans isomers can often be distinguished by ¹H NMR spectroscopy, where the benzylic protons of the cis isomer typically appear as a singlet, while those of the trans isomer appear as an AB quartet.[5][6]
-
Reaction Setup: In a round-bottom flask, a mixture of aqueous citric acid (0.1 M, 90 ml), 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (6.15 mmol) is prepared.
-
Reaction Execution: The mixture is stirred at ambient temperature for 48–72 hours.
-
Workup: The reaction mixture is basified with an excess of solid sodium bicarbonate. The product is then extracted with dichloromethane (2 x 200 ml).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent to separate the cis and trans isomers.
-
Recrystallization: The fractions containing the cis isomer are combined, and the solvent is evaporated. The resulting solid can be recrystallized from a mixture of diethyl ether and hexane to afford pure cis-1-benzylpyrrolidine-2,5-dicarbonitrile.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (DMSO-d₆) |
| cis-1-Benzylpyrrolidine-2,5-dicarbonitrile | δ 2.31 (m, 4H), 3.93 (d, J=4.1 Hz, 2H), 4.06 (s, 2H), 7.36 (m, 5H) | δ 28.60, 51.10, 53.40, 116.90, 128.31, 128.70, 128.90, 135.20 |
Table 1: Spectroscopic data for cis-1-benzylpyrrolidine-2,5-dicarbonitrile.[5][6]
The Final Step: Hydrolysis to the Dicarboxylic Acid
The final step in the synthesis is the hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This can be achieved under either acidic or basic conditions, followed by neutralization. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.
-
Reaction Setup: The purified cis-1-benzylpyrrolidine-2,5-dicarbonitrile is dissolved in a suitable acidic medium, such as concentrated hydrochloric acid or a mixture of sulfuric acid and water.
-
Reaction Execution: The mixture is heated to reflux for several hours until the reaction is complete (as monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 3-4) to precipitate the product.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound.
Alternative Synthetic Approaches
While the dinitrile pathway is a robust method, other strategies have been developed for the synthesis of 2,5-disubstituted pyrrolidines, often with a focus on asymmetric synthesis.
-
From Chiral Precursors: L-pyroglutamic acid is a common starting material for the stereoselective synthesis of 2,5-disubstituted pyrrolidines.[3] The existing stereocenter is used to direct the introduction of the second substituent.
-
Cycloaddition Reactions: Diels-Alder reactions using nitrogen-containing dienophiles can be employed to construct the pyrrolidine ring with good stereocontrol.[7]
-
Reductive Amination of Dicarbonyls: The reductive amination of a 1,4-dicarbonyl compound with a primary amine is a classical method for the synthesis of pyrrolidines.
Figure 2: Alternative strategies for the synthesis of 2,5-disubstituted pyrrolidines.
Summary and Future Outlook
The synthesis of this compound is a key transformation for accessing a versatile building block in medicinal chemistry. The dinitrile pathway offers a straightforward and efficient method for its preparation, with the critical step being the separation of the desired cis isomer. The future of this field will likely focus on the development of more efficient stereoselective methods to directly synthesize the cis isomer, thereby avoiding the need for tedious separation steps. Asymmetric organocatalysis and transition-metal-catalyzed reactions are promising avenues for achieving this goal.[8][9]
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereospecific Synthesis of cis-2, 4-Pyrrolidinedicarboxylic Acid and cis-2, 5-Piperidinedicarboxylic Acid [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery
Abstract
The five-membered pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its non-planar, sp³-hybridized nature provides access to a rich three-dimensional chemical space, a crucial attribute for achieving high target affinity and selectivity.[3][4] This technical guide offers an in-depth exploration of the diverse biological activities exhibited by pyrrolidine-based compounds, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships that govern their potency and selectivity.
The Pyrrolidine Ring: A Privileged Scaffold in Drug Design
The pyrrolidine scaffold, a saturated heterocycle also known as tetrahydropyrrole, offers several distinct advantages in drug design.[1][2] Unlike its aromatic counterpart, pyrrole, the puckered conformation of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets.[3][4] This phenomenon, termed "pseudorotation," coupled with the potential for up to four stereogenic centers, grants access to a vast and diverse chemical space.[3][4]
The versatility of the pyrrolidine scaffold is evident in its presence in a wide array of FDA-approved drugs, highlighting its significance in modern medicine.[1] Furthermore, its synthetic tractability, often starting from readily available precursors like proline, makes it an attractive building block for combinatorial chemistry and the generation of novel compound libraries.[3][4]
Diverse Biological Activities of Pyrrolidine-Based Compounds
Pyrrolidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, making them valuable lead compounds in numerous therapeutic areas.[1][5] These activities are intricately linked to the nature and stereochemistry of the substituents adorning the pyrrolidine core.
Anticancer Activity
A significant body of research has focused on the development of pyrrolidine-containing compounds as anticancer agents.[2] These molecules exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Mechanism of Action: Many pyrrolidine-based anticancer agents function by targeting specific enzymes or pathways crucial for tumor growth. For instance, some derivatives have been shown to inhibit topoisomerases, enzymes essential for DNA replication and repair.[1] Others interfere with signaling pathways that regulate cell cycle progression and apoptosis. The structural diversity of the pyrrolidine scaffold allows for the design of compounds that can selectively target different cancer-related proteins.
Structure-Activity Relationship (SAR): The anticancer potency of pyrrolidine derivatives is highly dependent on the substitution pattern. For example, studies on dispiro indenoquinoxaline pyrrolidine quinolone analogues revealed that thiophene-containing derivatives exhibited better activity against MCF-7 and HeLa cancer cell lines compared to their phenyl-bearing counterparts.[3] Specifically, compound 37e showed IC50 values of 17 µM and 19 µM against MCF-7 and HeLa cells, respectively, comparable to the standard drug doxorubicin.[3]
Table 1: Cytotoxic Activity of Selected Pyrrolidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 37e (Thiophene derivative) | MCF-7 | 17 | [3] |
| 37e (Thiophene derivative) | HeLa | 19 | [3] |
| 36a-f (Phenyl derivatives) | MCF-7 | 22-29 | [3] |
| 36a-f (Phenyl derivatives) | HeLa | 26-37 | [3] |
| Copper complex 37a | SW480 | 0.99 ± 0.09 | [1] |
| Cisplatin (Control) | SW480 | 3.5 ± 0.3 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram: General Workflow for a Cytotoxicity Assay
Caption: A typical workflow for assessing the cytotoxicity of pyrrolidine compounds using the MTT assay.
Antiviral Activity
Pyrrolidine derivatives have emerged as a promising class of antiviral agents, with several compounds demonstrating potent activity against a range of viruses, including influenza, hepatitis C virus (HCV), and coronaviruses.[6][7][8]
Mechanism of Action: The antiviral mechanisms of pyrrolidine-based compounds are diverse. Some act as neuraminidase inhibitors, preventing the release of newly formed viral particles from infected cells, as seen with influenza.[7] Others, like Telaprevir and Ombitasvir, are protease inhibitors that target viral enzymes essential for replication, such as the HCV NS3/4A serine protease and the NS5A protein, respectively.[6]
Structure-Activity Relationship (SAR): The design of neuraminidase inhibitors based on the pyrrolidine scaffold has shown that specific substitutions are crucial for potent activity. For example, a series of derivatives synthesized from 4-hydroxy-L-proline yielded compounds with IC50 values in the low micromolar range against influenza A (H3N2) neuraminidase, comparable to the known inhibitor oseltamivir.[7]
Table 2: Antiviral Activity of Selected Pyrrolidine Derivatives
| Compound | Virus/Target | IC50 (µM) | Reference |
| 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [7] |
| 9c | Influenza A (H3N2) Neuraminidase | ~2.40 | [7] |
| 9f | Influenza A (H3N2) Neuraminidase | ~2.40 | [7] |
| 10e | Influenza A (H3N2) Neuraminidase | ~2.40 | [7] |
| Oseltamivir (Control) | Influenza A (H3N2) Neuraminidase | 1.06 | [7] |
| Telaprevir | HCV NS3/4A Protease | Potent Inhibitor | [6] |
| Ombitasvir | HCV NS5A Protein | Potent Inhibitor | [6] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method to determine the infectivity of a virus and the efficacy of an antiviral compound.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for many viruses) in 6-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) and allow for adsorption for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrrolidine compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control and determine the IC50 value.
Diagram: Principle of the Plaque Reduction Assay
Caption: The plaque reduction assay demonstrates the inhibition of viral spread by an effective antiviral compound.
Anti-inflammatory Activity
Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties.[1] Inflammation is a complex biological response, and compounds that can modulate inflammatory pathways are of great therapeutic interest.
Mechanism of Action: The anti-inflammatory effects of pyrrolidine-based compounds can be attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways. For instance, some derivatives may inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. Others may modulate the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
Principle: The injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyrrolidine compound orally or intraperitoneally to the test group of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Diagram: Inflammatory Cascade and Potential Pyrrolidine Targets
Caption: Pyrrolidine derivatives can exert anti-inflammatory effects by inhibiting key enzymes like COX in the inflammatory cascade.
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is a key component of many compounds that act on the central nervous system, including anticonvulsants and agents for neurodegenerative diseases.[3][9]
Mechanism of Action: The diverse CNS activities of pyrrolidine derivatives stem from their ability to interact with various receptors and ion channels in the brain. For example, some pyrrolidine-2,5-dione derivatives exhibit anticonvulsant properties by modulating ion channel activity.[3] Others have been designed as prolyl oligopeptidase (POP) inhibitors, which are being investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[9]
Structure-Activity Relationship (SAR): In a study of pyrrolidine-2,5-dione-acetamides, the presence of a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring was found to be important for anticonvulsant activity.[3] Compound 69k emerged as a particularly effective anticonvulsant, with ED50 values of 80.38 mg/kg in the maximal electroshock (MES) test and 108.80 mg/kg in the 6 Hz test.[3]
Table 3: Anticonvulsant Activity of a Pyrrolidine-2,5-dione Derivative
| Compound | Test | ED50 (mg/kg) | Reference |
| 69k | MES | 80.38 | [3] |
| 69k | 6 Hz | 108.80 | [3] |
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new therapeutic agents. Its unique stereochemical and conformational properties provide a framework for developing compounds with a wide range of biological activities, from anticancer and antiviral to anti-inflammatory and CNS-active agents. The ongoing exploration of novel synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly lead to the development of next-generation pyrrolidine-based drugs with improved efficacy and safety profiles. As our knowledge of complex biological pathways expands, the rational design of pyrrolidine derivatives targeting specific molecular interactions will remain a cornerstone of modern drug discovery.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia [frontiersin.org]
The Therapeutic Promise of Benzylpyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals
The benzylpyrrolpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its inherent stereochemistry, conformational flexibility, and synthetic tractability have made it a cornerstone for the development of novel therapeutics targeting a range of challenging diseases. This technical guide provides an in-depth exploration of the therapeutic relevance of benzylpyrrolpyrrolidine derivatives, with a focus on their applications in neurodegenerative diseases and epilepsy. We will delve into the nuanced mechanisms of action, present key structure-activity relationships, and provide detailed synthetic protocols for promising lead compounds.
Multi-Targeting Strategy for Alzheimer's Disease: A New Paradigm
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic deficits, amyloid-beta (Aβ) plaque deposition, and tau hyperphosphorylation. The limitations of single-target therapies have spurred the development of multi-target-directed ligands (MTDLs). Benzylpyrrolidine derivatives have emerged as a promising class of MTDLs, capable of concurrently inhibiting key enzymes implicated in AD pathogenesis: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase 1 (BACE-1).[1][2]
Mechanism of Action: A Tripartite Inhibition
Certain N-benzylpyrrolidine hybrids have been designed to interact with the catalytic and peripheral anionic sites of cholinesterases, as well as the active site of BACE-1.[2] This multi-pronged approach not only enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine but also mitigates the production of neurotoxic Aβ peptides, the primary component of amyloid plaques.[1][2] Furthermore, some derivatives have demonstrated the ability to disaggregate existing Aβ plaques and exhibit neuroprotective effects against Aβ-induced toxicity.[2]
Figure 1: Dual-action mechanism of benzylpyrrolidine derivatives in Alzheimer's disease.
In Vivo Efficacy of Lead Compounds
Several N-benzylpyrrolidine hybrids have demonstrated significant cognitive improvement in animal models of AD. For instance, compounds 4k and 4o ameliorated cognitive deficits in a scopolamine-induced amnesia model, and 4o also showed positive effects in an Aβ-induced cognitive dysfunction model.[2] Similarly, compounds 8f and 12f improved cognitive function in both scopolamine and Aβ-induced models.[1]
| Compound | Target(s) | In Vivo Model | Outcome | Reference |
| 4k | AChE, BuChE, BACE-1 | Scopolamine-induced amnesia (Y-maze) | Ameliorated cognitive dysfunction | [2] |
| 4o | AChE, BuChE, BACE-1 | Scopolamine-induced amnesia (Y-maze), Aβ-induced cognitive dysfunction (Morris water maze) | Ameliorated cognitive dysfunction | [2] |
| 8f | hAChE, hBuChE, hBACE-1 | Scopolamine and Aβ-induced cognitive dysfunction (Y-maze, Morris water maze) | Ameliorated cognitive dysfunction | [1] |
| 12f | hAChE, hBuChE, hBACE-1 | Scopolamine and Aβ-induced cognitive dysfunction (Y-maze, Morris water maze) | Ameliorated cognitive dysfunction | [1] |
Representative Synthesis Protocol
The synthesis of these multi-target benzylpyrrolidine derivatives often involves a multi-step sequence. A general, representative protocol is outlined below.
Protocol: Synthesis of N-Benzylpyrrolidine-Oxadiazole Hybrids [1]
-
Step 1: Esterification of L-proline. To a solution of L-proline in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4 hours. After cooling, concentrate the solution under reduced pressure to obtain the methyl ester of proline.
-
Step 2: N-Benzylation. Dissolve the proline methyl ester in a suitable solvent such as acetonitrile. Add potassium carbonate and the desired substituted benzyl bromide. Stir the reaction mixture at room temperature for 12-16 hours. Filter the solid and concentrate the filtrate to obtain the N-benzylated proline methyl ester.
-
Step 3: Hydrazide Formation. Dissolve the N-benzylated proline methyl ester in ethanol and add hydrazine hydrate. Reflux the mixture for 8-12 hours. Cool the reaction mixture and concentrate under reduced pressure to yield the corresponding hydrazide.
-
Step 4: Oxadiazole Ring Formation. To a solution of the hydrazide in a suitable solvent, add the appropriate aromatic acid and a coupling agent like POCl₃. Reflux the mixture for 6-8 hours. After cooling, pour the reaction mixture into crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated solid is filtered, dried, and purified by column chromatography to yield the final N-benzylpyrrolidine-oxadiazole hybrid.
Anticonvulsant Activity through Novel Mechanisms
Epilepsy is a neurological disorder characterized by recurrent seizures. While many anti-epileptic drugs are available, a significant portion of patients suffer from drug-resistant epilepsy, highlighting the need for novel therapeutic strategies. Benzylpyrrolidine derivatives have emerged as a new class of anticonvulsant agents with a unique mechanism of action.[3][4]
Mechanism of Action: Positive Allosteric Modulation of EAAT2
A key compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (also referred to as (R)-AS-1), has demonstrated broad-spectrum anticonvulsant activity.[3][5][6] Its mechanism of action is believed to be the positive allosteric modulation (PAM) of the excitatory amino acid transporter 2 (EAAT2).[4][5] EAAT2 is the primary glutamate transporter in the brain, responsible for clearing excess glutamate from the synaptic cleft. By enhancing the function of EAAT2, (R)-AS-1 reduces neuronal hyperexcitability, a key factor in seizure generation.[5]
References
- 1. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) with Hybrid Structure as a Candidate for a Broad-Spectrum Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. pubs.acs.org [pubs.acs.org]
Introduction: The Significance of Conformational Constraint
An In-Depth Technical Guide to cis-Pyrrolidine-2,5-Dicarboxylic Acids: Synthesis, Pharmacology, and Therapeutic Scaffolding
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its utility as a versatile scaffold in drug design.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[2] Within this class, molecules bearing substituents at the 2- and 5-positions are of particular interest. The stereochemical relationship between these substituents—either cis or trans—profoundly influences the molecule's shape and, consequently, its biological activity.
This guide focuses specifically on the cis-pyrrolidine-2,5-dicarboxylic acid scaffold and its derivatives. This motif serves as a conformationally restricted analog of glutamate, the primary excitatory neurotransmitter in the central nervous system (CNS). By locking the two carboxyl groups on the same face of the ring, this scaffold mimics specific bound conformations of glutamate, enabling the design of highly selective ligands for glutamate receptors and transporters.[3] This inherent structural rigidity provides a powerful tool for dissecting complex pharmacological pathways and developing novel therapeutics for neurological disorders, metabolic diseases, and beyond. This document serves as a technical resource for researchers and drug development professionals, detailing the stereoselective synthesis, diverse pharmacology, and therapeutic applications of this important chemical entity.
Part 1: The Architectural Challenge: Stereoselective Synthesis
The primary synthetic challenge in accessing cis-2,5-disubstituted pyrrolidines is the precise control of stereochemistry. The relative orientation of the two substituents dictates the molecule's biological function, making stereoselective synthesis paramount. Numerous strategies have been developed, often leveraging chiral starting materials or stereocontrolled cyclization and reduction reactions.
Leveraging the Chiral Pool: Syntheses from Pyroglutamic Acid
Pyroglutamic acid, a readily available derivative of glutamic acid, is a popular chiral starting material. Its inherent stereocenter at C2 provides a strong foundation for directing the stereochemistry of subsequent transformations at C5.
One effective strategy involves the conversion of pyroglutamic acid to an enamine, followed by a diastereoselective reduction. The choice of protecting group on the pyrrolidine nitrogen is critical for controlling the stereochemical outcome. For instance, certain protecting groups can shield one face of the ring, directing an incoming hydride to the opposite face, thus favoring the formation of the cis product.[4] A concise approach reported by Hussaini and Moloney demonstrates the stereoselective synthesis of cis-2,5-disubstituted pyrrolidines through N-tert-butoxycarbonylmethyl substitution of a pyroglutamic acid-derived substrate.[5] This method highlights how strategic functionalization of the nitrogen atom can lock the system into a conformation that favors the desired cis stereoisomer upon subsequent reactions.[5]
The group of Onomura further illustrated the pivotal role of the nitrogen protecting group. Starting from a pyroglutamic acid-derived hemiaminal, they showed that carbamate protecting groups favor the formation of cis-2,5-disubstituted pyrrolidines, whereas a benzamide group directs the reaction toward the trans isomer.[6] This control is attributed to the different steric and electronic influences of the protecting groups on the transition state of the key bond-forming step.
Representative Experimental Protocol: Diastereoselective Reduction to a cis-Pyrrolidine Derivative
This protocol is a generalized representation based on principles described in the literature, such as the work by Palomo et al. on asymmetric synthesis.[7]
-
Enone Formation: A solution of an N-protected 3-oxo pyrrolidine 2-phosphonate in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. Sodium hydride (1.2 equivalents) is added portionwise, and the mixture is stirred for 30 minutes. An appropriate aldehyde (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The resulting crude pyrrolidine enone is purified by column chromatography.
-
Luche Reduction: The purified enone is dissolved in methanol and cooled to -78 °C. Cerium(III) chloride heptahydrate (1.5 equivalents) is added, and the mixture is stirred for 15 minutes. Sodium borohydride (1.5 equivalents) is then added in one portion. The reaction is stirred at -78 °C for 1 hour.
-
Hydrogenation to cis Product: The reaction mixture from the previous step is carefully quenched with acetic acid. Palladium on carbon (10 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (H₂) three times and stirred under a balloon of H₂ at room temperature for 16 hours.
-
Workup and Purification: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated. The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the crude cis-2,5-disubstituted pyrrolidine, which is then purified by flash chromatography.[7]
Constructing the Ring: Modern Cyclization Methods
Modern organometallic catalysis has provided powerful tools for constructing the pyrrolidine ring with high stereocontrol.
Wacker-Type Aerobic Oxidative Cyclization: The Stahl group has developed a palladium(II)-catalyzed aerobic oxidative cyclization of alkenes with tethered tert-butanesulfinamide nucleophiles.[8] This method provides enantiopure cis-2,5-disubstituted pyrrolidines from readily diversified starting materials. The chiral sulfinamide auxiliary on the nitrogen atom acts as a stereocontrolling element, directing the intramolecular attack of the nitrogen nucleophile onto the palladium-activated alkene. This results in a highly diastereoselective cyclization, furnishing the cis product.[8]
Caption: Workflow for cis-selective pyrrolidine synthesis via Wacker-type cyclization.
Retro-Cope Elimination: The thermal cyclization of alkenylhydroxylamines, known as the retro-Cope elimination, is another method for preparing pyrrolidine N-oxides. While simple systems often show poor diastereoselectivity, strategic placement of substituents can be used to favor the formation of the cis-2,5-disubstituted product. The reaction is a concerted, reversible process, and controlling the thermodynamics of the cyclization is key to achieving high stereoselectivity.
Part 2: Biological Activity and Mechanisms of Action
The rigid, cis-oriented dicarboxylic acid structure is a potent pharmacophore that interacts with several important biological targets, primarily within the nervous and metabolic systems.
A Rigid Mimic: Targeting Glutamate Receptors and Transporters
The structural similarity between cis-pyrrolidine-2,5-dicarboxylic acid and glutamate makes it a powerful tool for probing the glutamatergic system.
-
Glutamate Transport Inhibition: Certain pyrrolidine dicarboxylic acid isomers, particularly L-trans-pyrrolidine-2,4-dicarboxylate (PDC), are potent inhibitors of high-affinity glutamate transporters.[3][9] While not a cis-2,5 isomer, its mechanism is highly relevant. By blocking the reuptake of glutamate from the synaptic cleft, these inhibitors cause an accumulation of extracellular glutamate. This excess glutamate can then over-activate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity.[3] This indirect activation of NMDA receptors by a transport inhibitor has been shown to cause neuronal damage in cortical cultures and striatal lesions in animal models.[3][9] This underscores the delicate balance of glutamate homeostasis and highlights a key mechanism by which pyrrolidine dicarboxylates exert powerful neurological effects.
Caption: Inhibition of glutamate transport leads to indirect NMDA receptor activation.
-
Direct Receptor Agonism: Derivatives have also been designed as direct agonists for metabotropic glutamate (mGlu) receptors. For example, amino-pyrrolidine tricarboxylic acids (APTCs) have been identified as selective group III mGlu receptor agonists. The precise geometry of the pyrrolidine ring and its substituents is critical for differentiating between highly homologous receptor subtypes, such as mGlu4 and mGlu8, demonstrating the scaffold's utility in achieving receptor selectivity.
Beyond the CNS: Novel Therapeutic Targets
The versatility of the cis-pyrrolidine scaffold extends well beyond neuroscience, with derivatives showing potent activity in metabolic and immunological contexts.
| Derivative Class | Target | Therapeutic Area | Key Findings | Reference(s) |
| cis-2,5-Dicyanopyrrolidines | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Potent, selective, and orally bioavailable inhibitors. Binding mode confirmed by X-ray crystallography. | [10] |
| cis-2,5-Disubstituted Pyrrolidine Carboxylates | Sphingosine-1-Phosphate (S1P) Receptors | Immunology, Multiple Sclerosis | Orally active agonists with good selectivity over the S1P3 subtype, leading to a reduction in circulating lymphocytes. | [11] |
| cis-2,5-Disubstituted Pyrrolidines | β3-Adrenergic Receptor (β3-AR) | Metabolic Disorders | An asymmetric synthesis was developed for the core scaffold of β3-AR agonists. | [12] |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A significant breakthrough was the development of cis-2,5-dicyanopyrrolidine derivatives as potent and selective inhibitors of DPP-IV.[10] This enzyme is responsible for degrading incretin hormones like GLP-1, which stimulate insulin secretion. By inhibiting DPP-IV, these compounds prolong the action of GLP-1, providing an effective treatment for type 2 diabetes. The dinitrile functionality is crucial for the mechanism of inhibition, and the cis stereochemistry ensures optimal positioning within the enzyme's active site, as confirmed by X-ray crystallography.[10]
Sphingosine-1-Phosphate (S1P) Receptor Agonism: A series of cis-2,5-disubstituted pyrrolidine carboxylates were identified as potent and orally active S1P receptor agonists.[11] S1P receptors play a critical role in regulating lymphocyte trafficking. Agonists at this receptor effectively sequester lymphocytes in the lymph nodes, preventing them from contributing to autoimmune reactions. These compounds showed promising activity in animal models, lowering circulating lymphocyte counts, indicating their potential for treating autoimmune diseases like multiple sclerosis.[11]
Conclusion and Future Outlook
The cis-pyrrolidine-2,5-dicarboxylic acid scaffold represents a triumph of stereocontrolled synthesis and rational drug design. Its conformationally constrained nature provides a rigid framework that has proven invaluable for targeting a diverse array of proteins, from neurotransmitter receptors to metabolic enzymes. The ability to reliably synthesize the cis isomer has unlocked therapeutic possibilities in neurology, diabetology, and immunology.
Future research will likely focus on further refining synthetic methodologies to improve efficiency and expand the diversity of accessible derivatives. As our understanding of the structural biology of target proteins continues to grow, the cis-pyrrolidine scaffold will remain a privileged platform for designing next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic properties. Its journey from a simple glutamate mimic to a versatile drug discovery tool is a testament to the power of stereochemistry in shaping biological function.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glutamate transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate indirectly evokes NMDA receptor mediated neurotoxicity in rat cortical cultures [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. Continuous administration of the glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylate produces striatal lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,5-Disubstituted pyrrolidine carboxylates as potent, orally active sphingosine-1-phosphate (S1P) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Asymmetric synthesis of cis-2,5-disubstituted pyrrolidine, the core scaffold of β3-AR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide to the Discovery and History of N-Substituted Pyrrolidines
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as one of the most significant structural motifs in the landscape of medicinal chemistry and natural product synthesis.[1][2][3] Also known as tetrahydropyrrole, this scaffold is not merely a synthetic curiosity but a fundamental building block found in essential amino acids like proline and hydroxyproline, as well as in a vast array of natural alkaloids such as nicotine and hygrine.[4][5] Its prevalence is further highlighted by its incorporation into more than 20 FDA-approved drugs, where it serves as a cornerstone for treating a wide spectrum of human diseases.[6]
The true versatility of the pyrrolidine core is unlocked through substitution at its nitrogen atom (N-1 position). This N-substitution provides a critical vector for modulating a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. In fact, an overwhelming 92% of all FDA-approved drugs containing the pyrrolidine moiety are substituted at this nitrogen position.[2] The non-planar, puckered conformation of the sp³-hybridized ring allows for a three-dimensional exploration of chemical space that is often crucial for precise interactions with biological targets.[1][[“]] This guide offers a comprehensive exploration of the discovery, historical evolution of synthetic methodologies, and the profound impact of N-substituted pyrrolidines on modern drug development.
Part 1: Foundational Discoveries and Early Synthetic Efforts
The history of N-substituted pyrrolidines is intrinsically linked to the study of natural products. Early organic chemists isolating alkaloids in the late 19th and early 20th centuries frequently encountered the pyrrolidine ring. The structural elucidation of compounds like nicotine, which features an N-methylpyrrolidine ring, spurred the development of methods to synthesize the core heterocycle and its simple derivatives.[5]
While a single "discovery" of the first N-substituted pyrrolidine is not clearly documented, its synthesis was a logical progression from the preparation of the parent pyrrolidine ring.[8] Initial industrial-scale synthesis of pyrrolidine itself involved the reaction of 1,4-butanediol with ammonia at high temperatures and pressures over a metal oxide catalyst.[5] Early laboratory methods often relied on the cyclization of bifunctional compounds. For instance, passing tetrahydrofuran in a stream of ammonia over heated alumina was reported to produce pyrrolidine in the 1930s.[9] The subsequent N-substitution was then achieved through classical reactions, most notably the direct alkylation of the secondary amine.
Part 2: The Evolution of Synthetic Methodologies
The journey from simple N-alkylation to complex, stereoselective constructions reflects the broader advancements in organic synthesis. The choice of synthetic strategy is dictated by the desired substituent, required stereochemistry, and reaction scale.
Decision Workflow for Synthetic Strategy
The following diagram outlines a logical workflow for selecting an appropriate method for synthesizing an N-substituted pyrrolidine.
Caption: Decision workflow for selecting a synthetic strategy.
Classical Synthetic Protocols
These foundational methods remain valuable for their reliability and simplicity.
1. Base-Mediated N-Alkylation
This is the most direct approach for introducing an alkyl group onto the pyrrolidine nitrogen. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen attacks an electrophilic alkyl halide.
-
Causality: The choice of a non-nucleophilic base (e.g., NaH, K₂CO₃) is critical to prevent competition with the pyrrolidine nucleophile. The solvent (e.g., DMF, ACN) must be aprotic to avoid quenching the base and to effectively solvate the reactants.
-
Experimental Protocol: Synthesis of N-Benzylpyrrolidine
-
Reaction Setup: To a solution of pyrrolidine (1.0 equiv.) in dry acetonitrile (ACN) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 equiv.) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 60 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After cooling, filter off the solid K₂CO₃ and wash with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved via silica gel column chromatography.
-
2. Eschweiler-Clarke Reaction for N-Methylation
A classic method for the specific methylation of primary and secondary amines, this reaction uses formaldehyde as the methyl source and formic acid as the reducing agent. Its key advantage is the prevention of over-alkylation to form quaternary ammonium salts.[8]
-
Causality: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from formic acid. The simultaneous release of carbon dioxide gas drives the reaction to completion.[8]
-
Experimental Protocol: Synthesis of N-Methylpyrrolidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add pyrrolidine (1.0 equiv.), aqueous formaldehyde (37%, 2.5 equiv.), and formic acid (98%, 2.5 equiv.).
-
Heating: Heat the mixture to reflux (approx. 100 °C) for 6-8 hours. CO₂ evolution will be observed.
-
Basification: Cool the reaction mixture in an ice bath and carefully basify to pH > 10 by the slow addition of 5M sodium hydroxide (NaOH) solution.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and remove the solvent by distillation to obtain N-methylpyrrolidine.
-
Modern Catalytic Methods for N-Arylation
The formation of an N-aryl bond was historically challenging. The advent of transition-metal catalysis revolutionized this field, enabling the synthesis of a vast range of N-aryl pyrrolidines.
1. Buchwald-Hartwig Amination (Palladium-Catalyzed)
This cross-coupling reaction is one of the most powerful and versatile methods for forming C-N bonds. It involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Causality: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl pyrrolidine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the catalyst and facilitating the reductive elimination step.
-
Experimental Protocol: General Procedure for N-Phenylation
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon), combine the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.).
-
Addition of Reactants: Add the aryl bromide (1.0 equiv.), pyrrolidine (1.2 equiv.), and a dry, aprotic solvent such as toluene or dioxane.
-
Heating: Stir the sealed mixture at a specified temperature (e.g., 100-110 °C) for the required time (typically 12-24 hours).[10]
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography.[10]
-
Ring-Constructing Methodologies
Instead of functionalizing a pre-formed ring, these methods build the N-substituted pyrrolidine core from acyclic precursors, often with high stereocontrol.
1. [3+2] Cycloaddition of Azomethine Ylides
This powerful reaction involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (dipolarophile). It is a highly efficient and atom-economical way to construct polysubstituted pyrrolidines.[6]
-
Causality: Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde, are transient 1,3-dipoles. They react readily with electron-deficient alkenes in a concerted fashion to form the five-membered pyrrolidine ring. The stereochemistry of the final product is controlled by the geometry of the reactants.
-
Workflow Diagram: [3+2] Cycloaddition
Caption: Workflow for [3+2] cycloaddition synthesis.
Part 3: The Impact of N-Substituted Pyrrolidines in Drug Discovery
The pyrrolidine ring is considered a "privileged scaffold" because it can bind to a wide range of biological targets with high affinity.[11] The N-substituent plays a pivotal role in defining this interaction.
-
Stereochemistry and 3D Shape: The non-planar nature of the ring allows substituents to project into specific vectors in 3D space, which is critical for enantioselective recognition by proteins.[1][[“]]
-
Basicity and Nucleophilicity: The nitrogen atom is basic, allowing for the formation of salt forms to improve solubility and bioavailability. Its nucleophilicity is the chemical basis for its versatile functionalization.[2]
-
Modulation of Properties: The N-substituent is a key handle for medicinal chemists to fine-tune a drug candidate's properties, including its potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Data Summary: N-Substituted Pyrrolidines in FDA-Approved Drugs
The following table showcases the diversity of N-substituents and their therapeutic applications in several marketed drugs.
| Drug Name | N-Substituent Group | Therapeutic Application |
| Procyclidine | Cyclohexyl(phenyl)methyl | Anticholinergic, Parkinson's disease treatment[6] |
| Almotriptan | Dimethylaminosulfonylpropyl | Antimigraine agent (Triptan)[6] |
| Mitiglinide | Benzyl | Antidiabetic drug[6] |
| Eletriptan | (Phenylsulfonyl)ethyl | Antimigraine agent (Triptan)[4] |
| Asimadoline | Acyl group | κ-opioid agonist, Investigational |
| Captopril | Acyl group (Proline derivative) | ACE inhibitor, Hypertension treatment[4] |
| Daclatasvir | Complex biphenyl-imidazole | Antiviral, Hepatitis C treatment[4] |
Conclusion and Future Outlook
From its origins in the structural analysis of natural alkaloids to its current status as a cornerstone of modern medicinal chemistry, the N-substituted pyrrolidine has had a remarkable journey. The evolution of synthetic chemistry has provided researchers with an expansive toolkit, from classical alkylations to sophisticated catalytic and cycloaddition reactions, to prepare virtually any desired analogue. The ability to precisely control the stereochemistry and electronic properties of the N-substituent allows for the meticulous design of drug candidates with optimized efficacy and safety profiles. Future research will undoubtedly focus on developing even more efficient, sustainable, and stereoselective synthetic methods, further expanding the role of this privileged scaffold in the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. enamine.net [enamine.net]
- 7. consensus.app [consensus.app]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2525584A - Production of pyrrolidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid. In the absence of directly published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and available data from its immediate precursor, cis-1-benzylpyrrolidine-2,5-dicarbonitrile, to construct a scientifically rigorous and predictive spectroscopic profile. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction and Synthesis
This compound (CAS 52321-07-0) is a disubstituted pyrrolidine derivative.[1] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The synthetic precursor, cis-1-benzylpyrrolidine-2,5-dicarbonitrile, has been synthesized and studied in the context of developing analogs of lobelane, which are potent antagonists at vesicular monoamine transporter 2 (VMAT2) binding sites.[2]
The synthesis of the target dicarboxylic acid is logically achieved through the hydrolysis of its dinitrile precursor. This common organic transformation can be performed under acidic or basic conditions, where the nitrile groups are converted to carboxylic acids via an amide intermediate.[3][4][5][6]
Experimental Protocol: Synthesis via Hydrolysis
The synthesis begins with the preparation of the dinitrile precursor as described in the literature.[2]
Step 1: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile A mixture of aqueous citric acid, 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide is stirred at ambient temperature.[2] The resulting product is a mixture of cis and trans diastereomers, from which the cis isomer is isolated by chromatography and recrystallization.[2]
Step 2: Hydrolysis to this compound The isolated cis-dinitrile is then subjected to hydrolysis. A typical procedure involves heating the dinitrile under reflux with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide.[4] Acidic hydrolysis directly yields the dicarboxylic acid, while basic hydrolysis produces the dicarboxylate salt, which requires subsequent acidification to yield the final product.[4]
Caption: Synthetic pathway from starting materials to the target dicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule. The cis stereochemistry dictates the magnetic equivalence and splitting patterns of the pyrrolidine ring protons.
Caption: Structure of this compound with key groups labeled.
Spectroscopic Data of Precursor: cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
Experimental NMR data for the dinitrile precursor provides a solid foundation for our predictions.[2]
| Assignment | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| Pyrrolidine CH₂ (H3, H4) | 2.31 (m, 4H) | 28.60 |
| Pyrrolidine CH (H2, H5) | 3.93 (d, J=4.1 Hz, 2H) | 51.10 |
| Benzylic CH₂ | 4.06 (s, 2H) | 53.40 |
| Phenyl CH | 7.36 (m, 5H) | 128.31, 128.70, 128.90 |
| Nitrile C≡N | - | 116.90 |
| Phenyl C (quaternary) | - | 135.20 |
Predicted NMR Spectra for this compound
The hydrolysis of nitriles to carboxylic acids induces significant changes in the chemical shifts, particularly for the carbons of the functional groups and their adjacent protons.
¹H NMR Analysis: The most notable change is the appearance of the acidic proton signal. The protons on the pyrrolidine ring (H2/H5) are expected to shift downfield due to the electron-withdrawing nature of the carboxylic acid group.
¹³C NMR Analysis: The carbon signals will show a dramatic shift. The nitrile carbons (~117 ppm) will be replaced by the highly deshielded carbonyl carbons of the carboxylic acid groups, which typically appear in the 165-185 ppm region.[7][8][9][10][11]
| Assignment | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) | Rationale for Prediction |
| Pyrrolidine CH₂ (H3, H4) | ~2.4-2.6 (m, 4H) | ~30-35 | Slight downfield shift due to proximity to the new electron-withdrawing group. |
| Pyrrolidine CH (H2, H5) | ~4.1-4.3 (m, 2H) | ~55-60 | Downfield shift due to the direct attachment of the -COOH group. |
| Benzylic CH₂ | ~4.1-4.2 (s, 2H) | ~54-56 | Minimal change expected as it is further from the reaction center. |
| Phenyl CH | ~7.3-7.5 (m, 5H) | ~128-130 | Minimal change expected. |
| Phenyl C (quaternary) | - | ~134-136 | Minimal change expected. |
| Carboxylic Acid C=O | - | ~170-180 | Carboxylic acid carbons are highly deshielded.[7][12] |
| Carboxylic Acid OH | ~10-12 (br s, 2H) | - | Characteristic chemical shift for carboxylic acid protons; signal is broad and disappears upon D₂O exchange.[7][13][14][15] |
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is dominated by the absorptions of the -COOH group. These absorptions are highly characteristic and allow for straightforward identification.[8][16]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance and Comments |
| O-H Stretch | 2500-3300 | Very broad and strong. This is the hallmark of a hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretches.[16][17][18] |
| C-H Stretch (Aromatic & Aliphatic) | 2850-3100 | Sharp peaks, may appear as shoulders on the broad O-H band. |
| C=O Stretch | 1700-1725 | Strong and sharp. Its position confirms the presence of a saturated, dimerized carboxylic acid.[16][17] |
| C-N Stretch | ~1100-1250 | Moderate intensity, typical for a tertiary amine. |
| C-O Stretch | 1210-1320 | Strong intensity. |
| O-H Bend | 910-950 and 1395-1440 | Broad, medium intensity bands. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which helps confirm the molecular structure. The molecular weight of this compound is 249.27 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 249. For many carboxylic acids, this peak can be weak or absent.[7][19]
-
Loss of Benzyl Radical ([M-91]⁺): Cleavage of the C-N bond to the benzyl group is highly favorable, leading to a stable tropylium cation (C₇H₇⁺) and a fragment at m/z = 158. This is often a base peak for N-benzyl compounds.
-
Loss of Carboxyl Group ([M-45]⁺): Loss of a -COOH radical would result in a fragment at m/z = 204.
-
Decarboxylation ([M-44]): Loss of a neutral CO₂ molecule is a common fragmentation pathway for carboxylic acids.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen can also occur.
Caption: Key proposed fragmentation pathways for the title compound in Mass Spectrometry.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. By combining experimental data from its dinitrile precursor with established spectroscopic principles, we have outlined the key features expected in its NMR, IR, and MS spectra. The characteristic broad O-H and sharp C=O stretches in the IR, the downfield carboxylic proton signal in ¹H NMR, the carbonyl carbon signal in ¹³C NMR, and the predictable fragmentation pattern in MS should allow for unambiguous identification and structural confirmation of this compound in a research or development setting.
References
- 1. achmem.com [achmem.com]
- 2. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. youtube.com [youtube.com]
- 14. chegg.com [chegg.com]
- 15. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 18. echemi.com [echemi.com]
- 19. GCMS Section 6.12 [people.whitman.edu]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid
Introduction: The Significance of Substituted Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise spatial arrangement of functional groups, making it an ideal building block for creating molecules that can interact with complex biological targets with high specificity. Among these, 2,5-disubstituted pyrrolidines are of particular importance as chiral auxiliaries and core components of bioactive compounds. The cis-1-benzylpyrrolidine-2,5-dicarboxylic acid is a valuable synthetic intermediate, providing a versatile platform for the development of novel therapeutics, including enzyme inhibitors and receptor ligands, by allowing for further modification at the carboxylic acid moieties.
This guide provides a comprehensive, two-step protocol for the synthesis of this compound. The methodology is based on established chemical principles, beginning with the formation of a dinitrile precursor followed by its complete hydrolysis. We will delve into the mechanistic underpinnings of each step, offering insights into the stereochemical control that is crucial for obtaining the desired cis isomer.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
-
Step 1: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. This step involves a one-pot reaction between 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide.
-
Step 2: Hydrolysis of the Dinitrile. The intermediate dinitrile is then hydrolyzed under acidic conditions to yield the final dicarboxylic acid product.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
This initial step is a variation of the Strecker synthesis, where a dialdehyde equivalent (generated in situ from 2,5-dimethoxytetrahydrofuran) reacts with an amine and a cyanide source to form an α-aminonitrile. The intramolecular nature of this reaction leads to the formation of the pyrrolidine ring.
Mechanistic Insight and Stereochemical Control
The reaction commences with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. Succinaldehyde then undergoes a double condensation with benzylamine to form a di-imine intermediate. The subsequent nucleophilic attack of cyanide ions at both imine carbons proceeds to form the α-aminonitrile moieties. The final intramolecular cyclization yields the pyrrolidine ring.
The formation of both cis and trans diastereomers is possible. However, the reaction conditions, particularly the extended reaction time, allow for equilibration. The cis isomer, where the two cyano groups are on the same face of the pyrrolidine ring, is generally the thermodynamically more stable product. The isolation of the pure cis isomer is typically achieved through column chromatography and subsequent recrystallization. The stereochemistry can be confirmed by ¹H NMR spectroscopy, where the benzylic protons of the cis isomer appear as a sharp singlet, while those of the trans isomer present as a more complex AB quartet.[2]
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 8.3 mmol scale) |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.09 g (8.3 mmol) |
| Benzylamine | C₇H₉N | 107.15 | 0.48 g (4.5 mmol) |
| Potassium Cyanide | KCN | 65.12 | 0.40 g (6.15 mmol) |
| Citric Acid (0.1 M aqueous) | C₆H₈O₇ | 192.12 (anhydrous) | 90 mL |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | In excess |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~400 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography |
| Hexane | C₆H₁₄ | 86.18 | For chromatography |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For recrystallization |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 90 mL of 0.1 M aqueous citric acid, 1.09 g (8.3 mmol) of 2,5-dimethoxytetrahydrofuran, 0.48 g (4.5 mmol) of benzylamine, and 0.40 g (6.15 mmol) of potassium cyanide.
-
Reaction Execution: Stir the mixture vigorously at ambient temperature for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully add solid sodium bicarbonate in small portions until the cessation of gas evolution (effervescence) to neutralize the citric acid.
-
Extraction: Transfer the reaction mixture to a 500 mL separatory funnel and extract the product with dichloromethane (2 x 200 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent. This will separate the cis and trans isomers.
-
Recrystallization: The fractions containing the cis isomer can be further purified by recrystallization from a mixture of diethyl ether and hexane to yield pure cis-1-benzylpyrrolidine-2,5-dicarbonitrile as a crystalline solid.[2]
Characterization of the Intermediate
-
¹H NMR (300 MHz, CDCl₃): δ 7.36 (m, 5H, Ar-H), 4.06 (s, 2H, N-CH₂-Ph), 3.93 (d, J=4.1 Hz, 2H, CH-CN), 2.31 (m, 4H, CH₂-CH₂).[2]
-
¹³C NMR (DMSO-d₆): δ 135.20, 128.90, 128.70, 128.31, 116.90, 53.40, 51.10, 28.60.[2][3]
Part 2: Hydrolysis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
The conversion of the dinitrile to the dicarboxylic acid is achieved through hydrolysis. This transformation can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid product upon work-up, whereas basic hydrolysis initially forms the carboxylate salt, which then requires acidification.
Mechanistic Insight
Under acidic conditions, the nitrogen atom of the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. A series of proton transfers and tautomerization steps converts the initial adduct into an amide intermediate. This amide is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt. Given the presence of two nitrile groups, this process occurs at both the 2 and 5 positions of the pyrrolidine ring.
Figure 2: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| cis-1-Benzylpyrrolidine-2,5-dicarbonitrile | C₁₃H₁₃N₃ | 211.26 | From Part 1 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | ~37% aqueous solution |
| Deionized Water | H₂O | 18.02 | |
| Diethyl Ether or Ethyl Acetate | - | - | For extraction/washing |
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the cis-1-benzylpyrrolidine-2,5-dicarbonitrile in a suitable volume of concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by TLC until the starting material is fully consumed. The exact time required may vary but can range from several hours to overnight.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then in an ice bath. The dicarboxylic acid product may precipitate from the acidic solution.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold deionized water to remove excess acid and ammonium chloride, followed by a wash with a non-polar solvent like cold diethyl ether.
-
If the product does not precipitate, concentrate the solution under reduced pressure. The resulting solid can then be triturated with a suitable solvent to remove impurities.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as water or an alcohol/water mixture, to yield pure this compound.
Characterization and Data Presentation
The final product should be characterized to confirm its identity and purity.
Expected Characterization Data
| Analysis | Expected Results |
| Physical Form | White to yellow solid. |
| ¹H NMR | The spectrum will show signals for the benzyl group protons (aromatic and benzylic CH₂), and the pyrrolidine ring protons. The carboxylic acid protons (-COOH) will typically appear as a broad singlet far downfield (δ 10-13 ppm), although this signal can be exchangeable with D₂O. |
| ¹³C NMR | The spectrum should show characteristic peaks for the carboxyl carbons (C=O) in the range of 170-185 ppm, in addition to the signals for the benzyl and pyrrolidine carbons. |
| Infrared (IR) | A very broad O-H stretch from the carboxylic acid groups is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch should be observed around 1700-1730 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₃H₁₅NO₄, MW = 249.27) should be observed. |
| Purity (by HPLC) | Expected purity is ≥95%. |
Conclusion and Further Applications
This guide outlines a robust and reproducible two-step synthesis for this compound. By providing detailed protocols and mechanistic insights, we aim to equip researchers with the necessary information to successfully synthesize this valuable building block. The dicarboxylic acid product serves as a versatile starting point for further chemical modifications, such as the formation of esters, amides, or other derivatives, enabling its use in the construction of complex molecular architectures for drug discovery and development.
References
Application Note & Protocol: A Comprehensive Guide to the N-Benzylation of Pyrrolidine-2,5-Dicarboxylic Acid
Abstract
This document provides a detailed experimental procedure for the N-benzylation of pyrrolidine-2,5-dicarboxylic acid, a critical transformation for synthesizing advanced intermediates in drug discovery and materials science. N-benzyl pyrrolidine derivatives are significant scaffolds in medicinal chemistry, notably in the development of therapeutics for neurodegenerative diseases like Alzheimer's.[1] This guide offers an in-depth exploration of the reaction mechanism, a step-by-step protocol, purification techniques, and comprehensive characterization methods. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of N-Benzylated Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a benzyl group to the nitrogen atom of pyrrolidine-2,5-dicarboxylic acid serves multiple purposes. It can act as a versatile protecting group for the secondary amine, preventing its participation in subsequent reactions while being readily removable under specific conditions.[2][3] Furthermore, the N-benzyl moiety itself is a key pharmacophoric element in many biologically active molecules, contributing to target binding and modulating physicochemical properties.[1][4]
The synthesis of N-benzyl-pyrrolidine-2,5-dicarboxylic acid, however, presents a unique challenge due to the presence of three reactive functional groups: a secondary amine and two carboxylic acids. This necessitates a carefully designed synthetic strategy to achieve selective N-alkylation without esterification of the carboxyl groups. This application note provides a robust protocol to navigate these challenges effectively.
Reaction Mechanism: A Nucleophilic Substitution Approach
The N-benzylation of pyrrolidine-2,5-dicarboxylic acid with benzyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[5] The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which is an excellent leaving group.
To facilitate this reaction and prevent unwanted side reactions, a base is crucial. The base deprotonates the carboxylic acid groups, forming carboxylate salts. This not only increases the solubility of the starting material in certain polar aprotic solvents but also prevents the in-situ generated hydrobromic acid from protonating the pyrrolidine nitrogen, which would render it non-nucleophilic.
Caption: SN2 mechanism for N-benzylation.
Experimental Protocol
This protocol is designed for the selective N-benzylation of pyrrolidine-2,5-dicarboxylic acid. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Pyrrolidine-2,5-dicarboxylic acid | C₆H₉NO₄ | 159.14 | 255-260 | - | Irritant |
| Benzyl bromide | C₇H₇Br | 171.04 | -3 | 198-199 | Lachrymator, Corrosive, Toxic |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 891 | - | Irritant |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | -61 | 153 | Reproductive Toxin, Irritant |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | -116 | 34.6 | Highly Flammable, Peroxide Former |
| Hydrochloric acid (1 M) | HCl | 36.46 | - | - | Corrosive |
| Ethyl acetate | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | Flammable, Irritant |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | 1124 | - | Hygroscopic |
Step-by-Step Procedure
Caption: Experimental workflow for N-benzylation.
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add pyrrolidine-2,5-dicarboxylic acid (e.g., 5.0 g, 31.4 mmol) and anhydrous potassium carbonate (e.g., 10.8 g, 78.5 mmol).
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous N,N-Dimethylformamide (DMF) (100 mL) via a syringe.
-
Initial Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate the formation of the carboxylate salts.
-
Reagent Addition: Slowly add benzyl bromide (e.g., 4.1 mL, 34.5 mmol) dropwise to the stirring suspension over 10 minutes. Causality Note: Dropwise addition is crucial to control any potential exotherm and to minimize the formation of the undesired quaternary ammonium salt.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 300 mL of ice-cold 1 M HCl. This step neutralizes the excess base and protonates the carboxylate groups of the product.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane containing a small amount of acetic acid (e.g., starting from 1% MeOH in DCM and gradually increasing to 10%, with 0.5% acetic acid throughout) to ensure the carboxylic acid groups remain protonated and elute properly.[6]
Characterization of N-Benzyl-pyrrolidine-2,5-dicarboxylic acid
The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the benzyl group protons (a singlet for the benzylic CH₂ and multiplets for the aromatic protons) in addition to the signals for the pyrrolidine ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show signals corresponding to the benzylic carbon, the aromatic carbons, the two distinct carboxylic acid carbons, and the carbons of the pyrrolidine ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a broad O-H stretch for the carboxylic acids, C=O stretches for the carboxyl groups, and aromatic C-H stretches.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable method. The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the product (C₁₃H₁₅NO₄, MW = 249.26 g/mol ).
Safety and Handling Precautions
-
Benzyl bromide is a strong lachrymator and is corrosive. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DMF is a reproductive toxin and should be handled with care, avoiding inhalation and skin contact.
-
Diethyl ether and ethyl acetate are highly flammable. Ensure there are no ignition sources nearby during their use.
-
Always quench reactions and perform extractions in a fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents (e.g., wet DMF, old benzyl bromide). Insufficient base. | Use freshly distilled/anhydrous solvents. Use fresh benzyl bromide. Ensure the base is anhydrous and in sufficient excess. |
| Formation of Side Products | Over-alkylation (quaternary salt formation). | Use a slight excess of benzyl bromide (1.1 eq). Add the alkylating agent slowly. Avoid excessively high temperatures. |
| Difficult Purification | Product streaking on TLC/column. | Add a small amount of acetic acid to the eluent system to suppress the deprotonation of the carboxylic acid groups, improving the peak shape. |
| Incomplete reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature moderately. Confirm starting material consumption via TLC before work-up. |
References
- 1. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sphinxsai.com [sphinxsai.com]
The Versatile Scaffold: Cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid in Modern Medicinal Chemistry
This guide provides an in-depth exploration of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid, a chiral scaffold with significant potential in medicinal chemistry. We will delve into its applications, from the synthesis of novel therapeutics targeting neurological disorders to the development of potent anticonvulsant agents. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable protocols.
Introduction: The Strategic Value of the cis-2,5-Disubstituted Pyrrolidine Core
The pyrrolidine ring is a privileged scaffold in drug discovery, offering a three-dimensional structure that allows for precise spatial orientation of substituents. The this compound motif is particularly advantageous due to several key features:
-
Stereochemical Control: The cis configuration provides a defined spatial relationship between the two carboxylic acid groups, which can be crucial for specific receptor-ligand interactions.
-
Bifunctional Handle: The two carboxylic acid groups offer versatile handles for derivatization, allowing for the creation of diverse chemical libraries through techniques like amide coupling, esterification, and reduction to diols.
-
Benzyl Protection/Modulation: The N-benzyl group serves as a protecting group that can be readily removed or modified, providing another avenue for structure-activity relationship (SAR) studies.
These attributes make this compound an excellent starting point for the synthesis of novel bioactive molecules.
Application I: Targeting the Vesicular Monoamine Transporter 2 (VMAT2) for Neurological Disorders
Rationale and Mechanistic Insight
The Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles. This process is essential for proper neurotransmission and for protecting neurotransmitters from degradation. Inhibition of VMAT2 can modulate monoaminergic signaling and is a therapeutic strategy for conditions like Huntington's disease and tardive dyskinesia. Furthermore, VMAT2 is a key target for developing treatments for substance abuse, particularly methamphetamine addiction.
The cis-2,5-disubstituted pyrrolidine scaffold has emerged as a promising framework for designing potent and selective VMAT2 inhibitors. By mimicking the spatial arrangement of the pharmacophores in natural ligands like lobelane, derivatives of this compound can be synthesized to interact with the dihydrotetrabenazine (DTBZ) binding site on VMAT2.
Workflow for Developing Pyrrolidine-Based VMAT2 Inhibitors
Caption: Workflow for the development of VMAT2 inhibitors.
Synthetic Protocols
Protocol 1: Synthesis of this compound
The parent dicarboxylic acid can be synthesized from its dinitrile precursor, cis-1-benzylpyrrolidine-2,5-dicarbonitrile. The dinitrile itself is prepared via a well-established multicomponent reaction.
Step 1: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile [1]
-
In a suitable reaction vessel, combine aqueous citric acid (0.1 M), 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide.
-
Stir the mixture at ambient temperature for 48-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by adding an excess of solid sodium bicarbonate.
-
Extract the product with dichloromethane (DCM).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield cis-1-benzylpyrrolidine-2,5-dicarbonitrile.
Step 2: Hydrolysis to this compound
-
Dissolve the purified cis-1-benzylpyrrolidine-2,5-dicarbonitrile in a suitable acidic or basic solution (e.g., 6M HCl or 6M NaOH).
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If using acidic hydrolysis, concentrate the solution. If using basic hydrolysis, acidify the solution with concentrated HCl to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Library Synthesis via Amide Coupling [2][3]
This protocol outlines a general procedure for creating a library of diamide derivatives.
-
To a solution of this compound (1 equivalent) in an anhydrous solvent like DCM or DMF, add a coupling reagent such as EDC (2.2 equivalents) and an activator like HOBt (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acids.
-
Add the desired primary or secondary amine (2.5 equivalents) and a non-nucleophilic base like DIPEA (3 equivalents).
-
Allow the reaction to proceed at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting diamide by column chromatography or preparative HPLC.
Biological Evaluation
Protocol 3: [³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay [4][5]
This competitive binding assay determines the affinity of test compounds for the VMAT2 transporter.
-
Membrane Preparation: Prepare synaptic vesicles from rat or mouse striatum through homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, incubate the vesicle preparation with a fixed concentration of [³H]DTBZ (e.g., 2 nM) and varying concentrations of the test compound.
-
Incubation: Incubate at 30°C for 90 minutes.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]DTBZ binding) and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
| Compound Class | Example Structure | VMAT2 Binding Affinity (Kᵢ, nM) | Reference |
| Pyrrolidine Analogs of GZ-793A | 4-difluoromethoxyphenethyl analog (11f) | 560 | [6][7] |
| Pyrrolidine Nor-Lobelane Analogs | UKCP-110 | 2660 | [8][9] |
| Pyrrolidine Analogs of Lobelane | Compound 22 | 9.3 (for [³H]DA uptake inhibition) | [10] |
Application II: Development of Novel Anticonvulsant and Antinociceptive Agents
Rationale and Mechanistic Insight
The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in anticonvulsant drug discovery, with ethosuximide being a classic example. These compounds are believed to exert their effects by modulating neuronal voltage-gated sodium and calcium channels.[11] By derivatizing this compound to form pyrrolidine-2,5-dione analogs, it is possible to develop novel anticonvulsants with broad-spectrum activity and potentially improved safety profiles. Furthermore, many anticonvulsant compounds exhibit antinociceptive (pain-relieving) properties, opening up possibilities for dual-action therapeutics.
Synthetic and Screening Workflow for Anticonvulsants
Caption: Synthesis and screening cascade for anticonvulsant agents.
Synthetic Protocols
Protocol 4: Synthesis of N-Substituted Pyrrolidine-2,5-diones
-
Combine this compound (1 equivalent) and a primary amine (1 equivalent) in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted pyrrolidine-2,5-dione.
Biological Evaluation
Protocol 5: Maximal Electroshock (MES) Seizure Test [12][13][14][15]
The MES test is a primary screening model for generalized tonic-clonic seizures.
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory environment.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. Include a vehicle control group.
-
Electrode Placement: At the time of peak drug effect, apply corneal electrodes with a drop of saline for conductivity. A local anesthetic may be applied to the corneas.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
| Compound Class | Example Compound | MES ED₅₀ (mg/kg, i.p.) | Reference |
| N-Mannich bases of pyrrolidine-2,5-dione | Compound 12 | 16.13 | [16][17] |
| N-Mannich bases of pyrrolidine-2,5-dione | Compound 23 | 37.79 | [16] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | Compound 14 | 49.6 | [18] |
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its well-defined stereochemistry and bifunctional nature provide a solid foundation for the synthesis of diverse libraries of compounds. The successful application of this scaffold in the development of VMAT2 inhibitors and novel anticonvulsant agents highlights its potential for addressing complex neurological disorders. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage the unique properties of this promising building block in their drug discovery programs.
References
- 1. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 6. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Comprehensive Characterization of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Abstract
This document provides a detailed guide to the analytical methods required for the comprehensive characterization of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid. As a key intermediate and structural motif in medicinal chemistry, rigorous confirmation of its identity, purity, and stereochemistry is paramount. These application notes are designed for researchers, quality control analysts, and drug development professionals, offering both theoretical justifications and practical, step-by-step protocols for a multi-technique analytical approach. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural and stereochemical elucidation, and Infrared (IR) Spectroscopy for functional group analysis.
Introduction
This compound (BPDA) is a substituted proline analogue. Its constrained bicyclic structure and the presence of two carboxylic acid moieties make it a valuable building block for synthesizing a variety of biologically active molecules, including enzyme inhibitors and peptide mimetics. The precise cis stereochemistry of the dicarboxylic acid groups is often critical for its intended biological activity. Therefore, a robust and integrated analytical strategy is essential to confirm the structural integrity and purity of the synthesized material.
This guide moves beyond simple data reporting, providing the scientific rationale behind method selection and parameter optimization. By integrating data from chromatographic and spectroscopic techniques, a scientist can establish a complete and unambiguous profile of the molecule.
Integrated Analytical Workflow
A complete characterization of BPDA relies on the synergy of multiple analytical techniques. No single method can provide all the necessary information. The following workflow illustrates a logical and efficient strategy for analyzing a newly synthesized batch of BPDA.
Caption: Integrated workflow for the complete characterization of BPDA.
Chromatographic Analysis for Purity and Identity
Chromatographic methods are essential for determining the purity of BPDA and confirming its molecular weight. Due to the polar and dicarboxylic nature of the molecule, reversed-phase High-Performance Liquid Chromatography (HPLC) is the method of choice.
Purity Determination by Reversed-Phase HPLC-UV
Principle: This method separates BPDA from potential impurities (e.g., starting materials, by-products, or isomers) based on differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. The two carboxylic acid groups on BPDA are ionizable, making the mobile phase pH a critical parameter for achieving good peak shape and retention. An acidic mobile phase (e.g., using formic or trifluoroacetic acid) is used to suppress the ionization of the carboxylates, rendering the molecule less polar and allowing for better retention on the C18 column. The benzyl group provides a strong chromophore for UV detection.
Protocol Workflow:
Caption: Workflow for HPLC-UV Purity Analysis.
Detailed Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid (v/v) in HPLC-grade Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid (v/v) in Acetonitrile.
-
Rationale: Formic acid ensures the carboxylic acid groups are protonated, leading to consistent retention and sharp peaks. Acetonitrile is a common organic modifier for reversed-phase chromatography.
-
-
Sample Preparation:
-
Prepare a stock solution of BPDA at 1.0 mg/mL in a 50:50 mixture of MPA/MPB.
-
Dilute to a working concentration of 0.2 mg/mL using the same solvent mixture.[1]
-
Rationale: Dissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak distortion.
-
-
HPLC Instrumentation and Conditions:
-
A standard HPLC or UHPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
| Parameter | Recommended Setting | Justification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent efficiency and resolution for complex samples.[1] |
| Mobile Phase | Gradient Elution | Allows for efficient elution of the polar analyte while cleaning the column of nonpolar impurities. |
| Gradient | 5% B to 95% B over 10 min | A standard screening gradient. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 220 nm & 254 nm | 220 nm provides high sensitivity for the peptide-like backbone, while 254 nm is characteristic of the benzyl aromatic ring. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of BPDA by the area percent method: (% Purity) = (Area of BPDA Peak / Total Area of All Peaks) * 100.
-
The retention time should be consistent across injections. A well-resolved, symmetrical peak is expected.
-
Identity Confirmation by LC-MS
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique provides unambiguous confirmation of the molecular weight of the analyte. Electrospray Ionization (ESI) is the preferred ionization technique for a polar molecule like BPDA, typically forming protonated molecules [M+H]+ in positive ion mode.
Detailed Protocol:
-
LC System: Use the same HPLC method as described in Section 3.1. This allows for direct correlation of the UV peak with the mass signal.
-
MS Instrumentation and Conditions:
-
Connect the HPLC outlet to an ESI-MS detector (e.g., a single quadrupole or time-of-flight (TOF) analyzer).
-
| Parameter | Recommended Setting | Justification |
| Ionization Mode | ESI, Positive | The tertiary amine and carboxylic acids readily accept a proton. |
| Expected Ion | m/z 250.11 [M+H]+ | Calculated for C₁₃H₁₆NO₄ (Exact Mass: 249.10). |
| Capillary Voltage | 3.5 kV | Typical voltage to achieve stable spray. |
| Drying Gas Temp. | 300 °C | Facilitates desolvation of the ESI droplets. |
| Scan Range | m/z 100 - 500 | Covers the expected molecular ion and potential fragments or adducts. |
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of 250.11.
-
The peak in the extracted ion chromatogram should have the same retention time as the main peak in the UV chromatogram.
-
The mass spectrum corresponding to this peak should show a dominant signal at m/z 250.11.
-
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the covalent structure and stereochemistry of the molecule.
Structural and Stereochemical Verification by NMR
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR details the carbon skeleton. Crucially for this molecule, the coupling patterns and chemical shifts of the protons on the pyrrolidine ring can confirm the cis stereochemistry. In the cis isomer, the protons at the C2 and C5 positions are on the same face of the ring, leading to a distinct coupling pattern compared to the trans isomer.[2]
Detailed Protocol:
-
Sample Preparation:
-
Dissolve ~5-10 mg of BPDA in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) with a small amount of NaOD to aid solubility.
-
Rationale: DMSO-d₆ is often preferred as it solubilizes many organic molecules and allows for the observation of exchangeable protons (e.g., COOH). D₂O is useful but will cause the acidic protons to exchange, simplifying the spectrum.
-
-
NMR Instrumentation and Data Acquisition:
-
A 300 MHz or higher field NMR spectrometer is recommended.[2]
-
Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
Expected Spectral Features:
| Data Type | Expected Features for this compound |
| ¹H NMR | ~7.3 ppm (multiplet, 5H): Protons of the benzyl aromatic ring.[2] ~4.0 ppm (singlet, 2H): Benzylic protons (-CH₂-Ph). A clean singlet is characteristic of the cis isomer due to molecular symmetry, whereas a more complex pattern (AB quartet) is often seen in the trans isomer.[2] ~3.9 ppm (multiplet, 2H): Protons at C2 and C5 of the pyrrolidine ring. ~2.3 ppm (multiplet, 4H): Protons at C3 and C4 of the pyrrolidine ring.[2] ~12-13 ppm (broad singlet, 2H): Carboxylic acid protons (if in a non-exchangeable solvent like DMSO-d₆). |
| ¹³C NMR | ~175 ppm: Carboxylic acid carbons (C=O). ~135-128 ppm: Aromatic carbons of the benzyl group.[2] ~60-70 ppm: Carbons at C2 and C5 of the pyrrolidine ring. ~50-55 ppm: Benzylic carbon (-CH₂-Ph).[2] ~28-30 ppm: Carbons at C3 and C4 of the pyrrolidine ring.[2] |
Functional Group Identification by FTIR
Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Detailed Protocol:
-
Sample Preparation:
-
Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation.
-
-
Data Acquisition:
-
Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3030 | C-H stretch | Aromatic (Benzyl) |
| ~2950 | C-H stretch | Aliphatic (Pyrrolidine) |
| ~1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |
Summary
The combination of HPLC-UV, LC-MS, NMR, and FTIR provides a powerful and comprehensive toolkit for the characterization of this compound. By following these protocols, a researcher can confidently determine the purity, confirm the molecular weight, and elucidate the exact chemical structure and stereochemistry of the compound, ensuring its suitability for downstream applications in research and development.
References
Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy for the Structural Elucidation of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and analytical sciences.
Introduction: The Structural Imperative
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a chiral molecule of significant interest in medicinal chemistry and organic synthesis, often serving as a constrained scaffold in the design of pharmacologically active agents. The precise determination of its three-dimensional structure, particularly the cis stereochemistry of the substituents on the pyrrolidine ring, is critical for understanding its biological activity and for quality control in its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural and stereochemical assignment of such molecules in solution.
This application note provides a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, offer a field-proven experimental protocol for data acquisition, and present a detailed spectral assignment. This guide is designed to equip researchers with the expertise to confidently characterize this and similar pyrrolidine-based structures.
Theoretical Framework for Spectral Assignment
The unique structure of this compound gives rise to a distinct NMR fingerprint. The molecule's symmetry and the electronic environment of each nucleus are the primary determinants of the observed spectrum.
Molecular Symmetry and Chemical Equivalence
In the cis isomer, a C₂ axis of symmetry renders the two halves of the pyrrolidine ring chemically equivalent. This has profound implications for the NMR spectrum:
-
Protons: H-2 and H-5 are equivalent, as are the two protons of the C3 methylene group (H-3α/β) and the two protons of the C4 methylene group (H-4α/β).
-
Carbons: C-2 and C-5 are equivalent, as are C-3 and C-4.
This symmetry simplifies the spectrum, reducing the number of unique signals observed.
Expected ¹H NMR Spectral Features
-
Carboxylic Acid Protons (-COOH): The two equivalent carboxylic acid protons are highly deshielded and are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 13.2 ppm.[1][2] The exact chemical shift and peak shape are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4] In deuterated solvents like D₂O, these acidic protons will exchange with deuterium, causing the signal to disappear, which is a key diagnostic test.[1][5]
-
Aromatic Protons (Benzyl Ring): The five protons of the phenyl ring will appear in the aromatic region, typically between 7.0 and 7.5 ppm. Due to free rotation around the C-C bond, they often present as a complex multiplet, though distinct signals for the ortho, meta, and para protons may be resolved at high field.
-
Benzylic Protons (-CH₂-Ph): A crucial diagnostic feature for the cis isomer is the appearance of the benzylic methylene protons. Due to the molecule's symmetry, these two protons are chemically equivalent and are expected to appear as a sharp singlet.[6] This contrasts with the corresponding trans isomer, where the lack of symmetry would render these protons diastereotopic, resulting in a more complex AB quartet.[6][7] Their chemical shift is anticipated around 4.0 ppm.
-
Pyrrolidine Ring Protons (H-2/H-5, H-3/H-4):
-
H-2 and H-5: These methine protons are alpha to both a nitrogen atom and a carboxylic acid group, leading to significant deshielding. Their signal is expected to be a multiplet around 3.9-4.2 ppm. The multiplicity will arise from coupling to the adjacent methylene protons at C3 and C4.
-
H-3 and H-4: The four methylene protons on the pyrrolidine ring (two at C3 and two at C4) are expected to resonate in the more shielded region of 2.0-2.5 ppm.[1] Due to the ring's puckered conformation, the axial and equatorial protons on each carbon are diastereotopic, leading to complex second-order coupling patterns (multiplets).
-
Expected ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum will be characterized by a set of distinct signals corresponding to the chemically non-equivalent carbon atoms.
-
Carbonyl Carbons (-COOH): The carboxylic acid carbons are the most deshielded, appearing in the 160-180 ppm range.[1][8]
-
Aromatic Carbons (Benzyl Ring): The carbons of the phenyl ring will show signals between 125 and 140 ppm. The quaternary carbon attached to the methylene group will typically be less intense.
-
Methine Carbons (C-2/C-5): These carbons, being attached to both nitrogen and the carbonyl group, will be significantly deshielded and are expected in the 50-60 ppm range. A close analogue, cis-1-benzylpyrrolidine-2,5-dicarbonitrile, shows these carbons at 51.1 ppm.[6]
-
Benzylic Carbon (-CH₂-Ph): The benzylic carbon signal is anticipated around 53-55 ppm.[6]
-
Methylene Carbons (C-3/C-4): The pyrrolidine methylene carbons are the most shielded, expected to resonate in the 28-35 ppm range.[6][9]
Experimental Protocol: Acquiring High-Quality NMR Data
Adherence to a rigorous experimental protocol is paramount for obtaining high-resolution, artifact-free NMR spectra suitable for definitive structural assignment.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds slows down the exchange rate of the carboxylic acid protons, often allowing them to be observed as sharper signals compared to other solvents like CDCl₃ or D₂O.[4]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument and Parameters
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-14 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyrrolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
The following diagram outlines the general workflow for NMR analysis.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 9. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
Application Notes & Protocols: The Role of cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid in Asymmetric Synthesis
Introduction: Advancing Organocatalysis Beyond Proline
The field of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has established small chiral organic molecules as powerful tools for the stereoselective synthesis of complex structures. L-proline, in particular, has been a cornerstone catalyst, effectively mimicking the enamine-based mechanism of Class I aldolase enzymes to facilitate a host of transformations.[1] However, the evolution of this field demands catalysts with enhanced reactivity, solubility, and stereodirecting capabilities.
This guide focuses on cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid, a C₂-symmetric derivative of proline. Its design incorporates several strategic features intended to overcome the limitations of simpler catalysts:
-
C₂-Symmetric Scaffold: The cis-disposition of the two carboxylic acid groups on the pyrrolidine ring creates a well-defined, rigid chiral environment. This symmetry is crucial for achieving high levels of stereochemical communication and induction.[2]
-
Dual Carboxylic Acid Functionality: The two acidic groups can act in concert to activate electrophiles and stabilize charged intermediates through a network of hydrogen bonds, effectively creating a highly organized transition state.
-
N-Benzyl Group: The introduction of a bulky benzyl substituent on the nitrogen atom serves two primary purposes: it enhances the catalyst's solubility in common organic solvents compared to proline, and its steric bulk provides an additional layer of facial shielding, further refining the stereochemical outcome of the reaction.
These application notes provide a comprehensive overview of the mechanistic underpinnings, practical applications, and detailed experimental protocols for utilizing this compound as a next-generation organocatalyst.
Mechanism of Catalysis: The Enamine Catalytic Cycle
This compound operates through a well-established enamine catalytic cycle, analogous to that of proline. The catalyst's unique structural features, however, create a more intricate and sterically demanding transition state, leading to potentially higher stereoselectivity.
The catalytic cycle for an aldol reaction proceeds as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone (the donor) to form a nucleophilic enamine intermediate. This is the key step that activates the carbonyl compound.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks the aldehyde (the acceptor). The facial selectivity of this attack is meticulously controlled by the catalyst's architecture. The N-benzyl group shields one face of the enamine, while one of the carboxylic acid groups activates the aldehyde via hydrogen bonding and directs its orientation.
-
Iminium Ion Formation & Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed by water present in the reaction medium.
-
Product Release & Catalyst Regeneration: Hydrolysis releases the chiral aldol product and regenerates the catalyst, allowing it to enter a new catalytic cycle.
Caption: Proposed enamine catalytic cycle for the aldol reaction.
Application I: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone transformation for forming C-C bonds and creating chiral β-hydroxy carbonyl compounds. While no specific reports on the use of this compound were found, its close, N-unsubstituted analog, (2S,5S)-pyrrolidine-2,5-dicarboxylic acid, has proven to be an effective catalyst.[3] The protocols and data presented here are based on this highly related structure and are expected to be directly applicable, potentially with improved performance due to the N-benzyl group.
Protocol 1: Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes
This protocol describes a representative procedure for the enantioselective addition of cyclohexanone to a substituted benzaldehyde.
Causality and Experimental Choices:
-
Catalyst Loading (20 mol%): A relatively high catalyst loading is common in organocatalysis to drive the equilibrium towards product formation and achieve reasonable reaction times.
-
Solvent (DMSO): A polar aprotic solvent like DMSO is used to ensure the solubility of the dicarboxylic acid catalyst and to facilitate the ionic intermediates in the catalytic cycle.
-
Temperature (Room Temp): The reaction is run at room temperature for operational simplicity. Lowering the temperature may further enhance enantioselectivity at the cost of a longer reaction time.
-
Excess Ketone: Cyclohexanone is used in excess to serve as both the nucleophile and the reaction solvent, maximizing the concentration of the enamine intermediate.
Step-by-Step Methodology:
-
To a 10 mL glass vial equipped with a magnetic stir bar, add this compound (0.04 mmol, 10.0 mg, 20 mol%).
-
Add the aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (0.2 mmol, 1.0 equiv).
-
Add dimethyl sulfoxide (DMSO) (0.2 mL).
-
Add cyclohexanone (2.0 mmol, 10.0 equiv, ~0.2 mL).
-
Seal the vial and stir the mixture vigorously at room temperature (20-25 °C) for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Summary: Performance in Aldol Reactions
The following table summarizes representative results obtained for the asymmetric aldol reaction using the closely related catalyst, (2S,5S)-pyrrolidine-2,5-dicarboxylic acid.[3] Similar to superior outcomes are anticipated with the N-benzylated version due to enhanced steric shielding.
| Entry | Aldehyde (Acceptor) | Product | Yield (%) | dr (anti/syn) | ee (anti, %) |
| 1 | 4-Nitrobenzaldehyde | 2-((R)-hydroxy((S)-4-nitrophenyl)methyl)cyclohexan-1-one | 88 | 95:5 | 90 |
| 2 | 4-Chlorobenzaldehyde | 2-((R)-(4-chlorophenyl)((S)-hydroxy)methyl)cyclohexan-1-one | 85 | 94:6 | 85 |
| 3 | Benzaldehyde | 2-((R)-hydroxy((S)-phenyl)methyl)cyclohexan-1-one | 72 | 92:8 | 81 |
| 4 | 2-Naphthaldehyde | 2-((R)-hydroxy((S)-naphthalen-2-yl)methyl)cyclohexan-1-one | 81 | 93:7 | 88 |
Data sourced from Gu, Q. et al., Tetrahedron: Asymmetry, 2006, for the catalyst (2S,5S)-pyrrolidine-2,5-dicarboxylic acid.[3]
Application II: Asymmetric Michael Addition
Proline-derived catalysts are highly effective in promoting asymmetric Michael additions, a key reaction for forming C-C bonds in a conjugate fashion.[4][5] These reactions typically proceed via an iminium ion mechanism when an α,β-unsaturated aldehyde is the electrophile, or an enamine mechanism when an aldehyde or ketone is the nucleophile. The C₂-symmetric nature of this compound makes it an excellent candidate for catalyzing these transformations with high stereocontrol.
Protocol 2: Generalized Protocol for Michael Addition of Aldehydes to Nitroalkenes
This generalized protocol outlines the key steps for the enantioselective addition of an aldehyde to a nitroalkene, a common and powerful transformation.[6]
Causality and Experimental Choices:
-
Catalyst Type: The secondary amine forms an enamine with the donor aldehyde, activating it as a nucleophile.
-
Nitroalkene: Nitroalkenes are potent Michael acceptors due to the strong electron-withdrawing nature of the nitro group.
-
Solvent: A non-polar solvent like toluene is often used to minimize background reactions and promote the desired catalytic pathway.
Step-by-Step Methodology:
-
In a dry vial, dissolve the nitroalkene (e.g., β-nitrostyrene) (0.5 mmol, 1.0 equiv) and this compound (0.05 mmol, 10 mol%) in the chosen solvent (e.g., Toluene, 1.0 mL).
-
Add the aldehyde (e.g., propanal) (1.5 mmol, 3.0 equiv).
-
Stir the reaction at the desired temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC. The reaction time can vary from 12 to 72 hours depending on the substrates.
-
After completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the chiral Michael adduct.
-
Analyze the product for diastereomeric ratio and enantiomeric excess via NMR and chiral HPLC, respectively.
Synthesis of the Catalyst
The target organocatalyst can be prepared in a straightforward two-step sequence starting from commercially available materials, proceeding through a dinitrile intermediate.[7]
Caption: Synthetic workflow for the preparation of the catalyst.
Protocol 3: Synthesis of this compound
Step A: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile [7]
-
In a round-bottom flask, prepare a solution of aqueous citric acid (90 mL, 0.1 M).
-
Add 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (KCN) (6.15 mmol). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Stir the mixture at ambient temperature for 48–72 hours.
-
Carefully add solid sodium bicarbonate in portions until gas evolution ceases to neutralize the citric acid.
-
Extract the aqueous mixture with dichloromethane (2 x 200 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography (ethyl acetate/hexane eluent) to isolate the cis-dinitrile isomer.
Step B: Hydrolysis to this compound
-
To a round-bottom flask containing the purified cis-1-benzylpyrrolidine-2,5-dicarbonitrile (1.0 equiv), add concentrated hydrochloric acid (e.g., 6 M HCl).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C).
-
Maintain reflux for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, the dicarboxylic acid product may precipitate. If not, adjust the pH to ~3-4 with a base (e.g., NaOH solution) to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final catalyst.
Conclusion
This compound stands as a logically designed, second-generation organocatalyst. By combining a C₂-symmetric backbone with dual activating carboxylic acid groups and a sterically influential N-benzyl substituent, it offers significant potential for high stereoselectivity in a range of important asymmetric transformations. Its straightforward synthesis and expected high performance in reactions such as the aldol and Michael additions make it a valuable tool for researchers, scientists, and drug development professionals aiming to construct complex chiral molecules with precision and efficiency.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid in the Development of Novel Pharmaceuticals
Abstract
This guide provides a comprehensive overview of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid, a versatile heterocyclic scaffold for pharmaceutical research. Its conformationally restricted structure, mimicking that of the neurotransmitter glutamate, makes it a valuable starting point for the design of potent and selective ligands for various biological targets. This document outlines its synthesis, key physicochemical properties, and detailed protocols for its application in the development of novel therapeutics, particularly focusing on its use as a scaffold for generating compound libraries for screening and hit-to-lead optimization.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry. Its non-planar, saturated nature allows for the precise three-dimensional positioning of substituents, enabling chemists to explore chemical space more effectively than with flat, aromatic systems.[1][2] This "pseudorotation" phenomenon contributes to the stereochemistry and 3D coverage of molecules, which is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[1]
This compound stands out as a particularly valuable starting material. Its key features include:
-
Conformational Rigidity: The cis-configuration of the two carboxylic acid groups on the pyrrolidine ring creates a conformationally restricted analogue of glutamic acid. This rigidity is crucial for designing ligands with high selectivity for specific glutamate receptor subtypes or other enzymes that process glutamate.[3]
-
Bifunctional Handles: The two carboxylic acid groups provide reactive handles for derivatization, allowing for the straightforward synthesis of diverse compound libraries (e.g., amides, esters) to explore structure-activity relationships (SAR).
-
Protected Nitrogen: The N-benzyl group serves as a stable protecting group for the pyrrolidine nitrogen but can be removed under specific conditions to allow for further modification at that position.
This application note will detail the synthesis of the parent scaffold and provide protocols for its derivatization and subsequent evaluation in a common in vitro assay.
Physicochemical Properties & Synthesis
2.1. Compound Properties
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 52321-07-0 | [4] |
| Molecular Formula | C₁₃H₁₅NO₄ | [4] |
| Molecular Weight | 249.27 g/mol | [4] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥95-97% | [5] |
| IUPAC Name | (2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid |
2.2. Overview of Synthesis
The synthesis of this compound typically proceeds via a multi-step sequence starting from the formation of its dinitrile or diester precursor, followed by hydrolysis. A common and effective route involves a Strecker-type reaction.
The workflow below illustrates the general synthetic strategy, starting from the key dinitrile intermediate.
Caption: High-level overview of the synthetic pathway.
Application: Scaffold for Library Synthesis and Screening
The primary application of this compound is as a core scaffold for generating libraries of novel molecules. The dicarboxylic acid functionality is ideal for creating diverse amides, which can introduce a wide range of chemical groups to probe the binding pockets of target proteins.
3.1. Rationale for Amide Library Synthesis
Amide bond formation is one of the most robust and well-understood reactions in medicinal chemistry. By reacting this compound with a diverse collection of primary and secondary amines, researchers can rapidly generate a library of compounds. This approach is powerful for:
-
Exploring Structure-Activity Relationships (SAR): Systematically modifying the R-groups introduced by the amines allows for a detailed exploration of how size, electronics, and hydrogen bonding potential impact biological activity.
-
Improving Physicochemical Properties: The choice of amine can be used to modulate properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for developing viable drug candidates.
-
Targeting Diverse Proteins: The pyrrolidine scaffold has been successfully employed in the development of agents for a wide range of targets, including enzymes, ion channels, and G-protein coupled receptors.[2][6] Derivatives have shown promise as anticancer, anti-inflammatory, and antidepressant agents.[7][8][9][10]
The following workflow outlines a typical drug discovery cascade using this scaffold.
Caption: A typical workflow for scaffold-based drug discovery.
Experimental Protocols
Protocol 1: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile Intermediate
Rationale: This protocol describes the synthesis of the dinitrile, a key intermediate that can be hydrolyzed to the target dicarboxylic acid. The method is based on a well-established literature procedure.[11] This step is crucial as it sets the cis stereochemistry of the final product.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Benzylamine
-
Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic!
-
Citric acid solution (0.1 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate
-
Silica gel for chromatography
-
Ethyl acetate/Hexane mixture (1:9 v/v)
Procedure:
-
In a well-ventilated fume hood, prepare a mixture of 0.1 M aqueous citric acid (90 ml), 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (6.15 mmol).[11]
-
Stir the mixture vigorously at ambient temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add solid sodium bicarbonate in small portions until gas evolution ceases to neutralize the citric acid.
-
Extract the aqueous mixture with dichloromethane (2 x 200 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield a crude mixture of cis and trans isomers.
-
Purify the crude product by silica gel column chromatography, eluting with a 1:9 mixture of ethyl acetate/hexane to isolate the cis isomer.[11]
Validation & Expected Results:
-
The cis and trans isomers can often be distinguished by ¹H NMR. The benzylic protons of the cis isomer typically appear as a clean singlet, while in the trans isomer they may appear as an AB quartet.[11]
-
The expected product is a crystalline solid. Characterization should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Hydrolysis to this compound
Rationale: This protocol achieves the final conversion of the dinitrile groups to carboxylic acids. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.
Materials:
-
cis-1-Benzylpyrrolidine-2,5-dicarbonitrile (from Protocol 1)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
Procedure:
-
Suspend the cis-1-Benzylpyrrolidine-2,5-dicarbonitrile in concentrated HCl.
-
Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC) and the formation of a homogenous solution.
-
After cooling to room temperature, carefully neutralize the solution to pH ~3-4 with a suitable base (e.g., 1 M NaOH). The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
Validation & Expected Results:
-
The product should be a white or off-white solid.
-
Successful conversion is confirmed by the disappearance of the nitrile peaks (~2240 cm⁻¹) and the appearance of broad carboxylic acid O-H (~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches in the IR spectrum.
-
Final structure and purity should be confirmed by NMR and Mass Spectrometry, comparing the data with literature values or a reference standard.
Protocol 3: Parallel Amide Library Synthesis
Rationale: This protocol outlines a high-throughput method for generating a small amide library from the dicarboxylic acid scaffold using a carbodiimide coupling agent. This allows for the rapid exploration of SAR.
Materials:
-
This compound
-
A diverse set of primary or secondary amines (e.g., 10 different amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure (for one reaction well/vial):
-
To a reaction vial, add this compound (1 eq).
-
Add the selected amine (2.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add HOBt (2.2 eq) and DIPEA (4.0 eq) to the mixture.
-
Finally, add the coupling agent EDC (2.2 eq).
-
Seal the vial and agitate at room temperature for 12-18 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, typically by preparative HPLC or silica gel chromatography, to yield the desired diamide.
Validation & Quality Control:
-
Each compound in the library should be analyzed by LC-MS to confirm the correct molecular weight and assess purity (aim for >90%).
-
Representative compounds should be fully characterized by ¹H NMR to confirm structure.
Conclusion
This compound is a powerful and versatile building block in modern drug discovery. Its conformationally constrained nature and readily derivatizable functional groups provide an excellent starting point for the synthesis of compound libraries targeting a wide array of biological systems. The protocols outlined in this guide offer a robust framework for synthesizing this scaffold and employing it in the initial stages of a pharmaceutical development program. The inherent adaptability of the pyrrolidine core ensures its continued relevance in the search for novel therapeutics.[1][2][6]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Introduction: Welcome to the technical support guide for the synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid. This molecule is a valuable C2-symmetrical scaffold and a key building block in medicinal chemistry and organocatalysis.[1][2] However, its synthesis can present challenges related to yield, stereochemical control, and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. We will explore the causality behind experimental choices, provide robust protocols, and offer detailed troubleshooting advice to improve your synthetic outcomes.
Section 1: Overview of Common Synthetic Strategies
The synthesis of this compound is typically achieved through a multi-step process. The most prevalent and scalable methods involve the formation of a dinitrile or diester intermediate, followed by a hydrolysis step to yield the final diacid. The stereochemistry is primarily established during the initial ring-forming reaction.
A common and effective approach starts from 2,5-dimethoxytetrahydrofuran, which serves as a synthetic equivalent of a 1,4-dicarbonyl compound. Its reaction with benzylamine and a cyanide source, such as potassium cyanide, in a Strecker-type reaction, preferentially forms the cis-dinitrile intermediate.[3] Subsequent hydrolysis under acidic or basic conditions yields the target dicarboxylic acid. An alternative pathway involves forming the diethyl ester, which is then saponified.[4]
Caption: Common synthetic pathways to the target compound.
Section 2: Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is consistently low. What are the primary loss points in the synthesis?
A: Low yield is the most frequent complaint and can stem from several stages:
-
Incomplete Cyclization: The initial ring formation to the dinitrile or diester may not go to completion. This is often due to suboptimal reaction conditions, reagent purity, or stoichiometry.
-
Formation of Trans Isomer: While the cis isomer is often the thermodynamic product, kinetic conditions or impurities can lead to the formation of the undesired trans isomer, which can be difficult to separate.
-
Challenging Hydrolysis: The hydrolysis of the dinitrile or diester intermediates can be sluggish. Harsh conditions required to force the reaction can lead to decomposition, including debenzylation.[5]
-
Purification Losses: The amphoteric nature of the final diacid (containing both acidic carboxyl groups and a basic amine) can make it highly soluble in aqueous solutions across a range of pH values, leading to significant losses during extraction and crystallization.
Q2: How can I improve the yield and stereoselectivity of the initial cyclization reaction to form the cis-dinitrile?
A: This step is critical for setting the stereochemistry. The reaction between 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide is a well-established method.[3]
-
Control of pH: The reaction is typically performed in a buffered aqueous solution (e.g., citric acid) to maintain a slightly acidic pH.[3] This facilitates the in-situ formation of the dialdehyde and subsequent iminium ions necessary for the Strecker reaction.
-
Temperature and Reaction Time: Running the reaction at ambient temperature for an extended period (48-72 hours) allows the system to reach thermodynamic equilibrium, which favors the more stable cis product.[3] Rushing the reaction with heat can decrease selectivity.
-
Reagent Stoichiometry: Use a slight excess of the cyanide source to ensure the reaction goes to completion, but avoid a large excess which can complicate the workup.
-
Solvent Choice: An aqueous medium is standard for this reaction. The use of dichloromethane for extraction is effective for the dinitrile product.[3]
Q3: The hydrolysis of my dinitrile intermediate is slow and gives a poor yield. What conditions are optimal?
A: Complete hydrolysis of the dinitrile without product degradation is a key challenge.
-
Acid Hydrolysis: Refluxing in concentrated strong acid (e.g., 6M HCl) is the most common method.
-
Mechanism: The acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. This proceeds through an amide intermediate.
-
Optimization: Ensure a sufficiently high temperature and reaction time (often 12-24 hours). Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and intermediates. Be aware that prolonged heating in strong acid can risk N-debenzylation.[5]
-
-
Basic Hydrolysis: While less common for nitriles, hydrolysis with a strong base like NaOH is possible, but it is generally slower and requires higher temperatures than acid hydrolysis. This is more applicable to the saponification of a diester intermediate.[6]
Q4: I'm obtaining a mixture of cis and trans isomers. How can I improve selectivity and separate them?
A:
-
Improving Selectivity: As mentioned in Q2, ensuring the cyclization reaction reaches thermodynamic equilibrium is the best way to maximize cis selectivity.
-
Separation:
-
Dinitrile Intermediate: The cis and trans dinitrile intermediates often have different polarities and can be separated by silica gel chromatography.[3] The cis isomer is typically more polar.
-
Final Diacid: Separation of the final diacid isomers is more challenging. Fractional crystallization is the most viable method. The different packing efficiencies of the cis and trans isomers in a crystal lattice can be exploited. Experiment with various solvent systems (e.g., water/ethanol, water/isopropanol).
-
-
Characterization: The isomers can be distinguished using ¹H NMR. In the cis isomer, the benzylic protons often appear as a singlet, whereas in the trans isomer, they are diastereotopic and may appear as an AB quartet.[3]
Q5: My final product is an oil or is very difficult to crystallize. What purification strategies do you recommend?
A: The zwitterionic nature of the product at its isoelectric point can make it tricky to handle.
-
pH Control for Precipitation: The key is to carefully adjust the pH of the aqueous solution after hydrolysis to the isoelectric point (pI) of the molecule. At the pI, the molecule has a net neutral charge, and its aqueous solubility is at a minimum. Perform a small-scale trial to find the optimal pH for precipitation (usually pH 3-5). Add acid/base dropwise near the pI to avoid overshooting.
-
Recrystallization: Once you have a solid, recrystallization is the best method for purification. Water or mixed aqueous/alcoholic solvents are good starting points. If the product oils out, try adding the solvent to the oil at an elevated temperature and then allowing it to cool very slowly with gentle stirring. Seeding with a pure crystal can also induce crystallization.
-
Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be effective but is less scalable.
Section 3: Optimized Experimental Protocol (Dinitrile Route)
This protocol is based on established literature procedures and incorporates best practices for yield and purity.[3]
Step A: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2,5-dimethoxytetrahydrofuran (1.0 eq), benzylamine (1.0 eq), and a 0.1 M aqueous citric acid solution.
-
Reagent Addition: Slowly add a solution of potassium cyanide (KCN) (1.4 eq) in water to the mixture. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Stir the mixture vigorously at ambient temperature for 48-72 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully basify the mixture with solid sodium bicarbonate until gas evolution ceases (pH ~8-9).
-
Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic extracts.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography (e.g., ethyl acetate/hexane gradient) to isolate the cis isomer.
Step B: Hydrolysis to this compound
-
Reaction Setup: Combine the purified cis-dinitrile from Step A with 6 M hydrochloric acid in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess HCl.
-
Precipitation: Redissolve the residue in a minimum amount of water. Carefully adjust the pH to ~3-4 with a base (e.g., 2M NaOH or ammonium hydroxide). The product should precipitate out of solution.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol or acetone. Dry the solid under vacuum. The product can be further purified by recrystallization from water/ethanol.
Section 4: Key Parameter Optimization Summary
| Parameter | Effect on Yield & Purity | Recommended Action | Rationale |
| Cyclization Temp. | Higher temps (>40°C) can reduce cis:trans ratio. | Maintain ambient temperature (20-25°C). | Favors the thermodynamically more stable cis product.[3] |
| Hydrolysis Time | Insufficient time leads to incomplete reaction. Excessive time can cause debenzylation. | Monitor reaction by LC-MS or TLC. Typically 12-24h. | Ensures complete conversion of the dinitrile/amide intermediates without significant product degradation. |
| Precipitation pH | Critical for yield. Solubility is high at low (<2) and high (>6) pH. | Carefully adjust to the isoelectric point (pI), typically pH 3-4. | Minimizes product solubility in the aqueous workup solution, maximizing recovery. |
| Reagent Purity | Impure starting materials can introduce side reactions. | Use high-purity 2,5-dimethoxytetrahydrofuran and benzylamine. | Ensures clean conversion and minimizes the formation of hard-to-remove impurities. |
Section 5: Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Welcome to the technical support center for the purification of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to Purification Challenges
This compound is a chiral, non-proteinogenic amino acid analog. Its structure, featuring both acidic (dicarboxylic acid) and basic (tertiary amine) functional groups, confers zwitterionic properties that can complicate purification. The presence of the cis-isomer of the corresponding dinitrile or diethyl ester as a precursor also introduces specific potential impurities, including the trans-isomer and incompletely hydrolyzed intermediates. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My final product is an oil or a sticky solid and won't crystallize. What are the likely causes and how can I induce crystallization?
Answer:
This is a common issue when residual solvents, moisture, or impurities are present, disrupting the crystal lattice formation.
Probable Causes:
-
Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., dichloromethane, ethyl acetate) or hydrolysis solvents (e.g., water, ethanol).
-
Presence of trans-isomer: The trans-isomer may have different crystallization properties and can act as an impurity that inhibits the crystallization of the desired cis-isomer.
-
Incomplete Hydrolysis: If synthesized from the corresponding diester or dinitrile, the presence of mono-ester or mono-amide/mono-carboxylic acid intermediates can result in a mixture that is difficult to crystallize.
-
Hygroscopic Nature: Dicarboxylic acids can be hygroscopic, and absorbed water can lead to an oily appearance.
Step-by-Step Troubleshooting Protocol:
-
Ensure Complete Solvent Removal: Dry the crude product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40-50 °C) if the compound is thermally stable.
-
Solvent Trituration:
-
Add a non-polar solvent in which your product is insoluble but the impurities might be soluble (e.g., hexane, diethyl ether).
-
Stir or sonicate the mixture. The product should precipitate as a solid, while some impurities remain in the solvent.
-
Filter the solid and wash with fresh, cold non-polar solvent. Dry under vacuum.
-
-
Recrystallization: This is the most effective method for purification. The key is selecting an appropriate solvent system. Given the polar nature of the dicarboxylic acid, consider the following:
-
Single Solvent: Try polar protic solvents like water or ethanol. Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly.
-
Solvent/Anti-Solvent System: Dissolve the compound in a polar solvent in which it is soluble (e.g., methanol, ethanol, or minimal water). Slowly add a less polar anti-solvent in which it is insoluble (e.g., ethyl acetate, acetone, or acetonitrile) until turbidity persists. Heat to redissolve, then cool slowly.
-
Data Presentation: Recommended Recrystallization Solvent Systems (Hypothetical)
| Solvent System (Solvent:Anti-Solvent) | Ratio (v/v) | Expected Outcome |
| Water:Ethanol | 1:1 to 1:3 | Can be effective if solubility in hot water is high. |
| Methanol:Ethyl Acetate | 1:2 to 1:5 | Good for precipitating polar compounds. |
| Ethanol:Diethyl Ether | 1:3 to 1:5 | A common choice for amino acids. |
Question 2: I'm seeing an extra set of peaks in my 1H NMR spectrum, suggesting the presence of the trans-isomer. How can I separate the cis and trans diastereomers?
Answer:
The separation of diastereomers is a critical step, as their physical properties are often similar. The synthesis of the precursor, cis-N-benzylpyrrolidine-2,5-dicarbonitrile, often yields a mixture of cis and trans isomers.[1]
Expert Insight: The stereochemistry of the pyrrolidine ring can be confirmed by 1H NMR. For the dinitrile precursor, the benzylic protons of the cis-isomer typically appear as a clean singlet, while in the trans-isomer, they appear as an AB quartet.[1] This diagnostic feature may translate to the dicarboxylic acid as well.
Separation Strategies:
-
Fractional Recrystallization: This is the most common method for separating diastereomers on a larger scale. It relies on slight differences in solubility between the cis and trans isomers in a particular solvent system.
-
Protocol: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool slowly. The less soluble isomer will crystallize out first. The process may need to be repeated several times to achieve high diastereomeric purity. The progress can be monitored by 1H NMR or HPLC.
-
-
Column Chromatography: While challenging for highly polar dicarboxylic acids, it can be effective.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A polar eluent system is required. Start with a mixture like Dichloromethane:Methanol (e.g., 95:5) and gradually increase the polarity by adding more methanol. Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid groups and reduce tailing on the silica gel.
-
Visualization: Workflow for Diastereomer Separation
References
Identifying common byproducts in benzylpyrrolidine synthesis
Welcome to the Technical Support Center for benzylpyrrolpyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we address specific experimental issues in a comprehensive question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your synthetic strategies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide by Synthetic Route
-
Route 1: N-Alkylation of Pyrrolidine with Benzyl Halides
-
Route 2: Synthesis from 1,4-Dichlorobutane and Benzylamine
-
Route 3: Reductive Amination
-
-
Analytical Protocols for Impurity Identification
-
References
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows unreacted starting materials. What are the general causes?
A1: Incomplete reactions are a common issue. Several factors could be at play:
-
Insufficient reaction time or temperature: Ensure your reaction is running for the recommended duration and at the optimal temperature for the specific protocol.
-
Poor quality reagents: Reagents can degrade over time. Use freshly distilled or newly purchased starting materials. The purity of reagents like benzyl chloride is crucial, as they can contain impurities like benzaldehyde and benzyl alcohol which can affect the reaction.[1]
-
Ineffective mixing: In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of reactants.
-
Catalyst deactivation: If using a catalyst, ensure it has not been poisoned by impurities in your reagents or solvent.
Q2: I'm observing a complex mixture of products on my TLC/GC-MS. Where do I start with troubleshooting?
A2: A complex product mixture suggests the presence of multiple side reactions. To begin troubleshooting:
-
Identify the major byproduct(s): Use techniques like GC-MS or LC-MS to identify the mass of the main impurities.[2][3][4]
-
Consult the relevant troubleshooting section below: Based on your synthetic route, review the common byproducts and their causes.
-
Re-evaluate your reaction conditions: Small deviations in stoichiometry, temperature, or reaction time can significantly impact the product distribution.
Q3: How can I effectively remove the identified byproducts?
A3: Purification strategies depend on the nature of the byproducts:
-
Column chromatography: This is a versatile method for separating compounds with different polarities.[4]
-
Distillation: If your product and byproducts have significantly different boiling points, distillation can be an effective purification method.
-
Acid-base extraction: This can be used to separate basic products like benzylpyrrolidine from neutral or acidic byproducts.
Troubleshooting Guide by Synthetic Route
Route 1: N-Alkylation of Pyrrolidine with Benzyl Halides
This method involves the direct reaction of pyrrolidine with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base.
Q4: I've observed a salt-like precipitate that is not my desired product's salt. What is it?
A4: You are likely observing the formation of the N,N-dibenzylpyrrolidinium halide, a product of over-alkylation.
-
Causality: The product, N-benzylpyrrolidine, is also a nucleophile and can react with another molecule of the benzyl halide. This secondary reaction is often faster than the initial alkylation because the resulting secondary amine is often more nucleophilic than the starting primary amine.[5]
-
Troubleshooting:
-
Control Stoichiometry: Use a molar excess of pyrrolidine relative to the benzyl halide.
-
Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation.
-
Q5: My reaction yield is low, and I've identified benzyl alcohol in my crude product. How did this form?
A5: Benzyl alcohol is a common byproduct resulting from the hydrolysis of the benzyl halide.[6][7]
-
Causality: Benzyl halides are susceptible to hydrolysis, especially in the presence of water and a base.[6][7]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly dried solvents and handle hygroscopic reagents in a glove box or under an inert atmosphere.
-
Choice of Base: Use a non-hydroxide base, such as potassium carbonate or triethylamine, to minimize the presence of water.
-
Q6: Besides the main product, I see another spot on TLC with a similar Rf value. What could it be?
A6: This could be dibenzyl ether, another common impurity found in benzyl chloride.[1]
-
Causality: Dibenzyl ether can be present in the starting benzyl chloride or formed under certain reaction conditions.
-
Troubleshooting:
-
Purify Starting Material: Distill the benzyl chloride before use to remove non-volatile impurities.
-
Analytical Verification: Check the purity of your benzyl chloride by GC-MS before starting the reaction.
-
Diagram: Byproduct Formation in N-Alkylation of Pyrrolidine
Caption: Byproducts in N-alkylation of pyrrolidine.
Route 2: Synthesis from 1,4-Dichlorobutane and Benzylamine
This route involves a double nucleophilic substitution reaction between 1,4-dichlorobutane and benzylamine.[8]
Q7: My final product is a mixture containing several higher molecular weight compounds. What are they?
A7: These are likely products of over-alkylation.
-
Causality: The primary amine, benzylamine, can react with more than one molecule of 1,4-dichlorobutane, or the product N-benzylpyrrolidine can react further. However, the more common issue is the reaction of the intermediate N-(4-chlorobutyl)benzylamine with another molecule of benzylamine instead of cyclizing.
-
Troubleshooting:
-
Excess Amine: Using a significant excess of benzylamine can favor the initial substitution and minimize the formation of tertiary amine byproducts.[9]
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.
-
Microwave Synthesis: Microwave-assisted synthesis has been shown to be efficient for this reaction, potentially reducing byproduct formation due to rapid heating and shorter reaction times.[8]
-
Q8: The reaction is sluggish and gives a low yield. How can I improve it?
A8: Sluggish reactions in this synthesis are often due to the conditions of the double SN2 reaction.
-
Causality: The second, intramolecular SN2 reaction to form the pyrrolidine ring can be slow.
-
Troubleshooting:
-
Increase Temperature: Higher temperatures can increase the rate of both substitution reactions. Refluxing in a suitable solvent like ethanol or acetonitrile is common.[8]
-
Choice of Base: A solid base like potassium carbonate or sodium carbonate is often used to neutralize the HCl formed during the reaction. Ensure the base is finely powdered for maximum surface area.[8]
-
Diagram: Byproduct Formation from 1,4-Dichlorobutane
Caption: Byproduct formation from 1,4-dichlorobutane.
Route 3: Reductive Amination
This versatile method can synthesize benzylpyrrolidine from various precursors, for example, by reacting a suitable diketone with benzylamine or ammonia followed by reduction. A common precursor pair would be 1,4-butanedial (succinaldehyde) and benzylamine, or 1-phenyl-1,4-butanedione and ammonia.
Q9: My reductive amination is producing a significant amount of a secondary amine byproduct. Why is this happening?
A9: The formation of secondary amines is a common issue in reductive aminations, especially when using ammonia.
-
Causality: The initially formed primary amine can react with another molecule of the carbonyl compound to form a secondary amine after reduction.[10]
-
Troubleshooting:
-
Excess Ammonia: Using a large excess of ammonia can statistically favor the reaction of the carbonyl compound with ammonia over the newly formed primary amine.
-
Choice of Reducing Agent: Some reducing agents are more selective for the reduction of imines over carbonyls. Sodium cyanoborohydride (NaBH3CN) is a classic choice for its selectivity.[11] Sodium triacetoxyborohydride (NaBH(OAc)3) is a less toxic alternative that is also highly effective.[11]
-
Q10: I am observing the formation of an alcohol corresponding to the reduction of my carbonyl starting material. How can I prevent this?
A10: The formation of an alcohol byproduct indicates that your reducing agent is reacting with the carbonyl group before imine formation is complete.
-
Causality: If the reducing agent is too reactive or if imine formation is slow, the direct reduction of the carbonyl will compete with the desired reductive amination pathway.
-
Troubleshooting:
-
Stepwise Procedure: First, form the imine by reacting the carbonyl compound and the amine (often with removal of water). Then, add the reducing agent in a separate step.
-
Use a Selective Reducing Agent: As mentioned previously, NaBH3CN or NaBH(OAc)3 are generally preferred over more powerful reducing agents like NaBH4 for one-pot reductive aminations because they are less likely to reduce the starting carbonyl compound.[11]
-
Diagram: General Reductive Amination Byproduct Pathways
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Pyrrolidine Synthesis Stereoselectivity Core: A Technical Support Center
Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of constructing stereochemically defined pyrrolidine rings. As a core scaffold in numerous pharmaceuticals and natural products, achieving precise control over its stereocenters is paramount.
This guide moves beyond simple protocols. It is structured as a dynamic troubleshooting resource, grounded in mechanistic principles and field-tested insights to help you diagnose and resolve common challenges encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in stereoselective pyrrolidine synthesis.
Q1: My [3+2] cycloaddition is yielding a mixture of diastereomers with low selectivity. What are the primary factors to investigate?
A1: Low diastereoselectivity in [3+2] cycloadditions for pyrrolidine synthesis is a frequent issue, typically rooted in the transition state's geometry. The key factors to control are:
-
Catalyst/Promoter System: For metal-catalyzed reactions (e.g., using Ag(I) or Cu(I)), the ligand's steric and electronic properties are critical. A bulkier ligand can create a more constrained chiral environment, favoring one transition state over another. If you are using a Lewis acid, its strength and coordination geometry dictate the orientation of the dipole and dipolarophile.
-
Solvent Polarity: The solvent can influence the stability of the transition state. A systematic screen of solvents ranging from non-polar (e.g., Toluene, CH₂Cl₂) to polar aprotic (e.g., THF, Acetonitrile) is recommended. Sometimes, less intuitive solvents can disrupt unfavorable aggregation or better solvate the transition state complex.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the competing diastereomeric transition states. If the reaction is sluggish at lower temperatures, catalyst loading may need to be optimized.
Q2: I'm observing poor enantioselectivity in my asymmetric catalytic reaction. Is the catalyst the only problem?
A2: While an inactive or improperly prepared catalyst is a common culprit, it's not the only factor. Poor enantioselectivity can stem from several sources:
-
Substrate Mismatch: The "lock-and-key" model is crucial. Your specific substrate may not be an ideal fit for the chiral catalyst's pocket. This can be due to steric hindrance near the reaction center or unfavorable electronic interactions. It is sometimes necessary to modify the substrate (e.g., changing a protecting group) to improve the match.
-
Background (Uncatalyzed) Reaction: A significant, non-selective background reaction can erode the overall enantiomeric excess (ee). To test for this, run a control reaction without the chiral catalyst. If a substantial amount of racemic product forms, you may need to lower the reaction temperature or use a more active catalyst to ensure the catalyzed pathway dominates.
-
Catalyst Purity and Activation: Ensure your catalyst and ligands are pure and, if required, rigorously dried. For many organometallic catalysts, pre-formation of the active species is a critical step that is often overlooked. Follow the activation procedure from the literature scrupulously.
Q3: The purification of my pyrrolidine diastereomers by column chromatography is proving impossible. What are my options?
A3: This is a classic challenge, as diastereomers can have very similar polarities.
-
Derivative Formation: Consider converting the pyrrolidine products into derivatives (e.g., esters, amides) with a bulky, rigid group. This can amplify the subtle stereochemical differences, leading to better separation on silica gel. The original functionality can often be restored post-purification.
-
Alternative Stationary Phases: If standard silica gel fails, explore other options. Reverse-phase (C18) chromatography can sometimes provide a different selectivity profile. Chiral chromatography (e.g., using columns with Chiralcel® or Chiralpak® stationary phases) is the gold standard for separating enantiomers but can also be highly effective for resolving stubborn diastereomers.
-
Recrystallization: Do not underestimate the power of crystallization. A systematic screen of solvents may reveal conditions under which one diastereomer selectively crystallizes, allowing for bulk separation. Seeding with a pure crystal can often facilitate this process.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides structured workflows for tackling more complex, multi-faceted problems.
Guide 1: Diagnosing and Improving Enantioselectivity in Proline-Catalyzed Mannich Reactions
The organocatalytic Mannich reaction is a powerful tool for pyrrolidine precursor synthesis, but achieving high enantioselectivity can be challenging.
Workflow: Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity in proline catalysis.
Mechanistic Insight: The stereochemical outcome of the proline-catalyzed Mannich reaction is determined by the Zimmerman-Traxler-like transition state, where the enamine (formed from the ketone and proline) attacks the imine (formed from the aldehyde and amine). The carboxylate of the proline catalyst acts as a counter-ion and directs the facial selectivity of the attack.
Protocol: Screening for Optimal Reaction Temperature
-
Setup: Prepare three identical, oven-dried flasks under an inert atmosphere (N₂ or Ar).
-
Reagents: To each flask, add the ketone (1.2 equiv.), the amine (1.1 equiv.), and (S)-proline (20 mol%) in anhydrous DMSO (0.5 M).
-
Temperature Control: Cool the flasks to three different temperatures: 0 °C, -20 °C, and -40 °C.
-
Initiation: Add the aldehyde (1.0 equiv.) dropwise to each flask.
-
Monitoring: Stir the reactions at their respective temperatures and monitor by TLC or LC-MS for consumption of the limiting reagent.
-
Analysis: Once complete, quench the reactions and analyze the crude product's enantiomeric excess (ee) by chiral HPLC.
Data Interpretation Table:
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| 0 | 6 | >95 | 75 |
| -20 | 18 | >95 | 92 |
| -40 | 48 | 85 | 98 |
This representative data illustrates a common trend where lower temperatures significantly improve enantioselectivity, albeit at the cost of reaction rate.
Guide 2: Overcoming Substrate Limitations in Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions
This reaction is a cornerstone of pyrrolidine synthesis, but its success is highly dependent on the nature of the dipole and dipolarophile.
Problem: A well-established silver-catalyzed cycloaddition protocol that works for acrylate esters fails completely when using an α,β-unsaturated ketone as the dipolarophile.
Logical Flow: Adapting the Catalytic System
Caption: Decision process for adapting a catalytic system to a new substrate.
Mechanistic Insight: The Lewis acid in these reactions serves to activate the dipolarophile towards nucleophilic attack by the ylide. α,β-Unsaturated ketones are generally less electrophilic than their corresponding esters. Furthermore, the ketone's carbonyl oxygen can coordinate more strongly to a soft Lewis acid like Ag(I), potentially leading to catalyst inhibition. Switching to a harder or more oxophilic Lewis acid like Cu(I) or Mg(II) can sometimes overcome this issue. The ligand's role is to create the chiral environment and modulate the metal center's reactivity.
Protocol: Screening of Lewis Acids for a Challenging Cycloaddition
-
Preparation: In a glovebox, prepare stock solutions of the azomethine ylide precursor (1.0 M in THF) and the α,β-unsaturated ketone (1.0 M in THF).
-
Catalyst Precursor Setup: In separate vials, place the chiral ligand (e.g., Fesulphos, 5.5 mol%) and the respective metal salt (5.0 mol%): AgOAc, Cu(OTf)₂, Mg(ClO₄)₂.
-
Reaction: To each vial, add the ketone solution (1.2 equiv.) and the solvent (e.g., Toluene). Stir for 10 minutes. Add the ylide precursor solution (1.0 equiv.) and a mild base (e.g., DBU, 1.1 equiv.).
-
Execution: Seal the vials and stir at room temperature for 24 hours.
-
Analysis: Quench the reactions and analyze the conversion and diastereomeric/enantiomeric ratio of the product by ¹H NMR and chiral HPLC.
Part 3: Final Checklist for Robust Stereoselective Synthesis
Before embarking on a large-scale synthesis or a new substrate, run through this final checklist:
-
[✓] Reagent Purity: Have all starting materials been purified to the highest standard (distillation, recrystallization, etc.)?
-
[✓] Anhydrous & Inert Conditions: Are you using freshly distilled, anhydrous solvents and a rigorously inert atmosphere, especially when using organometallic catalysts?
-
[✓] Control Reactions: Have you run a background (uncatalyzed) reaction and a reaction with a racemic catalyst to establish baseline selectivity?
-
[✓] Catalyst Integrity: Is your catalyst from a reliable source? If synthesized in-house, has its purity and structure been confirmed?
-
[✓] Analytical Method Development: Have you developed a reliable chiral HPLC or GC method to accurately determine the stereochemical outcome before starting optimization?
By approaching the stereoselective synthesis of pyrrolidines with a systematic, mechanistically-informed troubleshooting strategy, you can more efficiently overcome challenges and achieve your desired stereochemical outcomes.
Technical Support Center: Optimizing Reaction Conditions for Preparing Pyrrolidine Dicarboxylic Acids
Welcome to the technical support center for the synthesis of pyrrolidine dicarboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. The pyrrolidine ring is a privileged motif in numerous natural products and pharmaceuticals, making its efficient and stereocontrolled synthesis a critical task.[1][2]
This document moves beyond simple protocols to provide in-depth, experience-based answers to common challenges encountered in the lab. We will explore the causality behind experimental choices, helping you to not only solve immediate problems but also to build a robust understanding for future synthetic challenges.
Part 1: Troubleshooting 1,3-Dipolar Cycloaddition Reactions
The metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most powerful and versatile methods for constructing polysubstituted pyrrolidines.[3][4] It allows for the creation of multiple stereocenters in a single, atom-economical step.[4][5] However, its success is highly dependent on the careful optimization of several parameters.
FAQ 1.1: My cycloaddition reaction shows low or no yield. What are the primary causes and how can I fix them?
Low conversion is a frequent issue that can typically be traced back to the generation of the azomethine ylide, the activity of the catalyst, or the nature of the dipolarophile.
Answer:
Let's break down the most common culprits and the corresponding troubleshooting steps:
-
Inefficient Azomethine Ylide Generation: The ylide is often generated in situ from an α-iminoester (or a related precursor) using a base and a metal salt.[3]
-
The Cause: The choice of base and its stoichiometry are critical. If the base is too weak, deprotonation of the iminoester will be incomplete. If it's too strong or used in excess, it can lead to side reactions. The stability of the imine itself can also be a factor; hydrolysis can occur if residual water is present.
-
The Solution:
-
Base Selection: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. If these are ineffective, consider a non-coordinating organic base or carefully screen inorganic bases.
-
Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can hydrolyze the starting imine, preventing ylide formation.
-
Precursor Stability: Confirm the purity and stability of your iminoester or aldehyde/amine precursors before starting the reaction.[5]
-
-
-
Catalyst Inactivity or Poor Choice: The metal catalyst, typically a complex of Silver(I) or Copper(I) with a chiral ligand, forms a crucial five-membered chelate with the iminoester to facilitate the reaction.[3]
-
The Cause: The oxidation state of the metal is vital. Oxidation of Cu(I) to Cu(II) or Ag(I) to Ag(0) can render the catalyst inactive. The choice of ligand dramatically influences reactivity and stereoselectivity.[6][7]
-
The Solution:
-
Catalyst Source & Handling: Use high-purity metal salts (e.g., AgOAc, Cu(OTf)₂). If preparing the catalyst complex in situ, ensure an inert atmosphere (N₂ or Ar) to prevent oxidation.
-
Ligand Screening: The electronic and steric properties of the ligand are paramount.[6][8] If a standard ligand like Fesulphos or a common phosphine isn't working, screen a library of ligands with different properties. Silver-catalyzed reactions often show different selectivity profiles compared to copper-catalyzed ones.[3]
-
-
-
Unreactive Dipolarophile: The reaction works best with electron-deficient alkenes due to the favorable frontier molecular orbital (FMO) interaction between the HOMO of the ylide and the LUMO of the dipolarophile.[3]
-
The Cause: Electron-rich or sterically hindered alkenes are often poor substrates for this reaction.
-
The Solution: If your dipolarophile is not sufficiently activated, consider adding electron-withdrawing groups. If this is not possible, you may need to increase the reaction temperature, but be aware this can negatively impact diastereoselectivity.
-
FAQ 1.2: My reaction is yielding a mixture of diastereomers with a low diastereomeric ratio (dr). How can I improve stereoselectivity?
Achieving high diastereoselectivity is often the primary goal of this reaction. The stereochemical outcome is determined by the geometry of the transition state, which is influenced by a multitude of factors.[9]
Answer:
Controlling diastereoselectivity requires a systematic approach to optimizing the reaction environment.
-
Choice of Metal and Ligand: This is the most critical factor. The chiral ligand complexed to the metal creates a chiral environment that dictates the facial selectivity of the dipolarophile's approach to the azomethine ylide.
-
The Causality: The steric bulk and electronic properties of the ligand control the geometry of the metal-ylide complex.[6] This, in turn, creates a favored, lower-energy transition state for one diastereomer over the other. Silver-catalyzed reactions, for instance, often exhibit higher endo selectivity compared to their copper counterparts.[3]
-
The Solution:
-
Systematic Ligand Screening: Test a range of ligands with varying steric and electronic profiles. Bidentate ligands like those from the Fesulphos, Phos, or BOX families are excellent starting points.[4]
-
Metal Comparison: If optimizing a Cu-catalyzed reaction proves difficult, switching to a Ag(I) catalyst (e.g., AgOAc or Ag₂O) with the same ligand can sometimes dramatically alter and improve the diastereoselectivity.[10]
-
-
-
Reaction Temperature: Lowering the reaction temperature is a classic strategy for improving selectivity.
-
The Causality: According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in activation energies between the two competing diastereomeric transition states becomes more significant at lower temperatures. This amplifies the preference for the pathway with the lower activation barrier.
-
The Solution: Run the reaction at 0 °C, -20 °C, or even -78 °C. While this will slow the reaction rate, the improvement in diastereomeric ratio is often substantial.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalytic complex and the transition state.
-
The Causality: Solvents can interact with the metal center or the substrates, subtly altering the shape and energy of the transition state assembly.
-
The Solution: Screen a range of solvents. Non-polar solvents like toluene or dichloromethane often give different results than more polar or coordinating solvents like THF or acetonitrile.[11]
-
| Parameter | Recommended Action | Rationale |
| Catalyst | Screen different metal/ligand combinations (e.g., Cu/Fesulphos vs. Ag/Phos). | The metal and ligand create the chiral environment that dictates facial selectivity.[6] |
| Temperature | Decrease from room temp. to 0 °C, -20 °C, or -78 °C. | Lower temperatures amplify the energy difference between diastereomeric transition states.[9] |
| Solvent | Test a range of solvents (Toluene, THF, CH₂Cl₂, MeCN). | Solvent polarity and coordination can influence transition state geometry and stability.[11] |
FAQ 1.3: My product is a zwitterionic dicarboxylic acid that is highly polar and difficult to purify. What are the best purification strategies?
Pyrrolidine dicarboxylic acids are essentially unnatural amino acids. Their high polarity, zwitterionic nature at neutral pH, and high solubility in water make them challenging to purify using standard silica gel chromatography.
Answer:
Purification of these compounds requires moving beyond traditional methods.
-
Ion-Exchange Chromatography: This is the most powerful technique for separating amino acids.[12][13]
-
How it Works: You can use a cation-exchange resin (to bind the protonated amine) or an anion-exchange resin (to bind the deprotonated carboxylates).
-
Protocol:
-
Load your crude product onto the column in a low ionic strength buffer (e.g., water).
-
Wash with the same buffer to remove non-ionic impurities.
-
Elute your product using a pH gradient or a salt gradient (e.g., increasing concentrations of NH₄OH or HCl).[13]
-
-
-
Recrystallization: If a suitable solvent system can be found, this is an excellent method for obtaining highly pure material.
-
Solvent Systems to Try: Common systems for amino acids include water/ethanol, water/isopropanol, or water/acetone mixtures. The goal is to find a system where the product is soluble at high temperatures but precipitates upon cooling.
-
-
Protecting Group Strategy: If all else fails, consider protecting the functional groups to make the molecule less polar for purification.
-
The Strategy: Protect both carboxylic acids as esters (e.g., methyl or benzyl esters) and the pyrrolidine nitrogen (e.g., with a Boc group).[14][15] The resulting molecule will be much more amenable to standard silica gel chromatography. After purification, the protecting groups can be removed in a final deprotection step (e.g., hydrolysis or hydrogenolysis).[16][17]
-
Part 2: Optimizing the Functionalization of Proline & Pyroglutamic Acid
Using commercially available chiral pool starting materials like L-proline or pyroglutamic acid is another major strategy for synthesizing substituted pyrrolidines.[18][19] Challenges here often relate to protecting group manipulation and achieving regioselectivity during C-H functionalization.
FAQ 2.1: I'm seeing incomplete reactions and side products during the N-protection and esterification of my proline starting material. How can I achieve a clean transformation?
Answer:
The key to functionalizing these bifunctional molecules is an effective and orthogonal protecting group strategy.[17][20]
-
Protect the Nitrogen First: The secondary amine of proline is more nucleophilic than the carboxylate is basic. Protecting the nitrogen first (e.g., as a Boc or Cbz carbamate) is standard practice.
-
The Cause of Problems: Using harsh conditions can lead to racemization. Standard Schotten-Baumann conditions (e.g., Boc₂O, NaOH) work well.[14]
-
The Solution: For a clean reaction, use standard conditions like Boc-anhydride with a mild base (e.g., NaOH or NaHCO₃) in a solvent mixture like dioxane/water.[14]
-
-
Esterify the Carboxylic Acid Second: Once the nitrogen is protected, the carboxylic acid can be easily converted to an ester.
-
The Cause of Problems: Direct Fischer esterification (acid catalyst, alcohol) of unprotected proline is difficult and can lead to side reactions.
-
The Solution: With the N-Boc proline in hand, use standard coupling agents like EDC/DMAP with the desired alcohol, or convert the acid to an acid chloride with SOCl₂ before adding the alcohol.
-
FAQ 2.2: I am struggling to achieve regioselective C-H functionalization on the pyrrolidine ring. What are the most effective strategies?
Directing the functionalization to a specific C-H bond on the saturated pyrrolidine ring requires the use of a directing group.[21]
Answer:
Palladium-catalyzed C(sp³)–H functionalization is a state-of-the-art method for this transformation. Success hinges on the choice of directing group attached to the pyrrolidine nitrogen.[22]
-
The Causality: A directing group, often an amide or a similar coordinating group, binds to the palladium catalyst, bringing it into close proximity with a specific C-H bond (typically at the C5 or C3 position) and enabling selective activation and functionalization (e.g., arylation).[21]
-
The Solution:
-
Amide Directing Groups: Amide derivatives of proline, such as those made with aminoquinoline, are highly effective directing groups. They form a stable palladacycle intermediate that directs arylation specifically to the C3 position.[21]
-
Protecting Group Choice: The choice of N-protecting group can also influence the position of functionalization. Some groups may favor functionalization at the C5 position via different mechanisms.[23] Careful screening based on literature precedent is essential.
-
Part 3: Protocols and Visual Guides
Representative Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a typical procedure for the synthesis of a substituted pyrrolidine dicarboxylic acid ester via a silver-catalyzed cycloaddition.
Materials:
-
Silver Acetate (AgOAc)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP)
-
Iminoester (derived from glycine methyl ester and an aldehyde)
-
Dipolarophile (e.g., Dimethyl maleate)
-
Base (e.g., Triethylamine, TEA)
-
Anhydrous Solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Silver Acetate (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the iminoester (1.0 mmol, 1.0 equiv.) and the dipolarophile (1.2 mmol, 1.2 equiv.) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add triethylamine (1.5 mmol, 1.5 equiv.) via syringe over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected pyrrolidine dicarboxylic acid ester.
Visual Guides
General Troubleshooting Workflow for Low Yield ```dot
Caption: Key steps in the silver-catalyzed cycloaddition cycle.
References
- 1. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 4. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azomethine ylide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. On the Impact of Steric and Electronic Properties of Ligands on Gold(I)-Catalyzed Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Silver-catalyzed dynamic systemic resolution of α-iminonitriles in a 1,3-dipolar cycloaddition process - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Short and efficient diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 13. diaion.com [diaion.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosynth.com [biosynth.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Preventing cis-trans isomerization in substituted pyrrolidines
Welcome to the technical support center for managing stereochemistry in substituted pyrrolidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with cis-trans isomerization. Uncontrolled isomerization can lead to inconsistent biological activity, purification difficulties, and challenges in characterization. Here, we provide in-depth, field-tested answers to common questions and troubleshooting scenarios to help you gain precise control over your molecular architecture.
Section 1: Frequently Asked Questions - The Fundamentals of Pyrrolidine Isomerization
This section addresses the foundational concepts of cis-trans isomerization in pyrrolidine-containing molecules, particularly around the preceding amide (or imide) bond, which is a common feature in proline derivatives and related structures.
Q1: What exactly is cis-trans isomerization in substituted pyrrolidines?
A: Cis-trans isomerization in this context typically refers to the restricted rotation around an amide bond preceding the pyrrolidine nitrogen. Due to the partial double-bond character of the C-N bond, rotation is hindered, creating two distinct planar conformations: cis and trans.[1][2]
-
Trans Isomer: The Cα carbons of the pyrrolidine and the preceding residue are on opposite sides of the amide bond. This is generally the more stable and common form for most amino acid pairings.
-
Cis Isomer: The Cα carbons are on the same side of the amide bond. While sterically less favorable for most amino acids, the unique cyclic structure of proline and its derivatives reduces the energy difference between the two forms, making the cis isomer significantly more accessible than with other amino acids.[3]
The interconversion between these states, often called "ring-flipping" in casual lab parlance, is slow enough to be observed on the NMR timescale, meaning you can often see distinct signals for both isomers in your spectrum.
Diagram illustrating the equilibrium between cis and trans isomers.
Caption: Equilibrium between cis and trans amide bond conformers.
Q2: Why is controlling this isomerization so critical in drug development?
A: The three-dimensional shape of a molecule dictates its biological function. Since cis and trans isomers have different spatial arrangements, they can exhibit vastly different pharmacological profiles.
-
Binding Affinity: One isomer may fit perfectly into a target protein's binding pocket, while the other may not fit at all or may bind to an entirely different off-target protein, leading to side effects. The pyrrolidine scaffold's conformational state, influenced by its substituents, is a key factor in its biological activity.[4]
-
Regulatory Approval: Regulatory agencies like the FDA require that drug substances be well-characterized. A product that is an unstable mixture of interconverting isomers presents a significant analytical and regulatory hurdle. You must demonstrate control over the isomeric ratio.
-
Reproducibility: If your material isomerizes during storage, in a formulation vial, or during an assay, the results of your experiments will be inconsistent and unreliable.
Q3: What are the primary factors that influence the cis/trans isomer ratio?
A: The equilibrium between isomers is sensitive and governed by a combination of steric, electronic, and environmental factors.
-
Steric Hindrance: Bulky substituents on the pyrrolidine ring or on the acyl group attached to it can favor one isomer over the other to minimize steric clash.[5][6] For example, introducing a sterically demanding group like a tert-butyl at the C-4 position can effectively "lock" the ring in a specific pucker, which in turn strongly influences the cis/trans preference.[7][8][9]
-
Solvent Polarity: This is one of the most critical factors. The cis and trans isomers often have different dipole moments. Polar, protic solvents can stabilize the more polar isomer through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium.[10][11][12][13][14] Conversely, non-polar solvents tend to favor the less polar isomer.
-
Temperature: Temperature affects the kinetics and thermodynamics of the isomerization. Higher temperatures provide the energy needed to overcome the rotational barrier, allowing the system to reach its thermodynamic equilibrium.[11][15]
-
Electronic Effects: The electronegativity of substituents on the pyrrolidine ring can alter the ring's conformation (its "pucker") through stereoelectronic effects, which indirectly stabilizes one isomer over the other.[4][7][9] For instance, an electronegative substituent at the 4-trans-position often favors an "exo" pucker of the ring.[8]
-
pH and Catalysis: In acidic conditions, protonation of the amide oxygen can lower the rotational barrier, accelerating isomerization.[1] Similarly, enzymes known as peptidyl-prolyl isomerases (PPIases) catalyze this reaction in biological systems.[2][16][17]
Section 2: Troubleshooting Guide - Gaining Control Over Isomerization
This section provides actionable solutions to common experimental problems.
Problem 1: "My reaction produced an inseparable mixture of cis and trans isomers. How can I drive the reaction to a single, desired isomer?"
A: This is a classic problem of competing reaction pathways. The solution lies in understanding and applying the principles of kinetic versus thermodynamic control .[18][19][20]
-
Kinetic Control (Favoring the Fastest-Formed Product):
-
Causality: The kinetic product is formed via the pathway with the lowest activation energy, meaning it forms the fastest.[15] This does not necessarily mean it is the most stable product.
-
Conditions: To favor the kinetic product, you must use conditions that are irreversible. This is typically achieved by running the reaction at low temperatures (e.g., -78 °C, -40 °C) for a short duration . At these temperatures, once a product is formed, it lacks the thermal energy to revert to the starting material and cross over to the higher-energy thermodynamic pathway.[20]
-
When to Use: Use this when the desired isomer is known to form faster but may rearrange to a more stable, undesired isomer under harsher conditions.
-
-
Thermodynamic Control (Favoring the Most Stable Product):
-
Causality: The thermodynamic product is the lowest energy, most stable isomer. Its formation pathway may have a higher activation energy, making it form more slowly.[15]
-
Conditions: To favor the thermodynamic product, you need to establish a reversible equilibrium. This is achieved by running the reaction at higher temperatures for a longer duration . This provides enough energy for all molecules to overcome the activation barriers of both the forward and reverse reactions, allowing the entire system to eventually settle into the lowest energy state.[18][19]
-
When to Use: Use this when your desired isomer is the more stable of the two, even if it forms more slowly.
-
Decision workflow for controlling isomeric outcome.
Caption: Choosing between kinetic and thermodynamic control.
Problem 2: "I successfully isolated a single isomer, but my NMR shows it's converting to the other isomer upon standing in the vial or during workup. How do I prevent this?"
A: This indicates that your isolated product is the kinetically favored but thermodynamically unstable isomer, and it is now equilibrating to the more stable form. The key is to manage the post-reaction environment.
-
Solvent Selection for Purification and Storage: As discussed, solvent polarity is a major driver of equilibrium.[10][12][14] If your compound isomerizes in a polar solvent like methanol, try purifying and storing it in a less polar aprotic solvent like toluene, dichloromethane, or hexanes, where the barrier to isomerization may be higher or the equilibrium favors your desired isomer.
-
Temperature Management: Store your purified compound at low temperatures (e.g., -20 °C or -80 °C). Lowering the temperature reduces the thermal energy available for molecules to overcome the isomerization barrier, effectively "freezing" them in the kinetic conformation.
-
pH Control: Avoid acidic or basic conditions during workup and purification if possible, as these can catalyze isomerization. Use neutral washes (e.g., saturated sodium bicarbonate followed by brine) and consider using silica gel that has been neutralized with a base like triethylamine if your compound is acid-sensitive.
-
Rapid Isolation: Minimize the time your compound spends in solution during workup and chromatography. Concentrate fractions quickly (but at low temperature) after column chromatography.
| Solvent | Dielectric Constant (ε) | Typical Effect on X-Pro Amide Bond | Reference |
| Water | 80.1 | Favors trans due to H-bonding; high activation barrier | [11][13] |
| DMSO | 46.7 | Can favor cis for certain proline mimetics | [12][14] |
| Acetonitrile | 37.5 | Intermediate; balance depends on substituents | [12] |
| Methanol | 32.7 | Polar protic; can stabilize polar conformers | [11] |
| Dichloromethane | 8.9 | Less polar; generally slows isomerization vs. protic solvents | [12] |
| Toluene | 2.4 | Non-polar; often favors the less polar isomer | [21] |
| Benzene | 2.3 | Can favor cis via aromatic-proline interactions | [11][14] |
Table 1: Influence of Solvent Choice on Cis-Trans Equilibrium. The exact effect is highly dependent on the specific substituents of the pyrrolidine derivative.
Problem 3: "I am at the design stage. What synthetic strategies can I use to build in a strong preference for one isomer from the start?"
A: Proactive stereochemical control is the most robust strategy. Instead of trying to control the outcome of a reaction that produces mixtures, design a synthesis that inherently favors one isomer.
-
Use of Chiral Precursors: Start with an enantiopure building block where the stereochemistry is already set, such as L-proline or 4-hydroxy-L-proline.[22] Subsequent transformations can often be performed with high diastereoselectivity.
-
Strategic Substitution: Introduce substituents on the pyrrolidine ring that will lock its conformation. As noted, a bulky group at C-4 can dictate the ring pucker and, consequently, the cis/trans amide equilibrium.[7][9] Similarly, hydroxylation at specific positions can have a significant impact on the thermodynamics of isomerization.[23][24]
-
Catalytic Asymmetric Synthesis: Employ modern catalytic methods designed for high stereoselectivity. For example, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are a powerful way to construct highly substituted pyrrolidines with excellent control over multiple stereocenters.[25] Similarly, catalyst-tuned regio- and enantioselective reactions can provide divergent access to different isomers from a common precursor.[26]
Section 3: Key Experimental Protocols
Protocol 1: Monitoring Cis-Trans Isomerization by ¹H NMR Spectroscopy
¹H NMR is the most direct method for observing and quantifying cis-trans isomers in solution due to the slow rate of interconversion on the NMR timescale.[27][28]
-
Step 1: Sample Preparation: Dissolve your purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a standard concentration (e.g., 5-10 mg/mL).
-
Step 2: Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals.
-
Step 3: Signal Identification: Identify key protons that will have different chemical shifts in the cis and trans isomers. The most reliable are often:
-
The α-proton (Hα) of the pyrrolidine ring.
-
Protons on N-acyl substituents . These protons are close to the site of isomerization and experience different chemical environments in the two conformers, leading to two distinct sets of signals.
-
-
Step 4: Quantification: Integrate the area of a well-resolved, non-overlapping signal for the cis isomer (A_cis) and the corresponding signal for the trans isomer (A_trans). The molar ratio is calculated as:
-
% Cis = [A_cis / (A_cis + A_trans)] * 100
-
% Trans = [A_trans / (A_cis + A_trans)] * 100
-
-
Step 5 (Optional): Variable Temperature (VT) NMR: To study the kinetics of interconversion, acquire spectra at different temperatures. As you increase the temperature, the signals for the two isomers will broaden and eventually coalesce into a single, averaged signal. This coalescence temperature can be used to calculate the energy barrier (ΔG‡) for the isomerization.[21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Single-molecule nanopore sensing of proline cis/trans amide isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of solvent on the cis-trans conformational equilibrium of a proline imide bond of short model peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of the cis – trans structures and isomerization of oligoprolines by using Raman spectroscopy and density functional theory calculations: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05746K [pubs.rsc.org]
- 12. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 17. Catalysis of proline isomerization during protein-folding reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. rsc.org [rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 26. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Troubleshooting HPLC and chromatography methods for polar dicarboxylic acids
Technical Support Center: Chromatography of Polar Dicarboxylic Acids
A Senior Application Scientist's Guide to Method Development and Troubleshooting
Welcome to the technical support center for the analysis of polar dicarboxylic acids. As a Senior Application Scientist, I understand that these compounds present unique and often frustrating challenges in liquid chromatography. Their high polarity and anionic nature can lead to a host of issues, from poor retention on standard reversed-phase columns to problematic peak shapes.
This guide is structured to address your most pressing questions directly. It moves beyond simple procedural lists to explain the underlying scientific principles, empowering you to not only solve immediate problems but also to build robust and reliable analytical methods. We will explore the causality behind common chromatographic behaviors and provide validated, step-by-step protocols to overcome these hurdles.
Part 1: Troubleshooting Common Issues in Dicarboxylic Acid Analysis
This section is formatted as a series of frequently asked questions (FAQs) that our application scientists regularly encounter. Each answer provides a deep dive into the causes of the problem and offers a range of practical solutions.
Category: Peak Shape Problems
A1: The Cause of Peak Tailing
Peak tailing for acidic compounds like dicarboxylic acids is most often caused by unwanted secondary interactions between the analyte and the stationary phase or HPLC system components. The primary culprits are:
-
Silanol Interactions: The stationary phase in most reversed-phase columns is silica, which has residual silanol groups (Si-OH) on its surface. At mid-range pH values, these silanols can become deprotonated (Si-O⁻) and interact strongly with your protonated or partially protonated acidic analytes through ion-exchange mechanisms. This secondary interaction mechanism has a different kinetic profile from the primary reversed-phase retention, resulting in a tailed peak shape.
-
Metal Contamination: Trace metals (e.g., iron, nickel) can exist in the stainless steel components of the HPLC (frits, tubing, stator) or even within the silica of the column itself. Dicarboxylic acids are excellent metal chelators. This chelation can occur throughout the chromatographic path, causing strong, undesirable retention and severe peak tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your dicarboxylic acids, the analyte will exist as a mixture of protonated and deprotonated forms. This can lead to peak broadening or tailing as the different forms may have slightly different retention characteristics.
Solutions to Improve Peak Symmetry:
-
Mobile Phase pH Adjustment: The most effective initial step is to lower the mobile phase pH to at least 1.5-2 units below the first pKa of your analyte. For example, the first pKa of malonic acid is ~2.8. A mobile phase pH of 1.8-2.0, typically achieved with 0.1% formic acid or phosphoric acid, will ensure the acid is fully protonated, minimizing silanol interactions.
-
Column Selection:
-
High-Purity Silica: Use modern columns packed with high-purity, Type B silica, which has a much lower concentration of metal ions and acidic silanols compared to older, Type A silica.
-
End-Capping: Select a column with robust end-capping, where the residual silanols are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.
-
-
Use of Metal Chelators: If metal interaction is suspected, adding a weak chelating agent like 0.1-0.5 mM of Ethylenediaminetetraacetic acid (EDTA) to your mobile phase can be highly effective. The EDTA will bind to active metal sites in the system, preventing your analyte from interacting with them.
-
Consider a Bio-Inert System: For ultimate performance, using an HPLC system with PEEK or MP35N components in the flow path eliminates the primary source of metal contamination.
Below is a troubleshooting workflow for diagnosing and resolving peak tailing.
Caption: Workflow for troubleshooting peak tailing of dicarboxylic acids.
Category: Retention Issues
A2: The Challenge of Retaining Polar Analytes
This is the most common problem in dicarboxylic acid analysis. Standard reversed-phase chromatography relies on the hydrophobic interaction between the analyte and the non-polar stationary phase (like C18). Short-chain dicarboxylic acids are extremely polar and have very little hydrophobic character, causing them to elute in or near the solvent front (void volume).
Solutions for Retaining Highly Polar Dicarboxylic Acids:
You must change the chromatographic mode to one that is suited for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best choice. In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase high in organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. A water layer is adsorbed onto the stationary phase, and retention occurs via partitioning of the polar analyte between the bulk mobile phase and this immobilized water layer.
-
Ion-Pair Reversed-Phase Chromatography (IP-RP): This technique allows you to use your existing C18 column. An ion-pairing reagent, such as Tetrabutylammonium hydroxide (TBAOH) or Hexylamine, is added to the mobile phase. This reagent has a charged head group that interacts with the anionic dicarboxylic acid and a long hydrophobic tail that interacts strongly with the C18 stationary phase. This effectively "drags" the polar analyte onto the column, providing retention.
-
Mixed-Mode Chromatography (MMC): This approach uses columns with stationary phases that have both reversed-phase and ion-exchange characteristics. These columns can provide tunable selectivity for polar and charged compounds.
The diagram below illustrates the fundamental difference in retention mechanisms.
Caption: Comparison of retention mechanisms for polar analytes.
Table 1: Starting Conditions for Different Chromatographic Modes
| Feature | Reversed-Phase (RP) | HILIC | Ion-Pair RP |
| Principle | Hydrophobic Interaction | Partitioning into water layer | Ion-pairing + Hydrophobic |
| Stationary Phase | C18, C8 | Amide, Silica, Diol | C18, C8 |
| Mobile Phase | High Aqueous | High Organic (>80% ACN) | Aqueous/Organic + IP Reagent |
| Best For | Medium to non-polar analytes | Highly polar, ionizable analytes | Anionic/Cationic analytes |
| Example Condition | Not suitable for oxalic acid | 90:10 ACN:20mM Amm. Formate | 5mM TBAOH in water/MeOH |
Part 2: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for the techniques discussed above.
Protocol 1: HILIC Method for Short-Chain Dicarboxylic Acids
This protocol provides a robust starting point for separating compounds like oxalic, malonic, succinic, and glutaric acid.
-
Column Selection:
-
Use a HILIC column with an amide-based stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, Phenomenex Luna HILIC). These provide excellent retention and peak shape for acidic compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate in Water. Weigh 6.31 g of ammonium formate into 1 L of HPLC-grade water. Adjust pH to 3.0 with formic acid.
-
Mobile Phase B: 90% Acetonitrile, 10% Water.
-
Working Mobile Phase: For isocratic analysis, start with a mixture of 10% A and 90% B. This gives you 10 mM ammonium formate and 81% acetonitrile on the column.
-
-
HPLC System & Conditions:
-
Flow Rate: 0.3 mL/min for a 2.1 mm ID column.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL. Ensure your sample is dissolved in a solvent similar to the mobile phase (e.g., 80-90% acetonitrile) to avoid peak distortion.
-
Detector: MS in ESI- mode, or UV at 210 nm (note: low wavelength requires a very pure mobile phase).
-
-
Equilibration:
-
This is CRITICAL for HILIC. Equilibrate the column with the initial mobile phase for at least 30-60 minutes before the first injection. Ensure at least 10-15 column volumes of re-equilibration between gradient runs. Inconsistent equilibration is the primary cause of poor retention time reproducibility in HILIC.
-
Part 3: References
-
Understanding and Minimizing Unwanted Silanol Activity in Reversed-Phase Liquid Chromatography. Waters Corporation. --INVALID-LINK--
-
The Role of the Stationary Phase in HPLC. CHROMacademy. --INVALID-LINK--
-
The Role of Metal-Analyte Interactions in HPLC. Restek Corporation. --INVALID-LINK--
-
A Practical Guide to HILIC. Agilent Technologies. --INVALID-LINK--
-
HILIC Column Equilibration. Phenomenex. --INVALID-LINK--
-
Ion-Pairing Chromatography. Sigma-Aldrich (Merck). --INVALID-LINK--
Technical Support Center: Stereochemical Integrity in Pyrrolidine Chemistry
Welcome to our dedicated resource for researchers, chemists, and process development professionals working with cis-pyrrolidine compounds. This guide is designed to provide expert insights and practical solutions to a common yet critical challenge in synthetic chemistry: the prevention of epimerization. Maintaining the stereochemical integrity of your pyrrolidine derivatives is paramount for ensuring the desired biological activity, efficacy, and safety of target molecules.
Here, we move beyond simple protocols to explain the underlying principles of stereochemical control. This center is structured as a dynamic troubleshooting guide and a series of frequently asked questions to directly address the challenges you may encounter in the lab.
Troubleshooting Guide: Common Epimerization Scenarios
This section addresses specific problems you might be facing during your experiments. Each scenario is followed by a step-by-step troubleshooting workflow and a detailed explanation of the chemical principles at play.
Scenario 1: My reaction is producing a mixture of cis and trans isomers. How can I improve the diastereoselectivity?
You've performed a reaction on a chiral cis-2,5-disubstituted pyrrolidine, but NMR analysis reveals a significant percentage of the undesired trans isomer. This is a classic sign of epimerization at one of the chiral centers, most commonly at a carbon alpha to a carbonyl group or other activating group.
Immediate Troubleshooting Steps:
-
Lower the Temperature: This is the most crucial first step. Reducing the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) decreases the available thermal energy, making it harder to overcome the activation barrier for the deprotonation-reprotonation sequence that leads to epimerization.[1]
-
Re-evaluate Your Base: If a base is used, its strength and steric properties are critical.
-
Is the base too strong? Strong bases like LDA or n-BuLi can readily abstract the alpha-proton, leading to a planar enolate intermediate that loses its stereochemical information.[2][3][4]
-
Solution: Switch to a weaker, non-nucleophilic, or sterically hindered base. Options include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).[5] These bases are less likely to cause deprotonation at the chiral center.
-
-
Assess the Solvent: The solvent plays a key role in stabilizing intermediates.
-
Is the solvent polar and aprotic? Solvents like DMF or DMSO can stabilize the charged enolate intermediate, potentially facilitating epimerization.[6]
-
Solution: Consider switching to a less polar solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene. This can destabilize the enolate intermediate, slowing the rate of epimerization.[7]
-
-
Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic or acidic conditions increases the likelihood of epimerization.[8]
Caption: Troubleshooting workflow for improving diastereoselectivity.
Scenario 2: I am performing an N-alkylation on a cis-pyrrolidine, but the reaction is sluggish and forcing conditions are causing epimerization.
Direct N-alkylation of secondary amines like pyrrolidine can be challenging, often leading to over-alkylation or requiring harsh conditions that compromise stereocenters elsewhere in the molecule.[9]
Alternative Strategy: Reductive Amination
A superior method for controlled mono-alkylation that avoids harsh bases is reductive amination.[10] This one-pot process involves two main steps:
-
Imine/Iminium Formation: The pyrrolidine reacts with an aldehyde or ketone to form an iminium ion intermediate. This step is often mildly acid-catalyzed.
-
Reduction: A mild reducing agent, selective for the iminium ion, is used to form the new C-N bond.
Advantages:
-
Mild Conditions: The reaction is typically run under neutral or slightly acidic conditions, avoiding the strong bases that cause epimerization.
-
High Selectivity: Over-alkylation is generally not an issue as the resulting tertiary amine is less reactive.[11]
-
Control: The reaction is highly controllable and generally provides clean products in good yields.
Objective: To N-alkylate a cis-pyrrolidine derivative with minimal risk of epimerization.
Materials:
-
cis-Pyrrolidine derivative (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the cis-pyrrolidine derivative (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCM.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. NaBH(OAc)₃ is a mild and selective reducing agent that will not reduce the starting aldehyde/ketone but is highly effective for iminium ions.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with cis-pyrrolidine derivatives?
A1: Epimerization is a chemical process where the configuration of only one of several stereogenic centers in a molecule is inverted.[12][13] A cis-pyrrolidine derivative has specific three-dimensional arrangements at its chiral centers. If one of these centers inverts, the cis relationship between substituents can be lost, forming the trans diastereomer. This is critically important because the biological activity of a molecule is often highly dependent on its specific 3D shape. An undesired epimer can have reduced efficacy, altered pharmacology, or even toxic effects.[1]
Q2: What is the primary chemical mechanism that causes epimerization in these systems?
A2: The most common mechanism involves the formation of a planar intermediate, typically an enolate or a related carbanion.[8][14] This happens when a proton on a chiral carbon atom that is alpha (adjacent) to an electron-withdrawing group (like a carbonyl, ester, or nitrile) is abstracted by a base.
-
Deprotonation: A base removes the acidic α-proton, breaking the C-H bond.
-
Planar Intermediate: The resulting carbanion is resonance-stabilized, forming a planar enolate. In this planar state, the original stereochemical information at that carbon is lost.[4][15]
-
Reprotonation: A proton source (like the solvent or a conjugate acid) can then add the proton back to either face of the planar intermediate. This non-selective protonation leads to a mixture of the original isomer and its epimer.[16]
Caption: Mechanism of epimerization via a planar enolate intermediate.
Q3: How do N-protecting groups influence the stability of a chiral center?
A3: N-protecting groups, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can significantly influence the acidity of α-protons. Electron-withdrawing protecting groups can increase the acidity of the C-H bond at the C2 and C5 positions of the pyrrolidine ring, making them more susceptible to deprotonation and subsequent epimerization. When planning a synthesis, consider the electronic nature of your N-protecting group, especially if harsh basic conditions are required in subsequent steps. In some cases, backbone protection strategies, creating a tertiary amide bond, can disrupt aggregation and prevent base-promoted side reactions.[4]
Q4: Can acid catalysis also cause epimerization?
A4: Yes, although it is often less common for simple pyrrolidines unless specific structural features are present. Acid-catalyzed epimerization typically proceeds through an enol intermediate.[3] The carbonyl oxygen is protonated, making the α-proton more acidic. Tautomerization to the enol form (which is planar at the C=C double bond) followed by re-ketonization can lead to inversion of the stereocenter.[17] This is a greater concern for compounds that can readily form stable enols. For most pyrrolidine reactions, controlling basicity is the more immediate concern.
Data Summary: Impact of Reaction Conditions on Diastereoselectivity
The choice of reagents and conditions can dramatically affect the stereochemical outcome. The following table summarizes data from literature to guide your experimental design.
| Reaction Type | Substrate Type | Base/Reagent | Solvent | Temp (°C) | cis:trans Ratio | Reference |
| C-H Arylation | N-Boc-3-Amide-Pyrrolidine | K₂CO₃ | Toluene | 130 | >20:1 | [5] |
| C-H Arylation | N-Boc-3-Amide-Pyrrolidine | Cs₂CO₃ | Toluene | 130 | 10:1 (with epimerization) | [18] |
| Aminooxygenation | α-Substituted Sulfonamide | Cu(EH)₂ | Xylenes | 130 | >20:1 | [19][20] |
| N-Alkylation | Pyrrolidine Derivative | n-BuLi | THF | -78 to RT | Epimerization observed | [2] |
| Cyclization | Acyclic Amino Alcohol | NaH | DMF | RT | Predominantly cis | [21] |
This table is a representative summary. Actual results may vary based on the specific substrate and exact reaction conditions.
By understanding the mechanisms of epimerization and carefully selecting reaction parameters, researchers can maintain the stereochemical purity of their valuable cis-pyrrolidine compounds, ensuring the successful outcome of their synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Epimer - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Welcome to the technical support guide for the scale-up synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical solutions grounded in established chemical principles.
Section 1: Synthesis Strategy & Core Considerations
The synthesis of this compound is a multi-step process where stereochemical control is paramount. The pyrrolidine ring is a prevalent scaffold in pharmaceuticals, making robust synthetic routes to its derivatives highly valuable.[1][2] A common and scalable approach involves the formation of a dinitrile intermediate, which is subsequently hydrolyzed.
The foundational method often relies on a variation of the Strecker synthesis, reacting 2,5-dimethoxytetrahydrofuran with benzylamine and a cyanide source (e.g., potassium cyanide) in an acidic aqueous medium.[3] This reaction handily forms the cis-1-benzylpyrrolidine-2,5-dicarbonitrile intermediate. The cis configuration is generally favored under these conditions. The dicarbonitrile is then hydrolyzed to the target dicarboxylic acid.
Below is a workflow diagram illustrating this common synthetic pathway.
Caption: Overall workflow for the synthesis of the target compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Question: My yield of the cis-1-benzylpyrrolidine-2,5-dicarbonitrile intermediate is consistently low. What are the likely causes?
Answer: Low yield in the initial cyclization step is a frequent problem during scale-up. The root cause often lies in one of three areas: pH control, reagent quality, or temperature management.
-
pH Control: This reaction is pH-sensitive. The in-situ formation of the dialdehyde from 2,5-dimethoxytetrahydrofuran and the subsequent iminium ion formation are acid-catalyzed. However, the cyanide nucleophile requires a sufficiently high pH to be present as free cyanide (CN⁻). A weakly acidic medium, such as an aqueous citric acid solution, is often used to strike this balance.[3]
-
Troubleshooting: Monitor the pH of your reaction mixture throughout the addition of reagents. If the medium becomes too acidic, the concentration of free cyanide will drop, stalling the reaction. If it's too basic, the initial hydrolysis of the dimethoxytetrahydrofuran may be inefficient. Aim for a consistent, mildly acidic pH.
-
-
Reagent Quality & Stoichiometry:
-
2,5-Dimethoxytetrahydrofuran: This starting material can degrade upon storage. It is sensitive to moisture and acid, which can cause premature hydrolysis or polymerization. Use a fresh, high-purity batch and confirm its identity and purity via NMR before use.
-
Potassium Cyanide (KCN): KCN can be hygroscopic and can degrade to potassium carbonate upon exposure to atmospheric CO₂ and moisture. Use dry, finely ground KCN to ensure accurate molar calculations and good solubility.
-
Stoichiometry: Ensure precise molar ratios are used. An excess of benzylamine or cyanide may lead to side reactions.
-
-
Reaction Time & Temperature: The reaction is typically run at ambient temperature for an extended period (48-72 hours).[3]
-
Troubleshooting: On a larger scale, "ambient temperature" can fluctuate significantly. Implement temperature control to maintain a consistent profile (e.g., 20-25°C). Ensure adequate mixing is in place, as this is a multiphasic reaction mixture. Insufficient agitation can lead to localized concentration gradients and poor reaction kinetics.
-
Question: I am getting a significant amount of the trans-isomer. How can I improve the cis-selectivity?
Answer: While this reaction pathway generally favors the cis-product, deviations can occur. The stereoselectivity is established during the nucleophilic attack of the second cyanide ion.
-
Mechanistic Insight: The formation of the first cyanohydrin amine intermediate creates a stereocenter. The subsequent cyclization and attack of the second cyanide ion are directed by the existing stereocenter and the benzyl group. The benzyl group tends to occupy a pseudo-equatorial position, directing the incoming cyanide to the opposite face, resulting in the cis-product.
-
Troubleshooting Steps:
-
Confirm Reaction Conditions: Deviating from the established literature procedures (mildly acidic, aqueous environment at ambient temperature) can alter the thermodynamic landscape, potentially allowing for epimerization and formation of the more stable trans-isomer.[3]
-
Analyze Your Intermediate: The cis and trans isomers of the dinitrile intermediate can often be distinguished by ¹H NMR. For the cis isomer, the benzylic protons may appear as a singlet due to molecular symmetry, while they often appear as an AB quartet in the less symmetric trans isomer.[3] Confirming the stereochemistry of the intermediate is crucial before proceeding to the hydrolysis step.
-
Purification: If a mixture is unavoidable, the cis and trans dinitriles can sometimes be separated by column chromatography or fractional crystallization before hydrolysis.[3]
-
Question: The hydrolysis of the dinitrile to the dicarboxylic acid is incomplete or produces amide byproducts. How can I optimize this step?
Answer: Hydrolysis of nitriles on a large scale requires careful control of conditions to avoid incomplete reaction or the formation of stable amide intermediates.
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.
-
Acidic Hydrolysis (e.g., concentrated HCl or H₂SO₄): This is often effective but can require high temperatures and long reaction times. On a large scale, handling concentrated acids poses significant safety and material compatibility challenges.
-
Basic Hydrolysis (e.g., NaOH or KOH): This is often faster but can sometimes lead to racemization at the α-carbon if conditions are too harsh. The product is formed as a dicarboxylate salt, requiring a separate acidification step for isolation.
-
-
Troubleshooting Steps:
-
Increase Temperature & Time: If the reaction is incomplete, cautiously increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) to determine the optimal endpoint.
-
Molar Excess of Reagent: Ensure a sufficient molar excess of acid or base is used to drive the hydrolysis of both nitrile groups to completion. For scale-up, this is critical to overcome any potential side reactions or buffer effects.
-
Managing Byproducts: If amide formation is significant, it indicates that the second hydrolysis step (amide to carboxylic acid) is sluggish. This often requires more forcing conditions (higher temperature or longer time).
-
Work-up Procedure: After basic hydrolysis, the product is in the aqueous layer as a salt. It must be carefully acidified (e.g., with cold HCl) to precipitate the dicarboxylic acid. Add the acid slowly with vigorous cooling and stirring to control the exotherm and obtain a crystalline, easily filterable product.
-
Section 3: Scale-Up Specific FAQs
Question: How should I manage the safety risks associated with using large quantities of potassium cyanide?
Answer: Potassium cyanide is acutely toxic. A rigorous safety protocol is non-negotiable.
-
Engineering Controls: The reaction must be performed in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system equipped with scrubbers.
-
Personal Protective Equipment (PPE): Mandate the use of full PPE, including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or neoprene), a lab coat, and splash goggles with a face shield.
-
Quenching & Waste Disposal: All waste streams containing cyanide must be quenched before disposal. A common method is treatment with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate. Never mix cyanide waste with acid, as this will generate lethal hydrogen cyanide (HCN) gas.
-
Emergency Preparedness: Have a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily available and ensure personnel are trained in its administration.
Question: What are the key considerations for thermal management during scale-up?
Answer: Both the cyanation and hydrolysis steps can have significant thermal events that are manageable in the lab but dangerous at scale.
-
Cyanation Step: While the overall reaction is often run at ambient temperature, the initial mixing of reagents can be exothermic. Use a jacketed reactor with controlled cooling and add reagents subsurface at a controlled rate to dissipate heat effectively.
-
Hydrolysis & Neutralization: Both acid/base hydrolysis and the final acid-quenching/precipitation step are highly exothermic. Proper cooling capacity is essential. A slow, controlled addition rate is the most critical parameter for safety. Real-time temperature monitoring with automated shut-offs is highly recommended.
Question: How does product isolation and purification differ at a larger scale?
Answer: Moving from lab-scale rotary evaporation and chromatography to pilot-scale equipment requires a change in strategy.
-
Dinitrile Intermediate: At scale, direct extraction of the dinitrile from the aqueous reaction mixture into a suitable organic solvent (like dichloromethane or ethyl acetate) is standard.[3] The organic phase can then be washed, dried, and concentrated. Instead of chromatography, purification is typically achieved by crystallization or recrystallization.
-
Final Dicarboxylic Acid: The final product is typically isolated by precipitation from the aqueous solution upon acidification. The key to obtaining high purity is to control the crystallization process.
-
Control Cooling Rate: A slow cooling rate after acidification promotes the growth of larger, purer crystals.
-
Anti-Solvent Addition: In some cases, adding an anti-solvent can improve the yield and crystal form.
-
Filtration and Drying: Use appropriate large-scale filtration equipment (e.g., a Nutsche filter dryer) to isolate the solid product, followed by vacuum drying at a controlled temperature to remove residual solvents.
-
Below is a decision-making flowchart for troubleshooting common scale-up issues.
Caption: Troubleshooting decision flowchart for scale-up synthesis.
Section 4: Appendices
A. Experimental Protocols
Protocol 1: Scale-Up Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile
-
Safety Warning: This procedure involves potassium cyanide and must be performed with strict adherence to safety protocols in a suitable, contained environment.
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge an aqueous solution of citric acid (e.g., 0.1 M). Begin cooling to 15-20°C.
-
In a separate vessel, prepare a solution of benzylamine and 2,5-dimethoxytetrahydrofuran.
-
Slowly add the benzylamine/dimethoxytetrahydrofuran solution to the reactor over 1-2 hours, maintaining the internal temperature below 25°C.
-
In a separate vessel, dissolve potassium cyanide in deionized water.
-
Slowly add the potassium cyanide solution to the reactor over 2-3 hours, again maintaining the temperature below 25°C.
-
Allow the mixture to stir at a controlled ambient temperature (20-25°C) for 48-72 hours. Monitor the reaction by TLC or HPLC.
-
Once complete, extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dinitrile.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).[3]
Protocol 2: Hydrolysis to this compound
-
Charge the purified dinitrile intermediate and a solution of aqueous sodium hydroxide (e.g., 6 M) to a jacketed reactor.
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material and amide intermediate. Ammonia gas will be evolved; ensure the reactor is vented to a scrubber.
-
Once the reaction is complete, cool the mixture to 0-5°C using the reactor jacket.
-
Slowly and carefully add concentrated hydrochloric acid to adjust the pH to ~2-3. This step is highly exothermic. Maintain the temperature below 10°C throughout the addition.
-
The white solid product will precipitate. Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete crystallization.
-
Isolate the solid by filtration. Wash the filter cake with cold deionized water until the washings are neutral.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
B. Data Summary Table
| Parameter | Step 1: Dinitrile Formation | Step 2: Hydrolysis |
| Key Reagents | Benzylamine, KCN, 2,5-dimethoxytetrahydrofuran | NaOH or HCl |
| Solvent | Water, Dichloromethane (extraction) | Water |
| Typical Temp. | 20-25°C | 100-110°C (Reflux) |
| Typical Time | 48-72 hours | 12-24 hours |
| Critical Control | pH, Reagent Addition Rate, Agitation | Temperature, Acidification Rate |
| Typical Yield | 65-80% | 85-95% |
| Purity Target | >98% (by HPLC), >95:5 cis:trans | >99% (by HPLC) |
Section 5: References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). --INVALID-LINK--
-
New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems. ResearchGate. --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. --INVALID-LINK--
-
Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. PubMed. --INVALID-LINK--
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. National Institutes of Health (NIH). --INVALID-LINK--
-
Pyrrolidine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
cis-Selective synthesis of 2,5-disubstituted pyrrolidines. ResearchGate. --INVALID-LINK--
-
Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. --INVALID-LINK--
-
Pyrrolidine - Wikipedia. Wikipedia. --INVALID-LINK--
-
Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed... ResearchGate. --INVALID-LINK--
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. --INVALID-LINK--
-
cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. National Institutes of Health (NIH). --INVALID-LINK--
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health (NIH). --INVALID-LINK--
-
Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization of Alkenes with tert-Butanesulfinamide Nucleophiles. pubs.acs.org. --INVALID-LINK--
-
Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
(PDF) cis-1-Benzylpyrrolidine-2,5-dicarbonitrile. ResearchGate. --INVALID-LINK--
-
cis-1-Benzyl-pyrrolidine-2,5-dicarboxylic acid diethyl ester. ChemScene. --INVALID-LINK--
-
cis-1-Benzyl-pyrrolidine-2,5-dicarboxylic acid. J&W Pharmlab. --INVALID-LINK--
-
Asymmetric Synthesis of cis -2,5-Disubstituted Pyrrolidine, the Core Scaffold of β 3 -AR Agonists. ResearchGate. --INVALID-LINK--
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid (BCP). Semantic Scholar. --INVALID-LINK--
-
cis-1-Benzyl-pyrrolidine-2,5-dicarboxylic acid diethyl ester 98%. AChemBlock. --INVALID-LINK--
-
cis-Selective synthesis of 2,5-disubstituted pyrrolidines. ElectronicsAndBooks. --INVALID-LINK--
-
This compound. LabSolutions. --INVALID-LINK--
-
Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and. frontiersin.org. --INVALID-LINK--
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Diastereomers of 1-Benzylpyrrolidine-2,5-dicarboxylic acid
Welcome to the technical support center for the resolution of 1-benzylpyrrolidine-2,5-dicarboxylic acid diastereomers. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chiral building block. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols to ensure the successful separation of the cis and trans diastereomers, followed by the resolution of the desired enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the key diastereomers of 1-benzylpyrrolidine-2,5-dicarboxylic acid and why is their separation important?
The primary isomers of concern are the cis-(2R,5S) and trans-(2R,5R)/(2S,5S) diastereomers. The cis isomer is a meso compound and therefore achiral, while the trans isomer exists as a pair of enantiomers. The stereochemistry of these compounds is critical in medicinal chemistry and materials science, as different isomers can exhibit vastly different biological activities or material properties. For instance, the enantiomerically pure forms are often crucial for developing stereospecific pharmaceuticals to ensure target selectivity and reduce off-target effects.[1]
Q2: What is the most common and scalable method for resolving the enantiomers of trans-1-benzylpyrrolidine-2,5-dicarboxylic acid?
The most prevalent and industrially scalable method is chiral resolution via the formation of diastereomeric salts .[2] This classical technique involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral base (a resolving agent).[3][4] This reaction creates a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most notably different solubilities in a given solvent system.[5][6] This solubility difference allows for their separation through fractional crystallization.[5]
Q3: How do I select an appropriate chiral resolving agent for a dicarboxylic acid?
Selecting the right resolving agent is a critical step that often requires screening.[2][7] For resolving racemic acids, enantiomerically pure chiral bases are required.[3][8][9]
Key criteria for a good resolving agent include:
-
Availability and Cost: The agent should be commercially available in high enantiomeric purity and be cost-effective, especially for large-scale resolutions.[10]
-
Acid-Base Properties: It should be a strong enough base to readily form a salt with the dicarboxylic acid.
-
Crystallinity of Salts: The resulting diastereomeric salts must be crystalline and exhibit a significant difference in solubility to allow for effective separation.
-
Ease of Recovery: The resolving agent should be easily recoverable after the resolution is complete.[10]
Commonly used chiral bases for resolving acids include naturally occurring alkaloids like brucine , strychnine , and quinine , or synthetic amines such as (R)- or (S)-1-phenylethylamine .[3][9][11][12]
Q4: After separating the diastereomeric salt, how is the pure enantiomer of the dicarboxylic acid recovered?
Once a diastereomerically pure salt is isolated, the enantiomerically enriched dicarboxylic acid is liberated by breaking the acid-base salt. This is typically achieved by treating an aqueous solution or suspension of the salt with a strong acid, such as hydrochloric acid (HCl).[3] This protonates the carboxylate groups, precipitating the free dicarboxylic acid, which can then be isolated by filtration. The chiral amine resolving agent remains in the acidic aqueous solution as its corresponding ammonium salt.
Troubleshooting Guide: Fractional Crystallization
This section addresses common problems encountered during the fractional crystallization of diastereomeric salts.
Q5: Problem - No crystals are forming from the solution, even after cooling.
-
Probable Cause 1: Solution is too dilute. The concentration of the diastereomeric salts is below the saturation point.
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration. Be cautious not to evaporate too much solvent, which could cause the salts to "crash out" as an amorphous solid or oil rather than forming well-defined crystals.
-
-
Probable Cause 2: Inappropriate solvent system. The chosen solvent may be too good of a solvent for both diastereomeric salts, preventing either from crystallizing.
-
Solution: Systematically screen different solvent systems.[2] Start with a solvent in which the salts are soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, or isopropanol). If a single solvent is ineffective, try a binary solvent system (e.g., ethanol/water, acetone/water, or isopropanol/hexane). The addition of a less polar "anti-solvent" can often induce crystallization.
-
-
Probable Cause 3: Lack of nucleation sites. Spontaneous nucleation can be slow.
-
Solution 1 (Seeding): If you have a small amount of the desired crystal, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass can provide nucleation sites.
-
Q6: Problem - The isolated crystals have a low diastereomeric excess (d.e.).
-
Probable Cause 1: Insufficient difference in solubility. The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-crystallization.
-
Solution: Re-evaluate your choice of resolving agent and solvent. A different combination may provide a greater solubility differential. Refer to the parameter table below for starting points.
-
-
Probable Cause 2: Crystallization occurred too quickly. Rapid cooling can trap impurities and the more soluble diastereomer within the crystal lattice.
-
Solution: Slow down the crystallization process. Allow the heated, clear solution to cool slowly to room temperature, undisturbed, over several hours. Forcing crystallization by rapid cooling in an ice bath should be a final step, not the primary method.[1]
-
-
Probable Cause 3: Insufficient recrystallizations. A single crystallization is often not enough to achieve high purity.
-
Solution: Perform one or more recrystallizations.[8] Dissolve the enriched crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. Monitor the diastereomeric purity of the crystals after each step using an appropriate analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent).
-
Q7: Problem - The product "oils out" instead of crystallizing.
-
Probable Cause 1: Melting point of the salt is below the boiling point of the solvent. The salt is melting in the hot solution before it can dissolve and later crystallize.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Probable Cause 2: Presence of impurities. Impurities can inhibit crystal lattice formation. The unwanted diastereomer can sometimes act as an impurity itself.[13]
-
Solution: Ensure the starting racemic acid and chiral resolving agent are of high purity. If the issue persists, try a different solvent system where the impurities might be more soluble.
-
Experimental Protocols & Data
Workflow for Diastereomeric Resolution
The overall process follows a logical sequence from racemic mixture to purified enantiomers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmtech.com [pharmtech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. pure.mpg.de [pure.mpg.de]
Validation & Comparative
A Comparative Guide to the Properties of cis- and trans-1-Benzylpyrrolidine-2,5-dicarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a cornerstone of modern pharmacopeia.[1][2][3] Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[2] The stereochemical arrangement of substituents on this ring system is not a trivial detail; it is a fundamental determinant of a molecule's physicochemical properties, pharmacological activity, and overall suitability as a drug candidate.[4]
This guide provides an in-depth comparison of two diastereomers: cis- and trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid. While direct, side-by-side experimental data for these specific isomers is not extensively published, this document will synthesize available information on their precursors, draw upon established principles of stereochemistry, and provide detailed experimental protocols for their comprehensive characterization. The goal is to equip researchers with the foundational knowledge and practical methodologies required to elucidate the distinct properties of these two molecules.
Structural and Synthetic Overview
The synthesis of cis- and trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid typically proceeds through the hydrolysis of their dinitrile precursors, cis- and trans-1-benzylpyrrolidine-2,5-dicarbonitrile. The synthesis of these precursors has been described and, crucially, a method for the separation of the cis and trans diastereomers has been established.[5][6]
The synthetic pathway to the dinitrile mixture involves a multi-component reaction between 2,5-dimethoxytetrahydrofuran, benzylamine, and potassium cyanide in an aqueous citric acid solution.[5][6] The subsequent separation of the cis and trans dinitrile isomers is achieved by silica gel chromatography.[5][6]
The stereochemistry of the cis-dicarbonitrile has been unequivocally confirmed by single-crystal X-ray analysis, which shows the two cyano groups in an eclipsed conformation on the same face of the pyrrolidine ring.[5][6] A key analytical distinction between the dinitrile diastereomers is found in their ¹H NMR spectra. The benzylic protons (the CH₂ group attached to the nitrogen and the phenyl ring) of the cis isomer appear as a clean singlet, whereas in the trans isomer, these protons are diastereotopic and appear as an AB quartet.[5][6] This distinction is a reliable method for confirming the stereochemical identity of the precursors.
The final dicarboxylic acids are then obtained by the hydrolysis of the separated dinitriles, a standard transformation that can be achieved under acidic or basic conditions.
Physicochemical Properties: A Tale of Two Geometries
The spatial arrangement of the carboxylic acid groups dictates the overall polarity, ability to form intermolecular and intramolecular hydrogen bonds, and crystal packing efficiency of the cis and trans isomers. These molecular-level differences are expected to manifest in macroscopic properties.
Predicted and Known Physicochemical Descriptors
While extensive experimental data is lacking, some basic properties are known from commercial suppliers, and others can be predicted.
| Property | cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid | trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid | Rationale for Expected Differences |
| Molecular Formula | C₁₃H₁₅NO₄ | C₁₃H₁₅NO₄ | Isomers have the same formula. |
| Molecular Weight | 249.26 g/mol [7] | 249.26 g/mol | Isomers have the same mass. |
| Physical Form | White to Yellow Solid | Solid | Both are expected to be solids at room temperature. |
| Melting Point | Not reported | Not reported | The trans isomer, often being more symmetrical, may pack more efficiently into a crystal lattice, potentially leading to a higher melting point. However, intramolecular hydrogen bonding in the cis isomer could also influence this. |
| Aqueous Solubility | Not reported | Not reported | The cis isomer, with both carboxylic acid groups on the same face, may be more polar and could potentially exhibit higher aqueous solubility. |
| pKa | Not reported | Not reported | The two pKa values for the cis isomer are expected to be more separated than those for the trans isomer. The proximity of the two carboxyl groups in the cis form means that the deprotonation of the first carboxyl group will electrostatically disfavor the deprotonation of the second, raising its pKa. |
| Lipophilicity (LogP) | Not reported | Not reported | The trans isomer, with its functional groups pointing in opposite directions, might present a less polar surface area and could be more lipophilic than the more compact and polar cis isomer. |
Experimental Protocols for Characterization
To address the gaps in our knowledge, the following experimental protocols are proposed. These methods are designed to be self-validating and provide the robust, quantitative data needed for a thorough comparison.
Synthesis of Dicarboxylic Acids from Dinitrile Precursors
This protocol outlines the hydrolysis of the separated cis and trans dinitrile isomers.
Workflow for Dinitrile Hydrolysis
Caption: Workflow for the hydrolysis of dinitrile precursors.
Step-by-Step Protocol:
-
Reaction Setup: To 1.0 g of the isolated cis- or trans-1-benzylpyrrolidine-2,5-dicarbonitrile in a round-bottom flask, add 20 mL of 6 M hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Isolation: Carefully adjust the pH of the solution to approximately 3 using a solution of sodium hydroxide. This will precipitate the dicarboxylic acid at its isoelectric point.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Drying: Dry the product under high vacuum to a constant weight.
-
Recrystallization: For higher purity, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the cis- and trans-dicarboxylic acids using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Comparative Physicochemical Analysis
A. Melting Point Determination:
-
Use a standard melting point apparatus.
-
Record the melting range for both the cis and trans isomers. A sharper melting point range indicates higher purity.
B. Aqueous Solubility Assay:
-
Prepare saturated solutions of each isomer in deionized water at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solutions for 24 hours with continuous stirring.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
C. pKa Determination:
-
Potentiometric titration is a reliable method.
-
Dissolve a precise amount of each isomer in a known volume of water.
-
Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The two equivalence points will allow for the determination of pKa1 and pKa2.
D. Lipophilicity (LogP) Measurement:
-
The shake-flask method using n-octanol and a phosphate buffer at pH 7.4 is the gold standard.
-
Dissolve a known amount of each isomer in the buffered aqueous phase.
-
Add an equal volume of n-octanol and shake the mixture vigorously until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Measure the concentration of the compound in both the aqueous and octanolic phases using HPLC.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
A crucial aspect of comparing the two isomers is a detailed analysis of their spectroscopic data.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to the Synthesis of Pyrrolidine Dicarboxylic Acids: A Comparative Analysis
Introduction
Pyrrolidine dicarboxylic acids represent a class of conformationally constrained amino acid analogs that are of paramount importance in medicinal chemistry and drug development. Their rigid five-membered ring structure provides a unique scaffold for the design of potent and selective therapeutic agents, including enzyme inhibitors, receptor agonists and antagonists, and peptidomimetics. The stereochemical orientation of the two carboxylic acid groups on the pyrrolidine ring profoundly influences the molecule's three-dimensional shape and, consequently, its biological activity. This guide provides a comparative analysis of the principal synthetic methodologies for accessing various isomers of pyrrolidine dicarboxylic acids, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
I. Synthesis of Pyrrolidine-3,4-Dicarboxylic Acids
A. 1,3-Dipolar Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and convergent methods for the stereocontrolled synthesis of substituted pyrrolidines. This approach allows for the simultaneous formation of multiple stereocenters in a single step.
Mechanistic Rationale: Azomethine ylides, typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with electron-deficient alkenes (dipolarophiles) in a concerted or stepwise fashion. The stereochemical outcome of the reaction is governed by the geometry of the dipole and the mode of approach of the dipolarophile, which can be controlled through the judicious choice of starting materials, catalysts, and reaction conditions. For the synthesis of pyrrolidine-3,4-dicarboxylic acids, a suitable dipolarophile would be a maleate or fumarate derivative.
The Decisive Difference: A Comparative Guide to the Biological Activity of Cis and Trans Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. Among the fundamental principles of stereochemistry, cis-trans isomerism, also known as geometric isomerism, stands out for its profound impact on the pharmacological and physiological effects of a compound. Molecules that share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms around a rigid structural element, such as a double bond or a ring structure, are known as cis-trans isomers.[1] This guide provides an in-depth comparison of the biological activities of cis and trans isomers, supported by experimental data and methodologies, to illuminate why a simple change in geometry can mean the difference between a potent therapeutic agent and an inactive or even toxic compound.
The Foundation: Why Geometry Dictates Function
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Receptors, enzymes, and other biological targets possess specific binding sites with unique topographies. The "lock and key" or "induced fit" models of molecular recognition underscore the necessity of a precise geometric and electronic complementarity between a ligand and its target.
Cis isomers, with substituent groups on the same side of the double bond or ring, adopt a distinct bent or "U" shape.[2] In contrast, trans isomers, with substituents on opposite sides, are generally more linear.[2][3] This fundamental difference in shape directly influences a molecule's ability to interact with its biological target, leading to significant variations in activity.
Case Study 1: The Striking Contrast of Platinum-Based Anticancer Drugs - Cisplatin vs. Transplatin
Perhaps the most dramatic and well-documented example of the differential biological activity of cis and trans isomers is found in the platinum-based chemotherapy agents, cisplatin and transplatin.
Cisplatin , the cis isomer of diamminedichloroplatinum(II), is a cornerstone of treatment for various cancers, including testicular, ovarian, and bladder cancers.[4] Its therapeutic efficacy stems from its ability to form specific types of DNA adducts.[5] The cis-geometry allows both chloride ligands to be substituted by purine bases on the same strand of DNA, primarily forming 1,2-intrastrand crosslinks with guanine residues.[5] This lesion creates a significant kink in the DNA double helix, which is poorly repaired by cellular machinery and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
Transplatin , the trans isomer, is clinically ineffective as an anticancer agent.[4][6] Its linear geometry prevents the formation of the crucial 1,2-intrastrand crosslinks that are the hallmark of cisplatin's activity.[5] Instead, transplatin primarily forms monofunctional adducts and a higher frequency of interstrand crosslinks, which are more readily recognized and repaired by the cell's DNA repair mechanisms.[5] Consequently, transplatin does not induce the same level of DNA distortion and is far less effective at initiating the apoptotic cascade.
Experimental Data Summary: Cisplatin vs. Transplatin
| Property | Cisplatin (cis-[PtCl₂(NH₃)₂]) | Transplatin (trans-[PtCl₂(NH₃)₂]) |
| Anticancer Activity | High | None |
| Primary DNA Adduct | 1,2-Intrastrand Crosslinks | Monofunctional Adducts, Interstrand Crosslinks |
| Effect on DNA Structure | Significant Bending/Kinking | Minor Distortion |
| Inhibition of Gene Expression | Strong Inhibitor | Weak Inhibitor[5] |
Visualizing the Mechanism: DNA Adduct Formation
Caption: Differential DNA binding of cisplatin and transplatin.
Case Study 2: Unsaturated Fatty Acids - The Health Implications of Cis vs. Trans Fats
The distinction between cis and trans isomers has significant implications for nutrition and metabolic health, as exemplified by the differences between oleic acid and elaidic acid.
Oleic Acid is a cis-monounsaturated fatty acid and the primary fatty acid in olive oil.[7] The cis double bond introduces a kink in the hydrocarbon chain, preventing the fatty acid molecules from packing closely together.[8] This contributes to the fluidity of cell membranes, which is essential for proper cellular function. Diets rich in oleic acid are associated with beneficial health effects, such as decreased LDL cholesterol levels.[7]
Elaidic Acid is the trans isomer of oleic acid and is the major trans fatty acid found in industrially produced trans fats.[9] The trans double bond results in a more linear structure, similar to that of a saturated fatty acid.[8] This allows trans fatty acids to pack more tightly, leading to increased rigidity and reduced fluidity of cell membranes.[2] Consumption of trans fats has been linked to adverse health outcomes, including an increased risk of cardiovascular disease.
Experimental Evidence: Cellular Effects of Oleic Acid vs. Elaidic Acid
A study investigating the effects of oleic acid (OA) and elaidic acid (EA) on muscle and fat cells revealed distinct biological responses.[9][10]
-
In C2C12 myotubes (muscle cells):
-
In 3T3-L1 adipocytes (fat cells):
These findings demonstrate that the geometric configuration of a fatty acid directly influences cellular signaling and metabolic processes.[9]
Data Summary: Oleic Acid vs. Elaidic Acid
| Characteristic | Oleic Acid (cis-9-Octadecenoic acid) | Elaidic Acid (trans-9-Octadecenoic acid) |
| Geometry | Bent | Linear |
| Effect on Cell Membranes | Increases Fluidity | Decreases Fluidity |
| Health Effects | Generally Beneficial | Detrimental |
| Effect on Insulin Sensitivity | Improves (in cell models)[10] | No Improvement/Negative Impact[9] |
Case Study 3: Retinoids and the Visual Cycle - A Pro-drug Relationship
The biological activity of retinoids, a class of compounds derived from vitamin A, is also critically dependent on cis-trans isomerization. The process of vision relies on the light-induced isomerization of 11-cis-retinal to all-trans-retinal within the rhodopsin protein of the eye's photoreceptor cells.[11]
13-cis-Retinoic Acid (Isotretinoin) is a drug used to treat severe acne. Interestingly, it has a low binding affinity for nuclear retinoid receptors.[12] Research has shown that 13-cis-retinoic acid acts as a pro-drug, undergoing intracellular isomerization to all-trans-retinoic acid .[12] It is the all-trans isomer that is the biologically active form, binding to retinoic acid receptors and mediating the therapeutic effects.[12] This selective isomerization occurs specifically in sebocytes, explaining the drug's targeted activity.[12]
Visualizing the Pro-drug Activation
Caption: Pro-drug activation of 13-cis-retinoic acid.
Experimental Methodologies for Cis-Trans Isomer Analysis
The separation and characterization of cis and trans isomers are crucial for accurately assessing their distinct biological activities.
Separation Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating cis and trans isomers based on their different polarities and shapes.[13][14] The more linear trans isomers often exhibit longer retention times on nonpolar stationary phases compared to their bent cis counterparts.[13] Chiral columns can also be effective for separating certain geometric isomers.[14]
-
Gas Chromatography (GC): For volatile compounds, GC can provide excellent separation of cis and trans isomers, often after derivatization to their methyl esters in the case of fatty acids.[7]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the mobile phase and can offer superior resolution for separating isomers compared to traditional liquid chromatography.[15]
-
Recrystallization: Differences in the crystal packing and solubility of cis and trans isomers can be exploited for their separation by fractional crystallization.[16]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method for distinguishing between cis and trans isomers. The coupling constants (J-values) between vinylic protons are typically larger for trans isomers (around 12-18 Hz) than for cis isomers (around 6-12 Hz).[17] Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of substituents.[17]
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations for trans alkenes often appear at a different frequency (around 960-990 cm⁻¹) compared to cis alkenes (around 675-730 cm⁻¹), providing a diagnostic tool for their identification.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure, definitively assigning the cis or trans configuration.[17]
Experimental Protocol: Separation and Identification of Cis/Trans Fatty Acid Methyl Esters (FAMEs) by GC-MS
Objective: To separate and identify the cis and trans isomers of oleic acid after conversion to their methyl esters.
Methodology:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, cell culture) using a modified Folch method with chloroform:methanol (2:1, v/v).
-
Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add 1 mL of 2% sulfuric acid in methanol and heat at 50°C for 2 hours to convert fatty acids to their methyl esters (FAMEs).
-
FAME Extraction: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).
-
Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
-
-
Data Analysis: Identify FAMEs by comparing their retention times and mass spectra to those of authentic cis and trans FAME standards. The trans isomers will typically elute before their corresponding cis isomers on a polar column.
Conclusion
The geometric constraints imposed by cis-trans isomerism have profound and far-reaching consequences for the biological activity of molecules. As demonstrated by the starkly different fates of cisplatin and transplatin, the contrasting health effects of cis and trans fatty acids, and the pro-drug nature of certain retinoids, a subtle change in spatial arrangement can dramatically alter a compound's interaction with biological systems. For researchers in the life sciences and drug development, a thorough understanding and rigorous experimental evaluation of cis-trans isomers are not merely academic exercises; they are essential for ensuring the efficacy, safety, and targeted action of therapeutic agents and for elucidating the fundamental mechanisms of biological processes.
References
- 1. esports.bluefield.edu - Cis Trans Isomerism Basics [esports.bluefield.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 5. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleic acid - Wikipedia [en.wikipedia.org]
- 8. Effects of oleic acid and its congeners, elaidic and stearic acids, on the structural properties of phosphatidylethanolamine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrrolidine Stereoisomers
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and promising therapeutic candidates.[1][2][3] Its stereochemical complexity, however, presents a significant analytical challenge. Stereoisomers of a pyrrolidine-containing compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[4] Consequently, the unambiguous identification and quantification of each stereoisomer are not merely regulatory hurdles but fundamental requirements for safe and effective drug development.
This guide provides an in-depth comparison of modern spectroscopic techniques for differentiating pyrrolidine stereoisomers. Moving beyond a simple listing of methods, we will explore the underlying principles, the causality behind experimental choices, and the practical workflows that ensure robust and reliable characterization. We will address the two primary challenges: the differentiation of diastereomers and the more complex task of distinguishing enantiomers.
Part 1: Differentiating Diastereomers via Nuclear Magnetic Resonance (NMR) Spectroscopy
Diastereomers, by definition, possess different physical and chemical properties. This non-equivalence means they will behave differently even in an achiral spectroscopic environment, making NMR the most powerful and direct tool for their differentiation.[5][6]
Core Principle: Exploiting Inherent Spectroscopic Differences
The distinct three-dimensional arrangement of atoms in diastereomers leads to unique electronic environments for their respective nuclei. These differences manifest directly in the NMR spectrum through two key parameters:
-
Chemical Shifts (δ): Protons and carbons in different diastereomers will experience different local magnetic fields, resulting in distinct chemical shifts. For example, in a 2,5-disubstituted pyrrolidine, the protons on the substituted carbons will have significantly different chemical shifts in the cis isomer compared to the trans isomer.[5]
-
Coupling Constants (J): The through-bond scalar coupling (J-coupling) between protons is dependent on the dihedral angle between them, as described by the Karplus equation. Diastereomers often lock the pyrrolidine ring into different conformations, leading to measurable differences in ³J(H,H) values that can be used to assign relative stereochemistry.[7]
Advanced NMR Techniques for Unambiguous Assignment
While ¹H and ¹³C NMR provide the initial clues, complex or subtly different diastereomers often require more sophisticated 2D NMR experiments for definitive structural elucidation.
Nuclear Overhauser Effect (NOE) Spectroscopy: This is the cornerstone technique for determining relative stereochemistry. The NOE is a through-space interaction, not through-bond, that arises between protons that are close in proximity (typically < 5 Å).[8] Its intensity is inversely proportional to the sixth power of the distance between the nuclei, making it exquisitely sensitive to geometry.[6] An NOE correlation (a cross-peak in a 2D NOESY or ROESY spectrum) between two protons provides definitive proof that they are on the same face of the ring or molecule.[8][9]
For instance, in a substituted pyrrolidine, an NOE between a proton at C2 and a proton at C5 would strongly indicate a cis relationship. The absence of this correlation, coupled with other evidence, would suggest a trans arrangement.
-
Sample Preparation: Dissolve 5-10 mg of the pyrrolidine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer. Obtain standard ¹H and ¹³C spectra to identify the chemical shifts of all relevant protons.
-
NOESY Acquisition:
-
Select a 2D NOESY pulse sequence.
-
Set the mixing time (τₘ). This is a critical parameter. For small molecules like pyrrolidines, a mixing time of 300-800 ms is a good starting point.[10]
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Analyze the 2D NOESY spectrum for cross-peaks that connect protons close in space. Correlate these findings with the proposed diastereomeric structures.
| NMR Observable | Hypothetical cis-2,5-Disubstituted Pyrrolidine | Hypothetical trans-2,5-Disubstituted Pyrrolidine | Causality of Difference |
| Symmetry | Higher (Cₛ symmetry possible) | Lower (C₂ symmetry possible) | The relative orientation of substituents affects the overall molecular symmetry. |
| ¹H Chemical Shifts | H2 and H5 may be equivalent or have similar δ | H2 and H5 will have distinct δ | Protons experience different shielding/deshielding effects from the opposing substituent. |
| ³J Coupling Constants | J(H2,H3) and J(H4,H5) may show specific values indicative of a particular ring pucker. | Different dihedral angles in the trans isomer will result in different J-coupling values. | Conformation is influenced by steric hindrance, altering H-C-C-H dihedral angles. |
| NOESY Correlation | Strong cross-peak between H2 and H5 | No cross-peak between H2 and H5 | H2 and H5 are on the same face of the ring (<5 Å apart) in the cis isomer only.[8] |
Part 2: Distinguishing Enantiomers - Introducing a Chiral Influence
Enantiomers are mirror images that possess identical physical and chemical properties in an achiral environment. Therefore, their direct differentiation requires introducing a chiral handle. This can be done either chemically, by creating diastereomers, or physically, by using a chiral spectroscopic technique.
Method A: NMR with Chiral Derivatizing Agents (CDAs)
This is a classic, robust, and widely accessible method. The core principle is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, enantiomerically pure reagent.[11] These new diastereomeric products can then be readily distinguished using standard NMR techniques as described in Part 1.
The Causality of Differentiation: The CDA, such as (R)-Mosher's acid, covalently binds to a functional group on the pyrrolidine (e.g., an alcohol or amine).[11] The resulting diastereomers have different spatial arrangements, causing the nuclei of the original pyrrolidine scaffold to experience different magnetic environments from the bulky, anisotropic groups on the CDA. This leads to observable differences in chemical shifts (Δδ = δ(R,S) - δ(R,R)), allowing for both identification and quantification of the original enantiomers.[12]
-
Reaction: In an NMR tube or small vial, dissolve the enantiomeric mixture of the pyrrolidine derivative (containing an -OH or -NH group) in an anhydrous solvent (e.g., CDCl₃ or pyridine-d₅).
-
Add Reagent: Add a slight molar excess (~1.1 eq) of enantiomerically pure (R)- or (S)-Mosher's acid chloride.
-
Monitor: Allow the reaction to proceed to completion at room temperature. The formation of the diastereomeric Mosher's esters or amides can be monitored directly by ¹H NMR.
-
Analysis: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture. Identify a well-resolved proton signal close to the newly formed stereocenter. The chemical shifts of this proton in the two diastereomers will be different.
-
Quantification: Carefully integrate the separated signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.
| Parameter | Description |
| Analyte | Racemic 2-(hydroxymethyl)pyrrolidine |
| CDA | (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid [(R)-MTPA] |
| Resulting Diastereomers | (R)-pyrrolidine-(R)-MTPA ester & (S)-pyrrolidine-(R)-MTPA ester |
| Observed Δδ (¹H NMR) | The protons on the hydroxymethyl group (-CH₂O-) will appear as two distinct sets of signals. For example, one diastereomer might show signals at 4.25 and 4.35 ppm, while the other shows signals at 4.28 and 4.38 ppm. The non-equivalence (Δδ) allows for quantification.[12][13] |
Method B: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful, non-destructive technique that directly probes molecular chirality. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[14][15]
The Causality of Differentiation: Enantiomers interact differently with circularly polarized light. The VCD spectrum of one enantiomer is the exact mirror image of the other—equal in magnitude but opposite in sign at every wavelength.[16] This "mirror-image" characteristic is the foundation of VCD analysis. A racemic mixture will produce no VCD signal.
The definitive assignment of absolute configuration is achieved by comparing the experimental VCD spectrum to a spectrum predicted by quantum-mechanical calculations (typically Density Functional Theory, DFT).[17][18] A match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer, for example, provides an unambiguous assignment of the (S)-absolute configuration.
-
Sample Preparation: Prepare a solution of the enantiomerically enriched pyrrolidine derivative at a relatively high concentration (e.g., 5-10 mg in 150 µL) in a suitable solvent (e.g., CDCl₃, DMSO). The solvent must have windows in the IR region of interest.
-
Data Acquisition: Transfer the solution to a sample cell with a defined pathlength (e.g., 100 µm).[4] Acquire the VCD and IR spectra on a VCD spectrometer. Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.[4][17]
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer (e.g., the R-form).
-
Perform a conformational search and geometry optimization using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the vibrational frequencies and VCD intensities for the optimized structure(s).
-
-
Spectral Comparison: Compare the sign and relative intensity pattern of the experimental VCD spectrum with the DFT-predicted spectrum. A good agreement confirms the absolute configuration. The predicted spectrum for the other enantiomer is simply the inverse of the calculated one.
Method C: Chiral Mass Spectrometry
While less common for qualitative assignment, mass spectrometry can be a highly sensitive method for quantifying enantiomeric excess, particularly in complex matrices. Similar to the CDA-NMR approach, it relies on creating diastereomeric species. In the "kinetic method," diastereomeric complexes are formed in the gas phase between the analyte enantiomers, a chiral reference ligand, and a metal ion (e.g., Cu²⁺).[19][20] These complexes are mass-selected and fragmented. The dissociation rates of the diastereomeric complexes differ, leading to different product ion ratios, which can be correlated with the enantiomeric excess.[19]
Comparative Summary of Techniques
| Feature | NMR with CDA | Vibrational Circular Dichroism (VCD) | Chiral Mass Spectrometry |
| Principle | Chemical conversion of enantiomers to diastereomers. | Differential absorption of circularly polarized IR light. | Different fragmentation kinetics of diastereomeric complexes. |
| Information | Relative configuration of diastereomers; Enantiomeric excess (ee). | Absolute configuration; Enantiomeric excess (ee). | Enantiomeric excess (ee); Chiral recognition. |
| Sample Prep | Requires chemical reaction; sample is modified. | Non-destructive; requires high concentration and pure sample. | Non-destructive (consumes tiny amount); requires chiral selector. |
| Key Advantage | Widely accessible instrumentation (standard NMR). | Direct, unambiguous determination of absolute configuration. | Extremely high sensitivity; good for complex mixtures. |
| Key Limitation | Reaction may not go to completion; CDA must be pure; potential for kinetic resolution. | Requires specialized equipment; computationally intensive. | Indirect; requires method development and a chiral selector. |
Conclusion
The spectroscopic differentiation of pyrrolidine stereoisomers is a critical task that requires a tailored analytical approach.
-
For diastereomers , NMR spectroscopy, particularly 2D NOESY, remains the undisputed gold standard, providing direct and definitive evidence of relative stereochemistry through the analysis of through-space proton proximities.
-
For enantiomers , the choice is more nuanced. The use of chiral derivatizing agents with NMR is a reliable and accessible method for determining enantiomeric purity, leveraging the power of NMR to distinguish the resulting diastereomers. However, for the crucial task of determining absolute configuration , Vibrational Circular Dichroism offers a direct, non-destructive, and unambiguous solution by comparing experimental spectra to first-principles quantum mechanical calculations. Finally, chiral mass spectrometry provides an ultra-sensitive technique for quantification, especially valuable in demanding applications like pharmacokinetic studies.
As a senior application scientist, my recommendation is to employ these techniques complementarily. Use NMR as the primary tool for structural and relative stereochemical assignment. When absolute configuration is required, VCD is the most authoritative method. By understanding the strengths and causality of each technique, researchers can select the optimal workflow to confidently and accurately characterize pyrrolidine stereoisomers, accelerating the journey from discovery to development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. schrodinger.com [schrodinger.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 7. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 11. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
- 15. mdpi.com [mdpi.com]
- 16. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. Methods for Spectroscopy – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 19. Chiral morphing and enantiomeric quantification in mixtures by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
A Comparative Guide to Chiral Synthons: Unveiling the Potential of cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid
In the landscape of asymmetric synthesis, the strategic selection of chiral synthons is paramount to achieving high stereoselectivity in the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, the pyrrolidine scaffold represents a privileged motif, central to a myriad of natural products and pharmaceuticals. This guide provides an in-depth technical comparison of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid, a C2-symmetric chiral building block, with other prominent chiral synthons. Our analysis is grounded in experimental data to offer a clear perspective on its potential and performance in key asymmetric transformations.
Introduction: The Significance of C2-Symmetric Pyrrolidines
Chiral pyrrolidine derivatives have established themselves as powerful tools in stereoselective synthesis, acting as chiral auxiliaries, organocatalysts, and ligands for metal-catalyzed reactions. Their rigid five-membered ring structure provides a well-defined chiral environment, enabling effective stereochemical control. Among these, C2-symmetric pyrrolidines are of particular interest due to their ability to create a highly organized transition state, often leading to superior enantioselectivity.
This compound possesses a unique combination of features: a C2-symmetric backbone, two carboxylic acid functional groups that can act as hydrogen-bond donors or be further functionalized, and a benzyl group on the nitrogen that imparts steric bulk and can be removed under specific conditions. These attributes suggest its potential as a versatile chiral synthon.
Synthesis of the Core Scaffold: this compound
The practical utility of a chiral synthon is intrinsically linked to its accessibility. This compound can be synthesized from its dinitrile precursor, cis-1-benzylpyrrolidine-2,5-dicarbonitrile. A literature procedure for the synthesis of the dinitrile is outlined below.[1][2]
Experimental Protocol: Synthesis of cis-1-Benzylpyrrolidine-2,5-dicarbonitrile[1][2]
Materials:
-
Aqueous citric acid (0.1 M)
-
2,5-Dimethoxytetrahydrofuran
-
Benzylamine
-
Potassium cyanide
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
-
Diethyl ether
Procedure:
-
A mixture of aqueous citric acid (90 ml, 0.1 M), 2,5-dimethoxytetrahydrofuran (8.3 mmol), benzylamine (4.5 mmol), and potassium cyanide (6.15 mmol) is stirred at ambient temperature for 48–72 hours.
-
The reaction mixture is then treated with an excess of solid sodium bicarbonate.
-
The product is extracted with dichloromethane (2 x 200 ml).
-
The combined dichloromethane extracts are dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is chromatographed on silica gel using an ethyl acetate/hexane (1:9) mixture as the eluent to separate the cis and trans diastereomers.
-
The cis-N-benzylpyrrolidine-2,5-dicarbonitrile isomer is recrystallized from a mixture of diethyl ether and hexane (3:7) to yield a product suitable for further use and analysis.
The subsequent hydrolysis of the dinitrile to the dicarboxylic acid can be achieved under acidic or basic conditions, providing access to the target chiral synthon.
Performance in Asymmetric Transformations: A Comparative Analysis
The Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives are well-established organocatalysts for this transformation. The carboxylic acid functionality in these catalysts is crucial for their catalytic cycle. Given that this compound also possesses carboxylic acid groups, it is a promising candidate for catalyzing this reaction.
Below is a table summarizing the performance of L-proline and one of its derivatives in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
Table 1: Performance of Proline-Based Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| L-Proline | 99/1 | 99 | 97 | [3] |
| (S)-Diphenylprolinol silyl ether | 95/5 | 99 | 99 | [4] |
Materials:
-
(S)-Proline
-
Methanol
-
Water
-
Cyclohexanone
-
4-Nitrobenzaldehyde
Procedure:
-
A flask is charged with (S)-proline (5 mmol), methanol (6.67 mL), water (1.67 mL), and cyclohexanone (250 mmol). The mixture is stirred for 15 minutes at room temperature.
-
The mixture is cooled to 0 °C, and 4-nitrobenzaldehyde (50 mmol) is added slowly.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction is worked up by adding water and extracting with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Diagram: Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction
Caption: A simplified representation of the enamine-based catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
The Asymmetric Michael Addition
The Michael addition is a crucial method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral pyrrolidine derivatives have been successfully employed as organocatalysts in this reaction.
The performance of a C2-symmetric biaryl-based pyrrolidine in the Michael addition of ketones to nitroolefins is presented in Table 2.
Table 2: Performance of a Chiral Pyrrolidine Catalyst in the Asymmetric Michael Addition
| Catalyst | Substrate 1 | Substrate 2 | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| C2-Symmetric Biaryl-based Pyrrolidine | Cyclohexanone | β-Nitrostyrene | 99/1 | 96 | 99 | [5] |
Materials:
-
Chiral pyrrolidine catalyst
-
Ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the chiral pyrrolidine catalyst (0.02 mmol) in the solvent (1.0 mL) is added the ketone (0.2 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The nitroolefin (0.1 mmol) is then added, and the reaction is stirred at the specified temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is directly purified by flash column chromatography on silica gel.
Caption: The fundamental stages of a catalyzed asymmetric Diels-Alder reaction.
Conclusion and Future Outlook
This compound presents itself as a chiral synthon with significant potential, stemming from its C2-symmetric structure and the presence of versatile carboxylic acid functional groups. While direct comparative data is currently limited, the established success of structurally related proline-based catalysts in a range of asymmetric transformations provides a strong rationale for its investigation.
The experimental protocols and performance data for established chiral synthons included in this guide serve as a valuable benchmark for researchers and drug development professionals. Future studies should focus on the direct evaluation of this compound and its derivatives as catalysts and auxiliaries in key asymmetric reactions. Such investigations will be crucial in fully elucidating its performance characteristics and positioning it within the arsenal of powerful chiral building blocks available to the synthetic chemist.
References
- 1. cis-1-Benzylpyrrolidine-2,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective and Enantioselective Michael Addition Reactions of Ketones and Aldehydes to Nitro Olefins Catalyzed … [ouci.dntb.gov.ua]
The Pyrrolidine Scaffold: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Among the privileged structures in medicinal chemistry, the five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a remarkably versatile and clinically significant scaffold.[1][2] This guide provides an in-depth, comparative analysis of the pyrrolidine scaffold, offering experimental data and field-proven insights to inform its strategic application in drug design.
The Enduring Appeal of the Pyrrolidine Ring: A Physicochemical Perspective
The pyrrolidine ring's prevalence in over 20 FDA-approved drugs is a testament to its favorable physicochemical and pharmacological properties.[3][4] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a crucial attribute for effective interaction with complex biological targets.[5] This inherent three-dimensionality, coupled with the basicity of the secondary amine, provides a robust framework for constructing molecules with desirable ADME (absorption, distribution, metabolism, and excretion) properties.
A head-to-head comparison with its six-membered counterpart, piperidine, reveals subtle yet significant differences that can be strategically leveraged in drug design.
| Property | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine's slightly higher basicity may offer nuanced advantages in specific contexts.[6] |
| logP (Octanol/Water) | 0.46 | 0.84 | Pyrrolidine is inherently less lipophilic than piperidine, which can be advantageous for improving aqueous solubility and reducing off-target hydrophobic interactions.[6] |
| Conformational Flexibility | More flexible (envelope and twist conformations) | More rigid (chair conformation) | Pyrrolidine's flexibility can be beneficial for adaptive binding to targets, while piperidine's rigidity can be exploited to lock in a bioactive conformation and enhance binding affinity.[7] |
| Metabolic Stability | Generally more resistant to bioreduction in certain contexts (e.g., nitroxide derivatives).[6] | Susceptible to oxidation at positions adjacent to the nitrogen, which can be blocked by strategic substitution.[6] | The choice of scaffold can influence the metabolic soft spots of a molecule, impacting its pharmacokinetic profile. |
Expert Insight: The choice between a pyrrolidine and a piperidine scaffold is not merely a matter of ring size. It is a strategic decision that should be guided by the specific requirements of the biological target and the desired pharmacokinetic profile. The greater conformational flexibility of the pyrrolidine ring can be a double-edged sword: while it may allow for better sampling of the binding pocket, it can also come with an entropic penalty upon binding. Conversely, the rigidity of the piperidine ring can pre-organize the pharmacophoric elements for optimal interaction, but may not be suitable for targets that require induced-fit binding.
Pyrrolidine Scaffolds in Action: A Comparative Look at Therapeutic Areas
The versatility of the pyrrolidine scaffold is evident in its widespread application across various therapeutic areas. Here, we present a comparative analysis of pyrrolidine-based compounds in oncology, infectious diseases, and central nervous system (CNS) disorders, supported by experimental data.
Anticancer Agents: Targeting Cellular Proliferation
The pyrrolidine scaffold is a common feature in a multitude of anticancer agents, often forming the core of molecules that inhibit key signaling pathways involved in tumor growth and progression.
A notable class of pyrrolidine-containing anticancer agents is the spirooxindole-pyrrolidine hybrids. These compounds are typically synthesized via a [3+2] cycloaddition reaction and have demonstrated significant cytotoxic activity against various cancer cell lines.[8]
Comparative Efficacy of Pyrrolidine-Based Anticancer Agents:
| Compound | Scaffold Type | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-pyrrolidine 4a | Spirooxindole-pyrrolidine | A549 (Lung) | >10 | [8] |
| Spirooxindole-pyrrolidine 4b | Spirooxindole-pyrrolidine | A549 (Lung) | 7.2 | [8] |
| Spirooxindole-pyrrolidine 5e | Spirooxindole-pyrrolizidine | A549 (Lung) | 3.48 | [8] |
| Spirooxindole-pyrrolizidine 5f | Spirooxindole-pyrrolizidine | A549 (Lung) | 1.2 | [8] |
| Doxorubicin (Reference) | Anthracycline | A549 (Lung) | Not specified in this study | [8] |
| Pyrrolidine 3h | Polysubstituted Pyrrolidine | HCT116 (Colon) | 2.9 | [9] |
| Pyrrolidine 3k | Polysubstituted Pyrrolidine | HCT116 (Colon) | 4.1 | [9] |
| Compound 22 | Pyrrolidine-based | Mo7e (Leukemia) | 3.3 µg/mL | [4][10] |
| Compound 19 | Pyrrolidine-based | Mo7e (Leukemia) | 6.4 µg/mL | [4][10] |
| Compound 11 | Pyrrolidine-based | Mo7e (Leukemia) | 7.6 µg/mL | [4][10] |
Comparative Analysis with Pyrazole Scaffolds:
While direct head-to-head studies are limited, a comparison of the IC50 values of potent pyrazole derivatives against similar cancer cell lines provides context for the efficacy of pyrrolidine-based agents. For instance, certain pyrazole derivatives have shown IC50 values in the sub-micromolar to low micromolar range against various cancer cell lines, such as MCF7 and A549.[11][12] This suggests that both pyrrolidine and pyrazole scaffolds can serve as effective frameworks for the design of potent anticancer agents, with the ultimate efficacy being highly dependent on the specific substitutions and overall molecular architecture.
Experimental Workflow: Synthesis and Evaluation of Anticancer Activity
References
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel cis-1-Benzylpyrrolidine-2,5-dicarboxylic Acid Derivatives
Introduction: The Critical First Step in Drug Discovery
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and fraught with challenges. For researchers working with novel compounds, such as derivatives of cis-1-benzylpyrrolidine-2,5-dicarboxylic acid, the initial assessment of cellular toxicity is a critical checkpoint.[1] This guide provides an in-depth comparison of common cytotoxicity assays, offering the theoretical basis, practical protocols, and interpretive guidance necessary to make informed decisions for your screening campaign. The objective is to equip you, my fellow scientists, with the expertise to select and execute the most appropriate assays, ensuring the generation of robust and reliable data for your novel chemical entities.[2][3]
The choice of a cytotoxicity assay is not a one-size-fits-all decision.[2] It is dictated by the specific research question, the physicochemical properties of the test compounds, the cell type used, and the desired throughput and sensitivity.[2][4] This guide will dissect three widely adopted yet mechanistically distinct assays: the MTT assay (assessing metabolic activity), the Lactate Dehydrogenase (LDH) assay (measuring membrane integrity), and the Neutral Red (NR) Uptake assay (evaluating lysosomal function). By understanding the causality behind each method's experimental choices, you can design a self-validating system of protocols to confidently characterize the cytotoxic potential of your this compound derivatives.
Pillar 1: Assays Based on Metabolic Activity - The MTT Assay
The MTT assay is a cornerstone in cell biology for evaluating cell viability and proliferation. It is a colorimetric assay that provides a quantitative measure of viable, metabolically active cells.[5][6]
Mechanism of Action
The principle of the MTT assay hinges on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[5][6] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of living cells.[5][6] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active cells.[6][7] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured with a spectrophotometer.[5]
Caption: Workflow of the MTT assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and enter the exponential growth phase by incubating for approximately 24 hours.[7]
-
Compound Treatment: Expose the cells to various concentrations of the this compound derivatives for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle controls (e.g., DMSO, typically <0.5%) and untreated controls.[8]
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[9] Agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of >650 nm is often used to subtract background absorbance.[5]
Expert Insights and Considerations
-
Compound Interference: Colored compounds or those with reducing properties can interfere with the MTT assay, leading to false results. It is crucial to include control wells with the test compound but no cells to check for such interference.
-
Incomplete Solubilization: Incomplete dissolution of formazan crystals is a common source of error. Ensure adequate volume of the solubilizing agent and sufficient mixing.
-
MTT Toxicity: Prolonged incubation with MTT can be toxic to cells. The incubation time should be optimized and kept consistent across all plates.
Pillar 2: Assays Based on Membrane Integrity - The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[10]
Mechanism of Action
LDH is a stable cytosolic enzyme that is present in most cell types.[11][12] When the plasma membrane is compromised, LDH is released into the cell culture medium.[11][13] The assay measures this extracellular LDH activity through a coupled enzymatic reaction.[11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[11] The NADH is then used by a diaphorase to reduce a tetrazolium salt (INT) into a colored formazan product.[11][13] The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[11][13]
Caption: Principle of the LDH cytotoxicity assay.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: After the incubation period with the test compounds, centrifuge the 96-well plate at 250 x g for 3 minutes.[11] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[11]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]
-
Stop Reaction: Add a stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A background measurement at 680 nm should be subtracted.[11]
Expert Insights and Considerations
-
Serum LDH: The serum used in cell culture medium contains endogenous LDH, which can lead to high background signals.[11] It is advisable to use a serum-free medium during the assay or to use a medium with a low serum percentage.[11]
-
Controls are Key: It is essential to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Timing: The half-life of LDH in culture medium is approximately 9 hours.[15] For longer incubation experiments, this should be taken into consideration.
Pillar 3: Assays Based on Lysosomal Integrity - The Neutral Red Uptake Assay
The Neutral Red (NR) Uptake assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[16][17]
Mechanism of Action
Neutral red is a weak cationic dye that can penetrate cell membranes via non-ionic diffusion and accumulates in the lysosomes of viable cells.[16] Toxic substances can cause alterations in the cell surface or lysosomal membrane, leading to a decreased uptake and binding of the dye.[16] The amount of dye retained by the cells is directly proportional to the number of viable cells. The dye is then extracted from the viable cells, and its absorbance is measured.[18]
Caption: Mechanism of the Neutral Red Uptake assay.
Experimental Protocol: Neutral Red Uptake Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Dye Incubation: After treatment, remove the culture medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for 1-3 hours at 37°C.[18]
-
Washing: Discard the neutral red solution and rinse the cells with a wash buffer (e.g., DPBS) to remove any unincorporated dye.[18]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the neutral red from the cells.[18]
-
Agitation: Shake the plate for at least 10 minutes until the dye is completely solubilized.[18]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.[18]
Expert Insights and Considerations
-
Lysosomotropic Compounds: Compounds that specifically target lysosomes may interfere with the assay, leading to an overestimation of cytotoxicity.[19]
-
Dye Precipitation: Neutral red can precipitate in the medium. It is recommended to prepare the neutral red medium fresh and centrifuge it before use to remove any crystals.[19]
-
Optimization is Crucial: The optimal cell density, dye concentration, and incubation times may vary between cell types and should be determined empirically.[18]
Comparative Analysis of Cytotoxicity Assays
The selection of the most suitable assay depends on a variety of factors. The following table provides a comparative overview to aid in this decision-making process.
| Feature | MTT Assay | LDH Assay | Neutral Red Uptake Assay |
| Principle | Measures metabolic activity (mitochondrial function)[5] | Measures membrane integrity (LDH release)[11] | Measures lysosomal integrity (dye uptake)[16][17] |
| Endpoint | Cell viability/proliferation[5] | Cytotoxicity/cell death | Cell viability/cytotoxicity[20] |
| Advantages | Well-established, inexpensive, high-throughput[12] | Measures a direct marker of cell death, non-endpoint (supernatant can be sampled over time)[4] | Simple, rapid, inexpensive[21] |
| Limitations | Interference from colored or reducing compounds, indirect measure of viability[21] | High background from serum LDH, not suitable for long-term studies due to LDH instability[11][15] | Interference from compounds affecting lysosomal pH, dye precipitation issues[19] |
| Throughput | High | High | High |
| Cost | Low | Low-Moderate | Low |
Conclusion and Recommendations
For the initial screening of a library of novel this compound derivatives, a multi-tiered approach is recommended to ensure the accuracy and reliability of the cytotoxicity assessment.[22]
-
Primary Screening: The MTT assay is an excellent choice for an initial high-throughput screen due to its cost-effectiveness and ease of use. It provides a good overall picture of the impact of the compounds on cellular metabolic health.
-
Secondary Confirmation: Hits identified from the primary screen should be confirmed using an orthogonal assay that measures a different cellular process. The LDH assay is a strong candidate as it directly measures cell membrane damage, a clear indicator of cytotoxicity. This helps to eliminate false positives that may have arisen from interference with the MTT assay's chemistry.
-
Further Mechanistic Insight: For compounds of particular interest, the Neutral Red Uptake assay can provide additional information on whether the cytotoxic mechanism involves lysosomal disruption.
By employing a combination of these assays, researchers can build a comprehensive cytotoxicity profile for their novel derivatives, enabling a more confident selection of lead candidates for further development. Remember, the key to a successful cytotoxicity study lies not in a single assay, but in a well-designed, multi-faceted experimental strategy.
References
- 1. opentrons.com [opentrons.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. static.fishersci.eu [static.fishersci.eu]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. clyte.tech [clyte.tech]
- 7. galaxy.ai [galaxy.ai]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
- 10. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. qualitybiological.com [qualitybiological.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is designed to build your expertise and trust in handling chemical waste by explaining not just the "how," but the critical "why" behind each procedural step, grounded in established safety and regulatory frameworks.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound and its common salt form, the hydrochloride, are classified under the Globally Harmonized System (GHS) with specific hazard warnings. Your disposal plan is a direct response to these hazards.
According to available Safety Data Sheets (SDS), this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1] Overexposure could potentially lead to more serious health effects.[1][2]
| Hazard Classification | GHS Category | Hazard Statement | Implication for Handling and Disposal |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Requires the use of nitrile or other chemical-resistant gloves during handling and disposal to prevent direct contact.[1][3] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | Mandates the use of safety glasses or goggles to protect against splashes or airborne dust.[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols.[1][3] |
Understanding these risks is the first step in a self-validating safety system. The personal protective equipment (PPE) you wear and the handling procedures you follow are direct countermeasures to these specific, documented hazards.
The Regulatory Framework: Adherence to EPA and OSHA Standards
All chemical waste disposal in a laboratory setting is governed by federal and state regulations. The two primary bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[5][6][7] Your institution's CHP is your primary reference for specific disposal procedures and should be consulted before proceeding. It ensures that you are informed about chemical hazards and protected from exposure.[5][7]
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[8] This includes generation, transportation, treatment, storage, and disposal.[8][9] As a generator of waste, you are the first and most critical link in this chain. A core requirement under RCRA is to determine if your chemical waste is hazardous.[8][9]
It is a best practice and institutional policy at most research facilities to treat all chemical wastes, especially novel or research compounds, as hazardous unless explicitly determined otherwise by an Environmental Health and Safety (EHS) professional.[8]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a clear, actionable workflow. Follow these steps meticulously to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE) Confirmation
Before handling the waste container, ensure you are wearing the appropriate PPE.
-
Eye Protection: ANSI-approved safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile is a common and effective choice). Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS department.
-
Specifically, keep this acidic compound separate from bases and strong oxidizing agents. While specific incompatibility data is not widely available, this is a prudent measure to avoid unforeseen reactions.
-
The waste is a non-acute hazardous waste .
Step 3: Container Selection and Labeling
The integrity of your waste container is a primary EPA compliance point.[8][10]
-
Use a designated and compatible container. This is typically a high-density polyethylene (HDPE) container provided by your EHS department. Never use food-grade containers.[8]
-
The container must have a secure, leak-proof screw-top cap.
-
Label the container clearly before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations.
-
The associated hazards (e.g., "Irritant").
-
Step 4: Waste Accumulation
-
Keep the waste container closed at all times , except when you are actively adding waste.[8][10] This is one of the most common violations found during EPA inspections. An open container allows for the potential release of vapors and increases the risk of spills.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the lab personnel, at or near the point of generation.
-
Ensure the SAA is in a secondary containment bin to catch any potential leaks.
Step 5: Final Disposal and Record Keeping
-
Once the container is full, or if you will no longer be generating this waste stream, arrange for pickup by your institution's EHS or hazardous waste management department.
-
Do not pour this chemical down the drain or dispose of it in the regular trash.[1]
-
Complete any required waste pickup forms or log entries as mandated by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking required by the EPA.[10]
Emergency Procedures for Spills
In the event of a spill, your immediate actions should prioritize safety.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, releases significant dust, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.
-
For Small, Manageable Spills:
-
Ensure you are wearing your full PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.[1]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.es [fishersci.es]
- 5. osha.gov [osha.gov]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Comprehensive Safety Protocol: Handling cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of this compound. The protocols outlined below are designed to ensure the safety of laboratory personnel through a combination of engineering controls, personal protective equipment (PPE), and rigorous operational procedures. This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to foster a culture of safety and deep understanding.
Hazard Assessment and Chemical Profile
Understanding the specific risks associated with this compound is fundamental to establishing effective safety protocols. The primary hazards are identified from its Safety Data Sheet (SDS) and the known reactivity of its constituent functional groups (a dicarboxylic acid and a tertiary amine).
The compound is a white to yellow solid powder[1]. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The hydrochloride salt of this compound is classified with the following hazard statements:
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
Another source lists similar hazards for the base compound, including H302 (Harmful if swallowed) and H332 (Harmful if inhaled)[3]. These classifications form the basis for the PPE and handling recommendations that follow.
| Hazard Statement | Description | Implication for Handling |
| H315 / H319 | Causes skin and serious eye irritation. | Direct contact with skin or eyes can cause inflammation, redness, itching, and potential damage[2][4]. This necessitates robust skin and eye protection. |
| H335 / H332 | May cause respiratory irritation / Harmful if inhaled. | Inhalation of the fine powder can irritate the respiratory tract[2]. This mandates the use of engineering controls or respiratory protection to prevent exposure. |
| H302 | Harmful if swallowed. | Ingestion can lead to adverse health effects. Strict hygiene practices are required to prevent accidental ingestion. |
Core Personal Protective Equipment (PPE) Ensemble
The selection of PPE is a critical barrier between the researcher and the chemical[5]. The following ensemble is mandatory when handling this compound.
Eye and Face Protection
Due to the H319 classification ("Causes serious eye irritation"), eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes and meet ANSI Z87.1 standards[6][7]. Standard safety glasses are insufficient as they do not protect against fine particulates or splashes from the side.
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a full-face shield should be worn in addition to chemical splash goggles[7].
Skin and Body Protection
To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is required.
-
Gloves: Chemical-resistant gloves are essential. Disposable nitrile gloves provide excellent protection against powders and incidental splashes[7][8]. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin[9].
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination[6].
-
Additional Protection: Ensure that legs and feet are fully covered. Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory[7].
Respiratory Protection
The primary defense against respiratory irritation (H335) from chemical powders is the use of engineering controls.
-
Primary Control: All weighing and handling of this compound powder must be conducted inside a certified chemical fume hood or a powder containment hood. This engineering control is the most effective way to minimize inhalation exposure[7].
-
Secondary Control (If Engineering Controls are Infeasible): If a fume hood is not available, a respirator is required. A NIOSH-approved N95 dust mask may be sufficient for brief handling of small quantities, but for more significant exposure risks, an air-purifying respirator with a combination of P100 particulate filters and organic vapor cartridges is recommended[6][8]. Use of a respirator requires formal training, fit-testing, and medical clearance[7].
Operational and Disposal Plans
A systematic workflow minimizes the risk of exposure and contamination. The following procedures provide a step-by-step guide for safe handling from preparation to disposal.
Pre-Handling Checklist
-
Verify the chemical fume hood is operational and has a current inspection sticker.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary PPE and inspect it for damage.
-
Prepare your work area by covering the surface with absorbent, disposable bench paper.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place it within the fume hood to minimize movement in and out of the containment area.
Step-by-Step PPE Donning and Doffing Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination.
This process is designed to remove the most contaminated items first.
Spill and Emergency Procedures
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid making the powder airborne.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
Clean the area with soap and water.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[2]. Seek immediate medical attention.
Waste Disposal
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weigh boats, and any recovered spill material. Place these items in a clearly labeled, sealed hazardous waste container.
-
Unused Chemical: Dispose of unused or unwanted chemicals through your institution's designated hazardous waste program. Do not pour chemical waste down the drain[2].
-
Follow all local, state, and federal regulations for chemical waste disposal.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. This compound | 52321-07-0 [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. achmem.com [achmem.com]
- 4. aksci.com [aksci.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. One moment, please... [falseguridad.com]
- 9. fishersci.es [fishersci.es]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
